molecular formula C25H21N2NaO8S B606973 DBCO-Sulfo-NHS ester

DBCO-Sulfo-NHS ester

Cat. No.: B606973
M. Wt: 532.5 g/mol
InChI Key: QXKHPYSXPCJSPR-UHFFFAOYSA-M
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Description

DBCO-Sulfo-NHS Ester is a key reagent designed for efficient bioconjugation via copper-free click chemistry. This compound facilitates the reliable attachment of biomolecules by reacting with primary amines (e.g., lysine side chains in proteins or on aminosilane-coated surfaces) at neutral or slightly basic pH to form stable amide bonds . The product is supplied as a white to slightly grey crystalline solid with a molecular weight of 532.50 g/mol (Chemical Formula: C₂₅H₂₁N₂NaO₈S) and a CAS Number of 1400191-52-7 . The core value of this reagent lies in its two functional components: the sulfonated N-hydroxysuccinimide (NHS) ester and the dibenzocyclooctyne (DBCO) moiety. The NHS ester group drives the initial coupling to amine-containing molecules, while the DBCO group enables a subsequent, bioorthogonal reaction with azides through strain-promoted azide-alkyne cycloaddition (SPAAC) . This copper-free reaction is highly favored for its efficiency and biocompatibility, proceeding to completion in aqueous buffers at room temperature within 4 to 17 hours without damaging biological samples . A significant advantage of the sulfonate group is the enhanced water solubility it confers, simplifying labeling protocols in 100% aqueous buffers and reducing the need for organic co-solvents . This compound is instrumental in a wide array of research applications. It is extensively used for preparing oligonucleotide-antibody conjugates, which are critical for sensitive protein detection methods like immuno-PCR and proximity ligation assays, as well as for multiplexed protein analytics . The reagent is also ideal for general protein and antibody labeling, live-cell imaging, and the development of targeted drug delivery systems . For optimal results, the product should be stored desiccated at -20°C. Prior to use, it is recommended to briefly centrifuge the vial and dissolve the material in water or an appropriate aqueous buffer . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O8S.Na/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26;/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKHPYSXPCJSPR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N2NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to DBCO-Sulfo-NHS Ester: Principles and Protocols for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-Sulfo-NHS ester is a heterobifunctional crosslinking reagent integral to the field of bioconjugation and drug development. Its unique architecture, featuring a dibenzocyclooctyne (DBCO) group and a sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester, enables a two-step conjugation strategy. This reagent facilitates the covalent attachment of the DBCO moiety to primary amine-containing biomolecules, which can then undergo a highly specific and efficient copper-free click chemistry reaction with azide-tagged partners. The inclusion of a sulfonate group on the NHS ester enhances its water solubility, allowing for reactions to be conducted in aqueous buffers without the need for organic co-solvents. This guide provides an in-depth overview of the chemical properties, mechanism of action, and common applications of this compound, supplemented with detailed experimental protocols and quantitative data to aid researchers in its effective implementation.

Introduction

Modern bioconjugation techniques are pivotal for the development of sophisticated tools in research, diagnostics, and therapeutics, including the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Among the most powerful strategies in this field is the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4] this compound is a key reagent that bridges the gap between amine-containing biomolecules and azide-modified molecules of interest.[5][6][7]

This molecule possesses two key functional groups:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azides without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific and efficient in complex biological media.[3][4]

  • Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins or the N-terminus of peptides.[3] The sulfonate group imparts water solubility to the reagent.[4][5][8]

This dual functionality allows for the precise and covalent introduction of a DBCO "handle" onto a biomolecule, preparing it for subsequent conjugation to an azide-containing molecule.

Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use. The following table summarizes key quantitative data for this reagent.

PropertyValueReferences
Chemical Formula C25H21N2NaO8S[8][9]
Molecular Weight 532.50 g/mol [9]
CAS Number 1400191-52-7[5][9][10]
Appearance Solid[8][11]
Solubility Soluble in water, DMSO, and DMF[1][4][8][10]
Absorbance Maximum (λmax) ~309 nm[12]
Molar Extinction Coefficient (ε) ~12,000 M⁻¹cm⁻¹[12]
Storage Conditions (Solid) -20°C for long-term storage (months to years)[8][9][13]
Storage Conditions (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (in anhydrous solvent)[1][13]

Mechanism of Action

The utility of this compound lies in its capacity to facilitate a two-stage conjugation process.

Amine Acylation via Sulfo-NHS Ester Reaction

The initial step involves the reaction of the Sulfo-NHS ester with primary amines on the target biomolecule. This is a nucleophilic acyl substitution reaction where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a neutral to slightly basic pH (pH 7-9).[14]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Biomolecule Biomolecule-NH₂ (Protein, Peptide, etc.) Conjugate DBCO-Biomolecule Conjugate Biomolecule->Conjugate pH 7-9 DBCO_NHS This compound DBCO_NHS->Conjugate Byproduct Sulfo-NHS DBCO_NHS->Byproduct SPAAC_Reaction cluster_reactants Reactants cluster_product Product DBCO_Biomolecule DBCO-Biomolecule Final_Conjugate Biomolecule-Triazole-Molecule DBCO_Biomolecule->Final_Conjugate Copper-Free Click Chemistry Azide_Molecule Azide-Molecule (Drug, Fluorophore, etc.) Azide_Molecule->Final_Conjugate Experimental_Workflow Prep_Protein 1. Prepare Protein Solution (in PBS, pH 7.4) Reaction 3. Mix and Incubate (Room temp for 30 min or 4°C for 2 hrs) Prep_Protein->Reaction Prep_DBCO 2. Prepare this compound Stock (10 mM in DMSO or DMF) Prep_DBCO->Reaction Quench 4. Quench Reaction (Add 1 M Tris-HCl) Reaction->Quench Purify 5. Purify Conjugate (Desalting column) Quench->Purify Final_Product DBCO-Labeled Protein Purify->Final_Product

References

DBCO-Sulfo-NHS ester chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DBCO-Sulfo-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Sulfo-N-hydroxysuccinimidyl ester (this compound), a key reagent in bioconjugation and chemical biology. We will delve into its chemical structure, properties, and applications, with a focus on providing practical experimental details.

This compound is a heterobifunctional crosslinker that contains two reactive moieties: a dibenzocyclooctyne (DBCO) group and a sulfo-N-hydroxysuccinimidyl (Sulfo-NHS) ester. This dual functionality allows for a two-step conjugation strategy.

The Sulfo-NHS ester is an amine-reactive group. It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues on proteins or amine-modified oligonucleotides, to form a stable amide bond. The inclusion of a sulfonate group on the NHS ring increases the reagent's solubility in aqueous buffers, which is highly advantageous for biological reactions.[1][2][3]

The DBCO group is a cyclooctyne (B158145) that is central to copper-free click chemistry. It participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules.[2] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[2]

The combination of these two groups in a single molecule makes this compound a powerful tool for labeling biomolecules. First, the biomolecule of interest is "tagged" with the DBCO moiety via the Sulfo-NHS ester reaction. Then, this DBCO-labeled biomolecule can be conjugated to any azide-modified molecule, such as a fluorescent dye, a drug molecule, or another biomolecule.

Below is a diagram illustrating the chemical structure of this compound, highlighting its key functional components.

cluster_DBCO DBCO Moiety cluster_Linker Linker cluster_SulfoNHS Sulfo-NHS Ester DBCO Dibenzocyclooctyne (Reacts with Azides) Linker Aliphatic Spacer DBCO->Linker SulfoNHS Sulfo-N-hydroxysuccinimide Ester (Reacts with Primary Amines) Linker->SulfoNHS

Figure 1: Key functional components of the this compound molecule.

Physicochemical Properties

The properties of this compound are summarized in the table below. Its water solubility is a key feature that simplifies bioconjugation protocols by allowing reactions to be performed in aqueous buffers.[1][3]

PropertyValueReference(s)
CAS Number 1400191-52-7[1][4][5]
Molecular Formula C₂₅H₂₁N₂NaO₈S[4][5][6]
Molecular Weight 532.5 g/mol [1][4][6]
Appearance White to slightly grey crystalline solid[1]
Solubility Water, DMSO, DMF[1]
Melting Point 240-260 °C[7]
Storage Conditions -20°C, protected from moisture[1][4][8]

Reaction Mechanism and Experimental Workflow

The use of this compound in bioconjugation involves a two-stage process. The first stage is the labeling of a primary amine-containing biomolecule with the DBCO group. The second stage is the copper-free click reaction with an azide-containing molecule.

The general reaction pathway is illustrated in the diagram below.

DBCO_NHS DBCO-Sulfo-NHS Ester DBCO_Biomolecule DBCO-Biomolecule DBCO_NHS->DBCO_Biomolecule Step 1: Amine Reaction (pH 7-9) Biomolecule_NH2 Biomolecule-NH₂ (e.g., Protein) Biomolecule_NH2->DBCO_Biomolecule Azide_Molecule Azide-Molecule (e.g., Fluorophore-N₃) Final_Conjugate Final Conjugate (Stable Triazole Linkage) Azide_Molecule->Final_Conjugate DBCO_Biomolecule->Final_Conjugate Step 2: Copper-Free Click (SPAAC)

Figure 2: Two-step bioconjugation pathway using this compound.

A typical experimental workflow for labeling a protein and subsequently conjugating it is outlined below.

prep 1. Reagent Preparation conjugation 2. Conjugation Reaction (DBCO-Sulfo-NHS + Protein) prep->conjugation quenching 3. Quenching conjugation->quenching purification1 4. Purification of DBCO-Protein quenching->purification1 click_reaction 5. Click Reaction (DBCO-Protein + Azide-Molecule) purification1->click_reaction purification2 6. Final Purification click_reaction->purification2

Figure 3: General experimental workflow for bioconjugation.

Detailed Experimental Protocols

Materials and Buffers
  • This compound: Store at -20°C and bring the vial to room temperature before opening to prevent moisture condensation.[9]

  • Amine-containing Biomolecule: (e.g., protein, antibody) at a concentration of 1-10 mg/mL.

  • Reaction Buffer: Amine-free buffer with a pH of 7-9. Examples include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[9] Do not use buffers containing primary amines like Tris or glycine (B1666218) for the conjugation step.[9]

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of the this compound.[9]

  • Quenching Buffer: 1 M Tris-HCl or glycine, pH 8.0.[9][10]

  • Purification System: Spin desalting columns, dialysis cassettes, or size-exclusion chromatography (SEC) appropriate for the biomolecule being used.

Protocol for Labeling a Protein with DBCO

This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of labeling.

  • Prepare the Biomolecule: Dissolve the amine-containing biomolecule in the reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[10]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10-50 mM stock solution.[9][10] The NHS ester is susceptible to hydrolysis, so it is crucial to use the stock solution promptly.[9]

  • Conjugation Reaction:

    • Add the this compound stock solution to the biomolecule solution. A 10- to 20-fold molar excess of the DBCO reagent over the biomolecule is a common starting point.[10] For protein concentrations below 5 mg/mL, a higher excess (20- to 50-fold) may be necessary.[9]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[10]

  • Quench the Reaction: To stop the reaction and consume any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM.[10] Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting column, dialysis, or SEC. The purified DBCO-labeled biomolecule is now ready for the subsequent click reaction.

Protocol for the Copper-Free Click Reaction
  • Prepare the Azide-Containing Molecule: Dissolve the azide-modified molecule in a buffer compatible with the DBCO-labeled biomolecule.

  • Click Reaction: Add the azide-containing molecule to the purified DBCO-labeled biomolecule. A molar excess of 1.5 to 5.0 of one reagent over the other is typically recommended.[9]

  • Incubation: Incubate the reaction at room temperature for 4-17 hours.[5] The reaction can also be performed at 4°C or 37°C, with reaction times varying accordingly.[9]

  • Final Purification: Purify the final conjugate to remove any unreacted materials using an appropriate chromatography method (e.g., SEC, affinity chromatography).

Applications in Research and Development

The versatility of this compound makes it a valuable tool in various fields:

  • Antibody-Drug Conjugates (ADCs): It is used to link cytotoxic drugs to antibodies for targeted cancer therapy.[11]

  • Proteomics and Cellular Imaging: Proteins can be labeled with DBCO and then conjugated to reporter molecules like biotin (B1667282) or fluorescent dyes for detection and visualization.[2][4]

  • Drug Delivery: It can be used to attach targeting ligands to nanoparticles or other drug delivery vehicles.

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and microarrays.

References

A Technical Guide to the Mechanism and Application of DBCO-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the heterobifunctional crosslinker, DBCO-Sulfo-NHS ester. It details the core mechanisms of its dual reactive groups, presents quantitative data for reaction optimization, and offers comprehensive experimental protocols for its application in bioconjugation. The document is intended for professionals in chemical biology, drug development, and materials science who leverage this powerful chemistry for applications ranging from the synthesis of antibody-drug conjugates (ADCs) to advanced cellular imaging and proteomics.

Core Concepts: A Bifunctional Crosslinker for Sequential Conjugation

This compound is a water-soluble, heterobifunctional crosslinker designed for a two-step sequential bioconjugation strategy. Its structure is built upon three critical components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is central to copper-free click chemistry. It reacts with high specificity and efficiency with azide-functionalized molecules through a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The bioorthogonal nature of this reaction allows it to proceed in complex biological media without the need for a cytotoxic copper(I) catalyst, which is a significant advantage for in-vivo and in-vitro applications.[1][2]

  • N-hydroxysulfosuccinimide (Sulfo-NHS) Ester: An amine-reactive functional group. It readily reacts with primary amines (—NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form highly stable amide bonds.[3][4]

  • Sulfonate Group (-SO₃⁻): Incorporated into the NHS ring, this group imparts high water solubility to the entire reagent.[5][][7] This allows reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can be detrimental to protein structure and stability.[3][]

This dual functionality enables a precise, two-stage process: first, the stable attachment of the DBCO moiety to an amine-containing biomolecule, followed by the specific "click" conjugation of this modified biomolecule to a second molecule bearing an azide (B81097) group.[8][9][10]

Mechanism of Action: A Two-Step Process

The utility of this compound is defined by its capacity to facilitate two distinct and sequential chemical reactions.

Step 1: Amine Acylation via Sulfo-NHS Ester Reaction

The initial step involves the acylation of primary amines on a target biomolecule. This is a nucleophilic acyl substitution reaction where a deprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the Sulfo-NHS ester. This reaction results in the formation of a stable amide bond, covalently linking the DBCO group to the target molecule, and releases N-hydroxysulfosuccinimide as a leaving group.[4][11] The reaction is most efficient in a slightly alkaline pH range (typically 7.2-8.5), which ensures a sufficient concentration of the more nucleophilic, deprotonated primary amines.[4][12]

Sulfo_NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-C(=O)-Linker-DBCO Stable Amide Bond mid Protein:port->mid DBCO_NHS DBCO-Linker-C(=O)-O-N(SO₃⁻)(C=O)₂ This compound LeavingGroup HON(SO₃⁻)(C=O)₂ N-hydroxysulfosuccinimide DBCO_NHS->mid mid->Conjugate:port mid->LeavingGroup label_pH pH 7.2 - 8.5

Mechanism of Sulfo-NHS ester reaction with a primary amine.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the biomolecule is functionalized with DBCO, it is ready for the second stage of conjugation. The inherent ring strain of the DBCO group's eight-membered ring dramatically lowers the activation energy for cycloaddition, allowing it to undergo a [3+2] cycloaddition with an azide (-N₃) group.[1] This reaction, a cornerstone of copper-free click chemistry, proceeds rapidly and with high specificity under physiological conditions (temperature, pH, and aqueous media).[2] The result is a stable, covalent triazole linkage, joining the two molecules.[1] A key advantage of SPAAC is its bioorthogonality; neither the DBCO nor the azide group reacts with other functional groups typically found in biological systems, ensuring that the conjugation is highly specific.[1][2]

SPAAC_Reaction DBCO_Protein Protein-Linker-DBCO DBCO-labeled Molecule Triazole_Conjugate Protein-Linker-[Triazole]-Molecule B Stable Triazole Linkage mid DBCO_Protein->mid Azide_Molecule N₃-Molecule B Azide-functionalized Molecule Azide_Molecule->mid mid->Triazole_Conjugate label_rxn Copper-Free Click Chemistry

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Presentation: Reaction Parameters and Kinetics

Successful bioconjugation requires careful control of reaction conditions. The following tables summarize key quantitative data for optimizing the use of this compound.

Table 1: Reaction Parameters for Sulfo-NHS Ester Acylation

ParameterValue / RecommendationRationale & Notes
Optimal pH Range 7.0 - 9.0Maximizes the concentration of deprotonated, nucleophilic primary amines.[3][13]
Recommended Buffers PBS, HEPES, Bicarbonate, BorateThese buffers are effective in the optimal pH range and do not contain primary amines that would compete with the target molecule.[13]
Incompatible Buffers Tris, GlycineThese buffers contain primary amines that will react with and quench the Sulfo-NHS ester, reducing conjugation efficiency.[3][13]
Half-life in Aqueous Solution ~4-5 hours at pH 7.0~1 hour at pH 8.0~10 minutes at pH 8.6Hydrolysis is a competing reaction that inactivates the ester.[14] Reagents should always be dissolved immediately before use.[4][13]
Molar Excess 5- to 50-fold excess over proteinThe optimal ratio depends on the protein concentration and number of available amines. Higher excess is used for lower protein concentrations.[4][13]
Solvent for Stock Solution Anhydrous DMSO or DMFAlthough the Sulfo-NHS ester is water-soluble, dissolving it first in an organic solvent minimizes hydrolysis in the stock solution before it is added to the aqueous reaction buffer.[3]

Table 2: Reaction Kinetics for DBCO-Azide SPAAC Reaction

ParameterValueConditions & Notes
Reaction Type Strain-Promoted Alkyne-Azide [3+2] Cycloaddition (SPAAC)Second-order reaction kinetics.
Second-Order Rate Constant (k₂) ~0.34 M⁻¹s⁻¹Measured for the reaction of a DBCO-functionalized molecule with an azide-containing peptide in HBS buffer (pH 7.4) at 25°C.[15] Rates can vary based on the specific azide, solvent, and temperature.
Reaction Temperature 4°C to 37°CThe reaction proceeds efficiently at both room temperature and physiological temperatures. Lower temperatures (4°C) can be used for sensitive biomolecules, requiring longer incubation times.[13]
Molar Excess 2- to 4-fold excess of azide moleculeA moderate excess of the azide-containing molecule is typically used to drive the reaction to completion.[1][8]
Incompatible Reagents Sodium Azide (NaN₃)Buffers must be free of sodium azide, as it will compete with the target azide molecule and react with the DBCO groups.[1][13]
Reaction Monitoring Decrease in UV absorbance at ~310 nmThe DBCO group has a characteristic UV absorbance that diminishes as it is consumed in the reaction, allowing for kinetic monitoring.[8][9][16]

Experimental Protocols

The following section provides a detailed, generalized protocol for a two-step conjugation using this compound to link a protein to an azide-modified molecule.

Protocol 1: Two-Step Protein Conjugation

Part A: Labeling of Target Protein with this compound

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.[13] The NHS-ester moiety readily hydrolyzes in the presence of moisture.[13]

  • Protein Preparation: Prepare the protein solution (e.g., an antibody) at a concentration of 1-10 mg/mL in an amine-free buffer, such as PBS, at pH 7.2-7.5.[9][13] Ensure the buffer does not contain preservatives like sodium azide.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[4][8] The final concentration of DMSO should ideally be kept below 20%.[8][9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[13] Incubate for an additional 5-15 minutes. This step deactivates any unreacted ester.

Part B: Purification of DBCO-Labeled Protein

  • Removal of Excess Reagent: Separate the DBCO-labeled protein from unreacted this compound and the quenching reagent. This is most commonly achieved using a desalting column (spin filtration) or through dialysis against the reaction buffer (e.g., PBS, pH 7.4).[13]

Part C: Click Reaction with Azide-Modified Molecule

  • Reaction Setup: In a new reaction vessel, combine the purified DBCO-labeled protein with the azide-functionalized molecule. Use a 2- to 4-fold molar excess of the azide molecule relative to the DBCO-protein to ensure efficient conjugation.[1][8]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[13] Reactions are often faster at higher temperatures (e.g., 37°C), but lower temperatures may be necessary to maintain the integrity of sensitive biomolecules.[13]

Part D: Final Purification

  • Isolate Final Conjugate: Purify the final protein conjugate to remove any excess azide-modified molecule and other reaction components. The appropriate method (e.g., size-exclusion chromatography, affinity chromatography, HPLC) will depend on the specific properties of the final product.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the two-step conjugation protocol.

Experimental_Workflow start Start: Prepare Protein in Amine-Free Buffer (PBS) prep_reagent Dissolve DBCO-Sulfo-NHS Ester in DMSO start->prep_reagent react_nhs Step 1: Amine Acylation Add NHS Ester to Protein Incubate 30-60 min @ RT start->react_nhs prep_reagent->react_nhs quench Quench Reaction (e.g., 100 mM Tris) react_nhs->quench purify1 Purification 1 (Desalting Column) Remove excess reagent quench->purify1 react_spaac Step 2: SPAAC Reaction Add Azide-Molecule Incubate 4-12h purify1->react_spaac purify2 Final Purification (e.g., SEC / HPLC) Isolate final conjugate react_spaac->purify2 end End Product: Purified Conjugate purify2->end

General workflow for two-step bioconjugation.

References

The Water-Soluble Advantage: A Technical Guide to DBCO Reagents for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the pursuit of efficiency, specificity, and biocompatibility is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for covalently linking molecules in complex biological environments. At the heart of this technology is the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts with high specificity and efficiency with azides, obviating the need for cytotoxic copper catalysts. This guide provides an in-depth technical overview of water-soluble DBCO reagents, highlighting their advantages and providing practical guidance for their use in research and drug development.

The Challenge of Hydrophobicity and the Water-Soluble Solution

Standard DBCO reagents are inherently hydrophobic, which can lead to several challenges in biological applications, including poor solubility in aqueous buffers, a

An In-depth Technical Guide to DBCO-Sulfo-NHS Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Sulfo-N-hydroxysuccinimidyl ester (DBCO-Sulfo-NHS ester), a key reagent in bioconjugation and chemical biology. This document details its chemical and physical properties, provides in-depth experimental protocols for its use, and illustrates common workflows.

Core Properties of this compound

This compound is a water-soluble, amine-reactive crosslinker that contains a dibenzocyclooctyne (DBCO) moiety. This structure allows for a two-step bioconjugation process: the NHS ester reacts with primary amines on a target molecule, and the DBCO group subsequently participates in a copper-free click chemistry reaction with an azide-functionalized molecule. The inclusion of a sulfonate group enhances its water solubility, making it ideal for reactions in aqueous buffers.[1][2]

PropertyValueSource(s)
Molecular Formula C₂₅H₂₁N₂NaO₈S[3]
Molecular Weight 532.5 g/mol [3]
Appearance White to off-white solidN/A
Solubility Water, DMSO, DMF[2]
Storage Store at -20°C, desiccated[2]

Principles of Reactivity

The utility of this compound lies in two distinct chemical reactions:

  • NHS Ester Reaction: The N-hydroxysuccinimidyl ester is a highly efficient functional group for reacting with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. This reaction is pH-dependent, with optimal reactivity occurring between pH 7.2 and 8.5.[4][5][] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[4][5][7][8] The half-life of a typical NHS ester can be as short as 10 minutes at pH 8.6, highlighting the importance of careful pH control.[4]

  • Copper-Free Click Chemistry: The DBCO moiety is a strained alkyne that readily undergoes a [3+2] cycloaddition reaction with azides without the need for a copper catalyst. This bioorthogonal reaction is highly specific and can be performed in complex biological media with minimal side reactions.[1]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at a pH between 7.2 and 8.5.[9]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[9] The final concentration of the organic solvent should be kept below 10-15% to avoid protein denaturation.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[9][10]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[10]

  • Purification: Remove excess, unreacted this compound and quenching agent using a desalting column or by dialysis.[10]

Protocol for Copper-Free Click Chemistry Reaction

This protocol describes the subsequent reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

  • DBCO-labeled protein

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the DBCO-labeled protein and the azide-containing molecule in the reaction buffer.

  • Click Reaction: Mix the DBCO-labeled protein and the azide-containing molecule. A 1.5 to 10-fold molar excess of the less critical component is often used to drive the reaction to completion.[11][12]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[11] Higher temperatures (up to 37°C) can increase the reaction rate.[12]

  • Purification (Optional): Depending on the downstream application, the final conjugate may be purified to remove any unreacted starting materials.

Experimental Workflows and Signaling Pathways

The versatility of this compound allows for its use in a variety of complex experimental workflows. Below are two examples illustrated using Graphviz.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis cluster_step1 Step 1: Antibody Labeling cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Chemistry cluster_step4 Step 4: Final Purification Antibody Antibody in Amine-Free Buffer Labeled_Ab DBCO-Labeled Antibody Antibody->Labeled_Ab NHS Ester Reaction (pH 7.2-8.5) DBCO_Ester This compound (in DMSO) DBCO_Ester->Labeled_Ab Purification Desalting Column Labeled_Ab->Purification Purified_Ab Purified DBCO-Ab Purification->Purified_Ab ADC Antibody-Drug Conjugate (ADC) Purified_Ab->ADC Copper-Free Click Reaction Azide_Drug Azide-Functionalized Drug Azide_Drug->ADC Final_Purification Purification ADC->Final_Purification Final_ADC Purified ADC Final_Purification->Final_ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Workflow for Targeted Cell Imaging

Cell_Imaging_Workflow cluster_labeling Antibody Labeling cluster_cell_prep Cell Preparation cluster_targeting Targeted Labeling cluster_imaging Imaging Antibody Targeting Antibody Labeled_Ab DBCO-Labeled Antibody Antibody->Labeled_Ab NHS Ester Reaction DBCO_Ester This compound DBCO_Ester->Labeled_Ab Azide_Cells Cells with Azide- Functionalized Glycans Labeled_Ab->Azide_Cells Antibody Binding & Click Reaction Cells Cells Expressing Target Antigen Cells->Azide_Cells Metabolic Labeling Azide_Sugar Azide-Modified Sugar Azide_Sugar->Azide_Cells Microscopy Fluorescence Microscopy Azide_Cells->Microscopy Fluorescent_Probe Azide-Fluorescent Probe Fluorescent_Probe->Labeled_Ab Pre-conjugation (Optional)

Caption: Workflow for targeted cell imaging using a DBCO-labeled antibody.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low or no conjugation - Hydrolysis of DBCO-NHS ester- Inactive reagents- Incompatible buffer- Prepare fresh reagent solutions.- Ensure anhydrous solvents are used.- Use amine-free buffers (e.g., PBS, HEPES) at the optimal pH range (7.2-8.5).[12]
Protein precipitation - High concentration of organic solvent- High degree of labeling leading to increased hydrophobicity- Keep the final concentration of DMSO or DMF below 15%.- Reduce the molar excess of the DBCO-NHS ester.[13]
Inconsistent results - Steric hindrance- Use a DBCO-NHS ester with a longer PEG spacer to increase the distance between the protein and the reactive group.[13]

By understanding the core principles of this compound reactivity and following optimized protocols, researchers can effectively utilize this powerful tool for a wide range of bioconjugation applications.

References

The Ultimate Guide to Labeling Primary Amines with DBCO-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBCO-Sulfo-NHS ester, a key reagent for the targeted labeling of primary amines on biomolecules. This document details the chemical properties, reaction mechanisms, and applications of this compound, with a focus on antibody-drug conjugate (ADC) development and other bioconjugation strategies. Detailed experimental protocols and quantitative data are presented to assist researchers in achieving efficient and reproducible labeling for their specific applications.

Introduction to this compound

Dibenzocyclooctyne-Sulfo-N-hydroxysuccinimidyl (DBCO-Sulfo-NHS) ester is a water-soluble, amine-reactive reagent widely used in bioconjugation.[1][2][3] It serves as a heterobifunctional crosslinker, enabling the covalent attachment of a DBCO moiety to proteins, antibodies, and other macromolecules containing primary amines, such as the lysine (B10760008) residues and the N-terminus.[4][5] The DBCO group is a critical component for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the highly specific and efficient conjugation of the labeled biomolecule to an azide-containing molecule in complex biological environments without the need for a cytotoxic copper catalyst.[5][6][7] The inclusion of a sulfonate group on the NHS ring enhances the water solubility of the reagent, allowing for labeling reactions to be performed in aqueous buffers.[1][8]

Physicochemical Properties and Handling

This compound is typically supplied as a solid and should be stored at low temperatures (-20°C) to ensure its stability.[9][10] Due to the moisture-sensitive nature of the NHS ester, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of the reactive group.[4][11] Stock solutions should be prepared immediately before use in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11][12]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C25H21N2NaO8S[13][14]
Molecular Weight 532.5 g/mol [13][14][15]
Purity >90%[9][14]
Solubility Water (≥ 50 mg/mL), DMSO (50 mg/mL), DMF[6][15][16]
Storage Temperature -20°C[9][10][16]
Shelf Life (Solid) ≥ 2 years at -20°C[]
Stock Solution Stability Several days in anhydrous solvent at -20°C; 6 months at -80°C[11][12][16]

Reaction Mechanism with Primary Amines

The labeling of biomolecules with this compound occurs via a nucleophilic acyl substitution reaction. The primary amine group on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[][19] This reaction is highly selective for primary amines under physiological to slightly alkaline conditions.[]

Caption: Reaction of this compound with a protein's primary amine.

Experimental Protocols for Labeling Primary Amines

The following protocols provide a general framework for labeling proteins and antibodies with this compound. Optimization may be required for specific applications.

General Considerations
  • Buffers: Use amine-free buffers at a pH of 7.2-8.5, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[5][12] Buffers containing primary amines (e.g., Tris, glycine) or azides should be avoided as they will compete with the labeling reaction or react with the DBCO group, respectively.[5][11]

  • Protein Preparation: The protein solution should be free of aggregates and at a concentration of 1-10 mg/mL.[4] If the protein buffer contains interfering substances like BSA or glycine, a buffer exchange step is necessary.[20]

  • Molar Excess: The optimal molar excess of this compound depends on the protein concentration and the desired degree of labeling (DOL). A 5- to 40-fold molar excess is a common starting point.[4] For lower protein concentrations (< 5 mg/mL), a higher molar excess (20- to 50-fold) may be required.[5][12]

  • Reaction Time and Temperature: The reaction can be incubated for 30-60 minutes at room temperature or 2-4 hours at 4°C.[4] Longer incubation times at 4°C can be beneficial for sensitive proteins.[4]

Protein Labeling Protocol
  • Prepare Protein: Dissolve or exchange the protein into an amine-free reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[4]

  • Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11][12]

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Gently mix and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4]

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4][21]

  • Purification: Remove excess, unreacted this compound and the quenching agent by dialysis or using a desalting column.[12][22]

Antibody Labeling Protocol

The protocol for antibody labeling is similar to that for general proteins, with particular attention to maintaining the integrity of the antibody.

  • Antibody Preparation: Adjust the antibody concentration to 1-2 mg/mL in a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[23][24] Ensure the antibody preparation is free of stabilizing proteins like BSA and amine-containing buffers.[20]

  • Prepare this compound Stock Solution: Prepare a 1-10 mM stock solution in anhydrous DMSO.[22][23]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.[22][25] Incubate for 1 hour at room temperature or 2 hours on ice.[22][23]

  • Quench Reaction: Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 15 minutes on ice.[20][22]

  • Purification: Purify the DBCO-labeled antibody using a desalting column (e.g., Zeba spin desalting columns) to remove unreacted reagents.[22]

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended Range/ValueNotesSource(s)
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[4]
Molar Excess of this compound 5-fold to 40-foldStart with a 10- to 20-fold molar excess.[4]
Reaction pH 7.2 - 8.5pH > 8.5 increases the rate of NHS-ester hydrolysis.[4][]
Reaction Time 30-60 min (RT) or 2-12 hr (4°C)Longer incubation at 4°C can improve stability for sensitive proteins.[4]
Final DMSO/DMF % (v/v) < 20%Keep organic solvent concentration low to avoid protein denaturation.[4]

Characterization of DBCO-Labeled Proteins

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL). The DOL is the average number of DBCO molecules conjugated to each protein molecule. This can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[4]

DOL Calculation Formula:

Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein DOL = A₃₀₉ / (ε_DBCO × Protein Concentration)

Where:

  • A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm (typically ~12,000 M⁻¹cm⁻¹).

  • CF is the correction factor for the absorbance of the DBCO group at 280 nm (typically ~0.12).

Applications in Research and Drug Development

The ability to introduce a DBCO moiety onto biomolecules opens up a wide range of applications, particularly in the field of bioconjugation and drug development.

  • Antibody-Drug Conjugates (ADCs): DBCO-labeled antibodies can be conjugated to azide-modified cytotoxic drugs to create targeted cancer therapies.[16][26]

  • Protein-Protein Conjugation: Labeled proteins can be used to study protein-protein interactions or to create novel fusion proteins.[27]

  • Surface Immobilization: DBCO-functionalized proteins can be attached to azide-modified surfaces for the development of biosensors and microarrays.[10]

  • Cell Surface Labeling: The water-soluble nature of this compound makes it suitable for labeling cell surface proteins.[]

Experimental_Workflow Start Start: Protein/Antibody in Amine-Free Buffer Prepare_Reagent Prepare fresh this compound Stock Solution (DMSO/DMF) Start->Prepare_Reagent Labeling Add this compound to Protein Solution (Molar Excess: 5-40x) Incubate RT (30-60 min) or 4°C (2-4h) Start->Labeling Prepare_Reagent->Labeling Quench Quench Reaction with Tris Buffer Labeling->Quench Purify Purify Conjugate (Desalting Column/Dialysis) Quench->Purify Characterize Characterize Conjugate (UV-Vis for DOL) Purify->Characterize Downstream Downstream Application (e.g., SPAAC with Azide-Molecule) Characterize->Downstream

Caption: General experimental workflow for protein labeling.

Troubleshooting

Table 3: Troubleshooting Common Issues in this compound Labeling

IssuePossible Cause(s)Suggested Solution(s)Source(s)
Low Labeling Efficiency - Hydrolysis of NHS ester- Low protein concentration- Presence of competing amines in buffer- Incorrect pH- Prepare fresh NHS ester solution immediately before use- Increase protein concentration or molar excess of the linker- Use amine-free buffers- Ensure reaction pH is between 7.2 and 8.5[4][5][19]
Protein Aggregation/Precipitation - High degree of labeling- Hydrophobicity of the DBCO moiety- High concentration of organic solvent- Reduce the molar excess of the DBCO-linker- Perform conjugation at a lower temperature (4°C)- Keep final organic solvent concentration below 20%[4][28]
Non-Specific Binding - Presence of unreacted NHS esters- Ensure thorough quenching of the reaction with Tris or glycine[28]

Conclusion

This compound is a versatile and efficient reagent for the targeted labeling of primary amines on a wide range of biomolecules. Its water solubility and high reactivity make it an invaluable tool for researchers in bioconjugation, proteomics, and drug development. By following the detailed protocols and considering the key parameters outlined in this guide, scientists can achieve robust and reproducible labeling, paving the way for innovative applications in copper-free click chemistry.

References

An In-depth Technical Guide to Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] This powerful combination allows for the selective delivery of highly toxic payloads directly to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[1][3] The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of an ADC.[4][5] Its chemical properties dictate the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, the therapeutic index.[6][7] This guide provides a comprehensive technical overview of ADC linkers, focusing on their classification, mechanisms of action, and the analytical methods used to characterize their performance.

Core Principles of ADC Linkers: A Balancing Act of Stability and Release

The fundamental role of an ADC linker is to ensure that the cytotoxic payload remains securely attached to the antibody during systemic circulation, preventing premature release and off-target toxicity.[7][8] Upon reaching the target tumor cell, the linker must then facilitate the efficient release of the payload in its active form.[4][5] This dual requirement of stability in the bloodstream and controlled release at the target site is the central challenge in linker design.[5] The two primary classes of linkers, cleavable and non-cleavable, address this challenge through distinct chemical strategies.[4][9]

Classification of ADC Linkers

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their mechanism of payload release.[4][9]

Cleavable Linkers

Cleavable linkers are designed to be stable at physiological pH in the bloodstream but are susceptible to cleavage by specific triggers present within the tumor microenvironment or inside the cancer cell.[4][10] This "molecular switch" allows for the release of the payload in its free, unmodified, and fully active form.[4] The ability of the released payload to diffuse across cell membranes and kill neighboring antigen-negative tumor cells is known as the "bystander effect," a key advantage of many cleavable linkers.[10][11]

There are three main types of cleavable linkers:

  • Hydrazone (Acid-Labile) Linkers: These linkers are stable at the neutral pH of the bloodstream (pH 7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[12] Gemtuzumab ozogamicin (B1678132) (Mylotarg®) is a classic example of an ADC utilizing a hydrazone linker.[5]

  • Disulfide (Reducible) Linkers: These linkers exploit the significant difference in glutathione (B108866) (GSH) concentration between the extracellular space (micromolar) and the intracellular environment (millimolar).[1] The disulfide bond within the linker is readily cleaved by intracellular GSH, releasing the payload into the cytosol. To enhance stability in circulation, steric hindrance can be introduced near the disulfide bond, for instance, by adding methyl groups.[7]

  • Peptide (Enzyme-Cleavable) Linkers: These linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsin B, which are highly active within the lysosome.[1][12] The valine-citrulline (Val-Cit) dipeptide is a widely used and well-characterized protease-cleavable linker, known for its high stability in plasma and efficient cleavage by cathepsin B.[10][12] ADCs such as brentuximab vedotin (Adcetris®) and enfortumab vedotin (Padcev®) utilize Val-Cit linkers.[5] Other peptide sequences, like Val-Ala and Gly-Gly-Phe-Gly, are also employed in approved ADCs.[3]

Non-Cleavable Linkers

Non-cleavable linkers form a highly stable covalent bond, typically a thioether bond, between the antibody and the payload.[4][9] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[4][9] This process releases the payload with the linker and a single amino acid (e.g., cysteine or lysine) to which it was attached still bound.[8][9]

The primary advantage of non-cleavable linkers is their exceptional plasma stability, which generally leads to a lower risk of off-target toxicity and a wider therapeutic window.[1][8][9] However, they typically lack a significant bystander effect because the released payload-linker-amino acid complex is often charged and less membrane-permeable.[12] Ado-trastuzumab emtansine (Kadcyla®) is a prominent example of a successful ADC employing a non-cleavable thioether linker (SMCC).[5][8]

Quantitative Data on ADC Linker Performance

The choice of linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for representative ADCs with different linker technologies.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

ADC ConfigurationTarget AntigenCell LineLinker TypePayloadIC50 (ng/mL)
Anti-HER2-MMAEHER2SK-BR-3 (HER2 high)Cleavable (vc-PAB)MMAE10
Anti-HER2-MMAEHER2SK-BR-3 (HER2 high)Non-cleavable (mc)MMAE25
Anti-CD79b-MMAECD79bBJAB (CD79b+)Cleavable (vc)MMAE~1
Sulfatase-linker-ADCHER2HER2+ cellsCleavable (Sulfatase)-61-111 pM
Val-Ala linker-ADCHER2HER2+ cellsCleavable (Val-Ala)-92 pM
Non-cleavable ADCHER2HER2+ cellsNon-cleavable-609 pM

Note: IC50 values can vary significantly based on the specific experimental conditions, including cell line, incubation time, and assay method.[10][13]

Table 2: In Vitro Plasma Stability of Different Linker Types

Linker TypeChemistryStability in Human PlasmaNotes
PeptideVal-CitHighNo significant degradation observed after 28 days of incubation.[12]
PeptideGlu-Val-Cit (EVCit)HighDesigned to resist cleavage by mouse carboxylesterase, showing high stability in both mouse and human plasma.[12]
PeptideVal-AlaHighGood hydrophilicity and stability.[12]
HydrazonepH-SensitiveModerateProne to hydrolysis in the bloodstream.[12]
DisulfideRedox-SensitiveModerate to LowSusceptible to reduction by glutathione (GSH) in plasma.[12]
Thioether (SMCC)Non-cleavableVery HighHighly stable due to the robust thioether bond.[8]

Table 3: Drug-to-Antibody Ratio (DAR) of Selected FDA-Approved ADCs

ADC NameTarget AntigenLinker TypePayloadAverage DAR
Brentuximab vedotin (Adcetris®)CD30Cleavable (Val-Cit)MMAE~4
Ado-trastuzumab emtansine (Kadcyla®)HER2Non-cleavable (SMCC)DM1~3.5
Gemtuzumab ozogamicin (Mylotarg®)CD33Cleavable (Hydrazone)Calicheamicin~2-3
Enfortumab vedotin (Padcev®)Nectin-4Cleavable (Val-Cit)MMAE~3.8
Trastuzumab deruxtecan (B607063) (Enhertu®)HER2Cleavable (GGFG peptide)Deruxtecan~8

Note: DAR values are averages, and ADCs often exist as a heterogeneous mixture of species with different numbers of conjugated drugs.[5][14]

Experimental Protocols

Accurate characterization of ADC properties is crucial for their development. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.[15][16][17]

Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[17]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[17]

  • HIC HPLC Column (e.g., TSKgel Butyl-NPR)[17][18]

  • HPLC system with UV detector[17]

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[17]

  • HPLC System Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A.[17]

    • Set the flow rate to 0.5 mL/min.[17]

    • Set the UV detection wavelength to 280 nm.[17]

  • Chromatographic Separation:

    • Inject 20 µL of the prepared ADC sample.[17]

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[17]

    • Wash the column with 100% Mobile Phase B for 5 minutes.[17]

    • Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.[17]

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).[17]

    • Calculate the percentage of each species relative to the total peak area.[17]

    • The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of species * DAR of species) / 100[17]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.[19][20]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines[19]

  • Complete cell culture medium[19]

  • 96-well cell culture plates[19]

  • ADC stock solution[19]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[19]

  • Microplate reader[19]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[19]

  • ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.[19]

  • Incubation: Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C, 5% CO2.[19]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[19]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.[19]

Protocol 3: In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.[12][21]

Materials:

  • Test ADC[21]

  • Plasma (e.g., human, mouse, rat)[21]

  • Phosphate-Buffered Saline (PBS), pH 7.4[21]

  • Protein A or G magnetic beads for immunoaffinity capture[21][22]

  • Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid)[22]

  • LC-MS/MS system for free payload quantification[7]

  • ELISA reagents for intact ADC quantification[7]

Procedure:

  • ADC Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.[21][23]

  • Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[21][23]

  • Sample Processing: Immediately freeze the collected aliquots at -80°C to stop any further reactions until analysis.[21][23]

  • Quantification of Intact ADC (ELISA-based):

    • Coat a 96-well plate with an antigen specific to the ADC's antibody.[12]

    • Add plasma samples, allowing the intact ADC to bind to the antigen.[12]

    • Use a detection antibody that specifically binds to the drug payload to quantify the amount of drug-conjugated antibody.[23]

  • Quantification of Free Payload (LC-MS/MS-based):

    • Precipitate proteins in the plasma samples using an organic solvent.[12]

    • Collect the supernatant containing the free payload after centrifugation.[12]

    • Quantify the concentration of the free payload using a validated LC-MS/MS method.[12]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and calculate the ADC's half-life in plasma. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.[12]

Visualizing ADC Mechanisms and Workflows

Signaling and Trafficking Pathways

The following diagrams illustrate the key pathways involved in the mechanism of action of ADCs.

ADC_Internalization_and_Trafficking cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, Proteases) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage / Antibody Degradation Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Binding Apoptosis Apoptosis / Cell Cycle Arrest Target->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Tubulin_Inhibitor_Pathway Payload Released Payload (e.g., MMAE, DM1) Tubulin α/β-Tubulin Dimers Payload->Tubulin Binds to Tubulin Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Payload->Microtubule Disrupts Dynamics Spindle Mitotic Spindle Formation Microtubule->Spindle Inhibits Formation Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Signaling pathway for tubulin inhibitor payloads (e.g., MMAE, DM1).

Experimental and Logical Workflows

The development and characterization of ADCs follow a structured workflow.

ADC_Development_Workflow cluster_design ADC Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Target Target Selection Antibody Antibody Engineering Target->Antibody Linker Linker Selection Antibody->Linker Payload Payload Choice Linker->Payload Conjugation Conjugation Chemistry Payload->Conjugation DAR DAR Analysis (HIC-HPLC) Conjugation->DAR Stability Plasma Stability Assay Conjugation->Stability Cytotoxicity Cytotoxicity Assay (IC50) Conjugation->Cytotoxicity Internalization Internalization Assay Conjugation->Internalization PK Pharmacokinetics (PK) DAR->PK Stability->PK Cytotoxicity->PK Internalization->PK Efficacy Xenograft Efficacy Studies PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: General experimental workflow for ADC development and evaluation.

Conclusion

The linker is a linchpin in the design and performance of antibody-drug conjugates. The choice between a cleavable and a non-cleavable linker strategy is a critical decision that influences the ADC's stability, mechanism of action, and therapeutic index. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors, while non-cleavable linkers generally provide superior plasma stability and a wider therapeutic window. A thorough understanding of the chemical properties of different linkers and the application of robust analytical and biological assays are paramount for the successful development of safe and effective ADC therapies. As linker technology continues to evolve, novel strategies that offer even greater stability and more controlled payload release will further enhance the promise of ADCs in the fight against cancer.

References

A Comprehensive Technical Guide to the Safety and Handling of DBCO-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage protocols for Dibenzocyclooctyne-Sulfo-N-hydroxysuccinimidyl ester (DBCO-Sulfo-NHS ester). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this reactive bioconjugation reagent.

Chemical Identification and Hazard Classification

This compound is a water-soluble, amine-reactive reagent widely used in copper-free click chemistry for the labeling of biomolecules.[1] While it is an invaluable tool in bioconjugation, its reactive nature necessitates careful handling.

Conflicting Hazard Information: It is important to note that there is conflicting information regarding the hazard classification of this compound. One supplier's Safety Data Sheet (SDS) classifies the compound as hazardous, while others state it is not a dangerous substance. Therefore, it is prudent to handle this reagent with a high degree of caution.

GHS Hazard Classification (Based on available SDS):

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Pictograms:

alt text

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

Due to its potential as an irritant and harmful substance, appropriate personal protective equipment should be worn at all times when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.

  • Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment:

PPESpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn.
Respiratory Protection If dust is generated, a NIOSH-approved respirator is recommended.

Storage and Stability

The stability of this compound is critical for its reactivity in bioconjugation experiments. The primary route of degradation is the hydrolysis of the NHS ester moiety, which is highly sensitive to moisture.

Recommended Storage Conditions:

FormTemperatureConditions
Solid -20°CStore in a desiccator, protected from light.
In Anhydrous Solvent (e.g., DMSO, DMF) -20°C to -80°CAliquot to avoid multiple freeze-thaw cycles and exposure to moisture. Use anhydrous solvents.

Key Handling Practices for Maintaining Stability:

  • Equilibrate to Room Temperature: Before opening, always allow the vial to warm to room temperature to prevent condensation of moisture inside.

  • Use Anhydrous Solvents: When preparing stock solutions, use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Prepare Fresh Solutions: The NHS-ester moiety readily hydrolyzes in aqueous solutions. Therefore, it is recommended to prepare aqueous solutions of this compound immediately before use. Stock solutions in anhydrous solvents are more stable but should be stored properly.

  • Avoid Incompatible Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will react with the NHS ester. Phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers are suitable alternatives.

Accidental Release and First Aid Measures

Accidental Release:

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

First Aid Measures:

ExposureFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Protocols

General Protocol for Protein Labeling

This is a general guideline; specific conditions may need to be optimized for your particular protein and application.

  • Prepare Protein: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Prepare this compound: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent by gel filtration, dialysis, or spin desalting.

Protocol for Determining the Reactivity of NHS Esters

The reactivity of this compound can be assessed by monitoring the release of the N-hydroxysuccinimide (NHS) group upon hydrolysis, which absorbs light at approximately 260 nm.[2][3]

  • Materials:

    • This compound

    • Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7-8)

    • 0.5-1.0 N NaOH

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. Prepare a blank with 2 mL of the buffer alone.

    • Zero the spectrophotometer with the blank at 260 nm.

    • Measure the absorbance of the this compound solution (A_initial). If the absorbance is greater than 1.0, dilute the solution with the buffer until it is within the linear range of the instrument and record the new absorbance.

    • To 1 mL of the this compound solution, add 100 µL of 0.5-1.0 N NaOH to induce rapid hydrolysis.

    • Vortex for 30 seconds and immediately measure the absorbance at 260 nm (A_final).

  • Interpretation:

    • If A_final is significantly greater than A_initial, the NHS ester is active.

    • If there is little to no change in absorbance, the NHS ester has likely been hydrolyzed and is inactive.

Visual Workflows

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain_solid Solid Spill: Carefully sweep up material ventilate->contain_solid If solid contain_liquid Liquid Spill: Absorb with inert material ventilate->contain_liquid If liquid decontaminate Decontaminate Spill Area with soap and water contain_solid->decontaminate contain_liquid->decontaminate dispose Dispose of waste according to institutional protocols decontaminate->dispose report Report the incident dispose->report

Caption: Workflow for responding to a this compound spill.

Incompatible Materials

To prevent hazardous reactions, avoid contact of this compound with the following:

  • Strong oxidizing agents

  • Strong acids and bases

  • Moisture (leads to hydrolysis)

  • Primary and secondary amines (except for intended reactions)

Under fire conditions, toxic fumes may be emitted.

By following these safety and handling precautions, researchers can safely and effectively utilize this compound in their experiments while minimizing risks to themselves and their colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet from your supplier.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with DBCO-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) esters are amine-reactive compounds essential for introducing a DBCO moiety onto proteins, antibodies, and other biomolecules that contain primary amines.[1] The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as those on the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[1][2] This process is foundational for researchers in bioconjugation, drug development, and various biological assays that leverage copper-free click chemistry.[1]

The incorporated DBCO group is a key component in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry."[1][] This reaction allows for the highly specific and efficient conjugation of the biomolecule to a molecule containing an azide (B81097) group in aqueous environments, notably without the need for a toxic copper catalyst.[1][] The Sulfo-NHS ester variant contains a sulfonate group, which increases the water-solubility of the reagent.[4]

The labeling process is a two-step reaction. Initially, the NHS ester is subjected to a nucleophilic attack from a primary amine on the protein. This results in the formation of a stable amide linkage and the release of the NHS leaving group.[2] This reaction is most efficient at a slightly alkaline pH of 7.2-8.5, where the primary amines are deprotonated and more nucleophilic.[2] The resulting protein is then "tagged" with a reactive DBCO moiety, making it ready for subsequent conjugation with a molecule containing an azide.[2]

Reaction Mechanism and Experimental Workflow

The overall process involves the initial labeling of the protein with the DBCO-Sulfo-NHS ester, followed by purification to remove unreacted labeling reagent. The DBCO-labeled protein is then ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule of interest.

Reaction_Mechanism Protein Protein-NH₂ (Primary Amine) Intermediate Nucleophilic Attack Protein->Intermediate pH 7.2-8.5 DBCO_NHS This compound DBCO_NHS->Intermediate DBCO_Protein DBCO-Protein Conjugate (Stable Amide Bond) Intermediate->DBCO_Protein Forms NHS Sulfo-NHS (Leaving Group) Intermediate->NHS Releases Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prot_Prep 1. Prepare Protein (1-10 mg/mL in amine-free buffer) Mixing 3. Mix Protein and DBCO-Sulfo-NHS (5-40x molar excess) Prot_Prep->Mixing DBCO_Prep 2. Prepare DBCO-Sulfo-NHS (10 mM in DMSO/DMF) DBCO_Prep->Mixing Incubation 4. Incubate (30-60 min at RT or 2-4h at 4°C) Mixing->Incubation Quenching 5. Quench Reaction (50-100 mM Tris) Incubation->Quenching Purification 6. Purify Conjugate (Desalting column/Dialysis) Quenching->Purification Analysis 7. Characterize (UV-Vis for DOL) Purification->Analysis Final_Product DBCO-Labeled Protein Analysis->Final_Product

References

Application Notes: High-Efficiency Cell Surface Protein Labeling using DBCO-Mediated Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of cell surface proteins is fundamental to advancing our understanding of cellular processes and is a cornerstone of modern drug development. This application note details a robust protocol for the specific labeling of cell surface proteins utilizing Dibenzocyclooctyne (DBCO) through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry method offers high specificity and biocompatibility, making it ideal for live-cell applications.[1][2][3] The protocol described herein is applicable to a wide range of downstream applications, including fluorescence imaging, flow cytometry, protein interaction studies, and targeted drug delivery.[1]

The principle of this labeling strategy is a two-step process. First, a bioorthogonal azide (B81097) functional group is introduced onto the surface of the cell. This is typically achieved through metabolic labeling, where cells are cultured with an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is incorporated into the glycan structures of cell surface glycoproteins.[4][5] In the second step, a DBCO-conjugated probe (e.g., a fluorophore, biotin) is introduced. The strained alkyne of the DBCO group reacts specifically and covalently with the azide group on the cell surface, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][3] This ensures that the labeling is highly specific and does not perturb the native cellular environment.[4]

Quantitative Data Summary

The efficiency of cell surface protein labeling via the SPAAC reaction is influenced by several factors, including the concentration of the azide-sugar, the concentration of the DBCO probe, and the incubation times for each step.[4] The following tables provide a summary of typical experimental parameters and representative data for consideration when designing experiments.

Table 1: Typical Reagent Concentrations and Incubation Times for Cell Surface Labeling

Reagent/StepTypical Concentration RangeTypical Incubation TimeTemperatureNotes
Metabolic Labeling
Ac4ManNAz25-50 µM[4]1-3 days[4]37°C[6]Optimal concentration and duration should be determined for each cell line to maximize labeling and minimize potential cytotoxicity.[4]
DBCO Probe Labeling
DBCO-Fluorophore1-50 µM[1][6]30-60 minutes[1][4]4°C to 37°C[2]Lower temperatures can minimize endocytosis of labeled proteins.[2]
DBCO-Maleimide10-100 µM[1]30-60 minutes[1]4°C or Room Temperature[1]For labeling specific cysteine residues on proteins.
Halo-DBCO Ligand1-10 µM[7]15-30 minutes[7]37°C[7]For labeling HaloTag fusion proteins.

Table 2: Representative Labeling Efficiencies and Kinetic Data

ParameterValueContextReference
Labeling Efficiency >90%Live-cell reaction of DBCO-functionalized HaloTag protein.[7]
Second-Order Rate Constant (k₂) for DIBO (a DBCO derivative) ~0.1 M⁻¹s⁻¹A measure of the reaction speed between the cyclooctyne (B158145) and an azide.[3][8]
EC50 for DBCO ~1.2 µMEffective concentration to achieve 50% of the maximal reaction in a live-cell context with a HaloTag system.[7]
t1/2 for DBCO ~15 minutesHalf-life of the reaction for a DBCO-functionalized HaloTag protein in live cells.[7]

Experimental Protocols

This section provides detailed protocols for the two primary approaches to cell surface protein labeling with DBCO.

Protocol 1: Metabolic Labeling of Glycoproteins with Azide Sugars followed by DBCO Labeling

This is the most common method for general cell surface labeling.

Materials:

  • Mammalian cells of interest (e.g., HeLa, Jurkat, A549)[4]

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)[4]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DBCO-conjugated probe (e.g., DBCO-Fluorophore, DBCO-Biotin)

  • Serum-free cell culture medium or PBS for labeling

Procedure:

  • Cell Seeding: Plate cells at a suitable density in the desired culture vessel (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry) and allow them to adhere and grow for 24 hours.[6]

  • Metabolic Labeling: a. Prepare a stock solution of Ac4ManNAz in a suitable solvent (e.g., DMSO). b. Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.[4] c. Replace the existing culture medium with the Ac4ManNAz-containing medium. d. Incubate the cells for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO₂).[4] The optimal incubation time should be determined empirically for each cell line.

  • Washing: a. Gently aspirate the Ac4ManNAz-containing medium. b. Wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.[1]

  • DBCO Labeling (SPAAC Reaction): a. Prepare a working solution of the DBCO-conjugated probe in serum-free medium or PBS at the desired final concentration (e.g., 10-50 µM for a DBCO-fluorophore).[1] b. Add the DBCO probe solution to the cells. c. Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[1][4] Incubation at 4°C can be performed to minimize protein internalization.[2]

  • Final Washes: a. Aspirate the DBCO probe solution. b. Gently wash the cells three times with PBS to remove any unreacted probe.[1]

  • Analysis: The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

Protocol 2: Two-Step Labeling of a Specific Protein of Interest

This method is used when a specific protein, rather than all surface glycoproteins, is the target. This example uses a DBCO-maleimide conjugate to target cysteine residues.

Materials:

  • Cells expressing the protein of interest on their surface

  • PBS, pH 7.4

  • Reducing agent (optional, e.g., TCEP)

  • DBCO-NHCO-PEG6-maleimide[1]

  • Azide-conjugated probe (e.g., Azide-Fluorophore)

  • Complete cell culture medium

Procedure:

  • Cell Preparation: Harvest cells and wash them with PBS.

  • (Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, a mild reduction step may be necessary. This step should be carefully optimized to avoid cell damage.[1] After reduction, wash the cells three times with ice-cold PBS.

  • DBCO-Maleimide Reaction: a. Prepare a working solution of DBCO-NHCO-PEG6-maleimide in PBS at a final concentration of 10-100 µM.[1] b. Incubate the cells with the DBCO-maleimide solution for 30-60 minutes at room temperature or 4°C to minimize endocytosis. Protect the solution from light.[1]

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any unreacted DBCO-maleimide.[1]

  • Azide-Probe Labeling (SPAAC Reaction): a. Prepare a working solution of the azide-fluorophore in complete cell culture medium or PBS at a final concentration of 1-10 µM.[1] b. Incubate the DBCO-labeled cells with the azide-fluorophore solution for 30-60 minutes at 37°C.

  • Final Washes: Wash the cells three times with PBS to remove the unreacted azide-probe.

  • Analysis: The cells are now ready for analysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two primary cell surface protein labeling protocols using DBCO.

G cluster_0 Protocol 1: Metabolic Labeling Workflow A 1. Seed Cells B 2. Metabolic Labeling (Ac4ManNAz, 1-3 days) A->B C 3. Wash Cells (PBS) B->C D 4. DBCO-Probe Incubation (30-60 min) C->D E 5. Final Wash (PBS) D->E F 6. Downstream Analysis (Microscopy, Flow Cytometry) E->F

Caption: Workflow for metabolic labeling of cell surface glycoproteins.

G cluster_1 Protocol 2: Two-Step Specific Protein Labeling Workflow G 1. Prepare Cells H 2. (Optional) Reduce Disulfides G->H I 3. DBCO-Maleimide Incubation (30-60 min) H->I J 4. Wash Cells (PBS) I->J K 5. Azide-Probe Incubation (30-60 min) J->K L 6. Final Wash (PBS) K->L M 7. Downstream Analysis L->M

Caption: Workflow for two-step labeling of a specific cell surface protein.

The following diagram illustrates the chemical principle of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

G cluster_2 SPAAC Reaction Azide Cell Surface Protein-N₃ Plus + Azide->Plus DBCO DBCO-Probe Triazole Labeled Protein (Stable Triazole Linkage) DBCO->Triazole Strain-Promoted Cycloaddition Plus->DBCO

Caption: The bioorthogonal SPAAC reaction between an azide and DBCO.

References

Application Notes and Protocols for Live Cell Imaging Using DBCO-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a critical technique for elucidating dynamic cellular processes. The advent of bioorthogonal chemistry, particularly copper-free click chemistry, has revolutionized our ability to label and visualize biomolecules in their native environment without causing significant disruption to cellular functions.[1] DBCO-Sulfo-NHS ester is a key reagent in this field, offering a powerful tool for the fluorescent labeling of biomolecules in living cells.[1][2] This heterobifunctional linker is composed of a dibenzocyclooctyne (DBCO) group, which reacts specifically with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester, which efficiently labels primary amines on proteins.[1][2][3][] The inclusion of a sulfonate group enhances water solubility, making it ideal for labeling proteins in aqueous buffers without the need for organic co-solvents that could harm live cells.[5][6]

These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the effective use of this compound in live cell imaging applications.

Core Applications in Live Cell Imaging

This compound is a versatile tool with a range of applications in live cell imaging, primarily centered around the labeling of cell surface proteins.

  • Cell Surface Protein Labeling: Antibodies or other targeting ligands can be functionalized with this compound. These DBCO-modified molecules can then be used to label cells that have been metabolically engineered to express azide (B81097) groups on their surface proteins, allowing for visualization and tracking.[1]

  • Receptor Internalization and Trafficking: By labeling specific cell surface receptors, their dynamics, including endocytosis and recycling, can be monitored in real-time.[1]

  • Pulse-Chase Experiments: The turnover and trafficking of proteins can be investigated by sequentially labeling with different fluorophores.[1]

  • High-Density Membrane Labeling: This method allows for rapid and uniform labeling of plasma membrane proteins, enabling detailed studies of membrane dynamics and intercellular communication.[7]

Chemical Principle and Workflow

The labeling strategy using this compound is a two-step process that combines amine-reactive chemistry with copper-free click chemistry.

  • Amine Labeling: The Sulfo-NHS ester group of the DBCO-Sulfo-NHS molecule reacts with primary amines (e.g., on lysine (B10760008) residues) on the protein of interest to form a stable amide bond. This step introduces a DBCO group onto the target protein.[][8]

  • Copper-Free Click Reaction: The DBCO-tagged protein is then introduced to live cells that have been metabolically labeled with an azide-containing molecule (e.g., an azido-sugar). The DBCO group reacts specifically with the azide group through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, resulting in a stable covalent bond.[1][8] This bioorthogonal reaction is highly efficient and occurs under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live cell applications.[8]

G cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: Live Cell Labeling Protein Protein/Antibody (with primary amines) DBCO_Protein DBCO-Functionalized Protein Protein->DBCO_Protein  + this compound (Amine Reaction) DBCO_Sulfo_NHS This compound Azide_Labeled_Cells Azide-Labeled Cells (Metabolic Labeling) Live_Cells Live Cells Live_Cells->Azide_Labeled_Cells  + Azido-Sugar (Metabolic Incorporation) Azido_Sugar Azido-Sugar (e.g., Ac4ManNAz) Labeled_Cells Labeled Live Cells for Imaging Azide_Labeled_Cells->Labeled_Cells  + DBCO-Functionalized Protein (SPAAC Click Reaction)

Caption: Experimental workflow for live cell imaging.

Quantitative Data Summary

The efficiency of labeling with this compound is influenced by several factors. The following tables summarize key quantitative data to guide experimental design.

Table 1: Recommended Reaction Parameters for Protein Labeling

ParameterRecommended Range/ValueNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency but may also increase the risk of aggregation.[9]
Molar Excess of this compound5-fold to 20-foldThe optimal ratio depends on the protein and desired degree of labeling (DOL) and should be determined empirically. A 5 to 10-fold molar excess often yields the highest conjugation efficiency.[9][10][11]
Reaction pH7.2 - 8.5A pH above 8.5 significantly increases the rate of NHS-ester hydrolysis, reducing labeling efficiency.[9][11][12]
Reaction Time30-60 min (Room Temp) or 2-4 hr (4°C)Longer incubation at 4°C can be beneficial for sensitive proteins.[9][13]
Final DMSO/DMF Concentration< 10% (v/v)Keep organic solvent concentration low to prevent protein denaturation.[9]

Table 2: Influence of pH on NHS Ester Hydrolysis

pHHalf-life of NHS EsterImpact on Labeling
7.04-5 hoursLow hydrolysis, but amine reactivity is also low, resulting in slower labeling.[6][12]
8.01 hourA good balance between amine reactivity and ester stability for efficient labeling.[12]
8.3 - 8.5Optimal RangeConsidered optimal for maximizing the labeling reaction while minimizing hydrolysis.[12]
> 9.0MinutesVery rapid hydrolysis of the NHS ester, making it unsuitable for efficient labeling.[12]

Experimental Protocols

Protocol 1: Labeling of Proteins/Antibodies with this compound

This protocol describes the covalent attachment of a DBCO group to a protein or antibody.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[14]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[9]

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[9][13] If necessary, perform a buffer exchange.

  • This compound Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8][9]

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.[9][13]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle stirring.[9][13]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9]

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer.[5][13]

Characterization (Optional): The Degree of Labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[5][9]

Protocol 2: Metabolic Labeling of Live Cells with Azido-Sugars

This protocol describes the introduction of azide groups onto the surface of live cells.

Materials:

  • Live cells

  • Complete cell culture medium

  • Azido-sugar (e.g., Ac4ManNAz)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.[1]

  • Metabolic Labeling: Add the azido-sugar to the cell culture medium at a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[13]

Protocol 3: Live Cell Imaging with DBCO-Functionalized Protein

This protocol outlines the labeling of azide-modified live cells with the DBCO-functionalized protein for fluorescence microscopy.

Materials:

  • Azide-labeled live cells (from Protocol 2)

  • DBCO-functionalized protein (from Protocol 1)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium)

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.[13]

  • Labeling: Dilute the DBCO-functionalized protein in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL for antibodies).[13] Add the solution to the cells.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[15]

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound protein.[13]

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[1]

Protocol 4: Cell Viability Assay

It is crucial to assess the cytotoxicity of the labeling procedure. An MTT assay is a common method for this.

Materials:

  • Labeled and unlabeled (control) cells

  • 96-well plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed labeled and unlabeled cells in a 96-well plate and incubate for the desired time.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[16][17]

  • Absorbance Measurement: Measure the absorbance at 450 nm or 570 nm using a microplate reader.[1][16][17]

  • Data Analysis: Calculate cell viability as a percentage relative to the unlabeled control cells.[1]

Signaling Pathway Visualization

This compound labeling can be used to study a variety of signaling pathways, particularly those involving cell surface receptors. For example, the internalization of a growth factor receptor can be tracked to investigate downstream signaling events.

G cluster_pathway Example: Receptor-Mediated Endocytosis Pathway Ligand DBCO-Labeled Ligand (e.g., Growth Factor) Binding Ligand-Receptor Binding Ligand->Binding Receptor Cell Surface Receptor (Azide-Labeled) Receptor->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Signaling Downstream Signaling (e.g., MAPK Pathway) Endosome->Signaling Recycling Receptor Recycling Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->Receptor

Caption: A representative signaling pathway.

References

Application Notes: DBCO-Sulfo-NHS Ester for Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a highly targeted class of cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][2] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and pharmacokinetic profile.[3] This document provides detailed protocols and technical information for creating ADCs using DBCO-Sulfo-NHS ester, a water-soluble, amine-reactive crosslinker that enables a two-step conjugation strategy based on copper-free click chemistry.

The use of a Dibenzocyclooctyne (DBCO) moiety allows for a highly specific and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with an azide-modified drug.[4][5] This approach avoids the use of cytotoxic copper catalysts, making it ideal for use with sensitive biomolecules.[4][6] The Sulfo-NHS ester group reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues on the antibody, to form stable amide bonds.[7][8] The integrated sulfonate group confers high water solubility to the reagent, allowing for conjugation reactions to be performed in aqueous buffers without organic co-solvents, which can be detrimental to antibody structure.[7][9]

Chemical Principles

The creation of an ADC using this compound is a two-stage process:

  • Antibody Modification: The Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester group reacts with primary amines on the antibody (N-terminus and lysine ε-amino groups) under neutral to slightly basic conditions (pH 7.2-8.5) to form a stable covalent amide bond.[8][10][11] This step introduces the DBCO moiety onto the antibody.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO-functionalized antibody is then reacted with a drug-linker construct containing an azide (B81097) group. The inherent ring strain of the DBCO alkyne drives a rapid and highly specific [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a catalyst.[4][12]

Diagram 1: Chemical Reaction of this compound with an Antibody

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: SPAAC Conjugation Ab Antibody-NH₂ (Lysine Residue) Ab_DBCO Antibody-DBCO Ab->Ab_DBCO + DBCO_NHS This compound DBCO_NHS->Ab_DBCO NHS_leaving Sulfo-NHS Ab_DBCO->NHS_leaving + Ab_DBCO_2 Antibody-DBCO ADC Antibody-Drug Conjugate (ADC) Ab_DBCO_2->ADC + Drug_Azide Azide-Linker-Drug Drug_Azide->ADC

Caption: Two-step reaction scheme for ADC synthesis via this compound.

Quantitative Data for Reaction Optimization

Successful ADC synthesis requires careful control of reaction parameters. The following tables provide key quantitative data to guide the optimization of the conjugation process.

Table 1: Recommended Reaction Conditions for Antibody-DBCO-Sulfo-NHS Ester Conjugation

Parameter Recommended Value Rationale & Remarks Citations
Reaction pH 7.2 - 8.5 Optimal for amine acylation. Higher pH (>9.0) significantly increases NHS ester hydrolysis, reducing efficiency. [10][11]
Molar Excess of Reagent 10- to 20-fold (for Ab >5 mg/mL) A starting point to achieve a sufficient Degree of Labeling (DOL). May require optimization. [13][14]
20- to 50-fold (for Ab <5 mg/mL) Higher excess is needed at lower antibody concentrations to drive the reaction. [14]
Reaction Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate) Buffers containing primary amines (e.g., Tris, Glycine) will compete with the antibody for reaction with the NHS ester. [14]

| Reaction Time | 30 - 60 minutes at Room Temp. or 2 hours on ice | Incubation on ice can help minimize antibody degradation while allowing the reaction to proceed. |[11][14] |

Table 2: Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Parameter Recommended Value Rationale & Remarks Citations
Molar Excess of Azide-Drug 5- to 20-fold over Antibody-DBCO Ensures efficient conjugation to the DBCO sites on the antibody. [12]
Solvent Aqueous buffer (e.g., PBS) The reaction is bioorthogonal and proceeds efficiently in physiological buffers. [4]
Organic Co-solvent <10% (v/v) if used If the azide-drug is dissolved in DMSO, its final concentration should be minimized to prevent antibody denaturation. [6][12]

| Reaction Time | 4 - 24 hours | Reaction kinetics are rapid, but longer incubation can maximize yield. Can be performed at 4°C or room temperature. |[12][14] |

Experimental Workflow

The overall process for generating and purifying an antibody-drug conjugate using this compound is outlined below.

ADC_Workflow start Start: Monoclonal Antibody (mAb) step1 Step 1: Antibody Activation Add this compound (pH 7.2-8.5, RT, 30-60 min) start->step1 azide_drug Azide-Linker-Drug Payload step2 Step 2: SPAAC Reaction Add Azide-Linker-Drug (4-24h, RT or 4°C) azide_drug->step2 quench1 Quench Reaction (e.g., Tris buffer) step1->quench1 purify1 Purification 1 (Desalting / SEC) Remove excess DBCO reagent quench1->purify1 dbco_ab DBCO-Functionalized Antibody purify1->dbco_ab dbco_ab->step2 crude_adc Crude ADC Mixture step2->crude_adc purify2 Step 3: ADC Purification (SEC, HIC, or TFF) Remove excess drug & aggregates crude_adc->purify2 final_adc Purified Antibody-Drug Conjugate purify2->final_adc step4 Step 4: Characterization (HIC, LC-MS, UV-Vis) Determine DAR & Purity final_adc->step4 end Final ADC Product step4->end

Caption: Experimental workflow for ADC synthesis, purification, and characterization.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the covalent attachment of the DBCO moiety to primary amines on an antibody.

Materials and Reagents:

  • Monoclonal antibody (1-10 mg/mL)

  • Amine-free reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M Sodium Bicarbonate, pH 8.3.[10][15]

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[14]

  • Desalting columns (e.g., PD-10 or Zeba™ Spin Desalting Columns, 7K MWCO).[16]

Procedure:

  • Antibody Preparation: Exchange the antibody into the amine-free reaction buffer to a final concentration of 1-10 mg/mL. Ensure any amine-containing stabilizers like glycine (B1666218) have been removed.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[14][17] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[14]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold excess for an antibody at 2 mg/mL).[14]

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[11][14] Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[11]

  • Purification: Immediately remove the excess, unreacted DBCO reagent and quenching buffer using a desalting column equilibrated with PBS, pH 7.4. Follow the manufacturer's instructions for the column. The resulting DBCO-functionalized antibody is ready for the SPAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified drug-linker to the DBCO-functionalized antibody.

Materials and Reagents:

  • DBCO-functionalized antibody (from Protocol 1) in PBS, pH 7.4

  • Azide-modified drug-linker

  • Anhydrous DMSO (if needed to dissolve the drug-linker)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the azide-modified drug-linker (e.g., 10 mM) in DMSO or an appropriate buffer.

  • SPAAC Reaction:

    • To the solution of DBCO-functionalized antibody, add the azide-drug-linker stock solution to achieve a 5- to 20-fold molar excess.[12]

    • If using DMSO, ensure the final concentration in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.[12]

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[12][14]

  • Purification: Proceed to Protocol 3 to purify the resulting ADC.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is critical to remove unconjugated antibody, excess drug-linker, and aggregates to ensure the safety and efficacy of the ADC.[1][2] The choice of method depends on the primary impurities to be removed.

Caption: Decision tree for selecting an ADC purification method.

A. Size Exclusion Chromatography (SEC) - To Remove Free Drug-Linker SEC separates molecules based on size. It is effective for removing small molecule impurities like the unreacted drug-linker from the much larger ADC.[18]

  • Column Preparation: Equilibrate an SEC column (e.g., Superdex 200 or similar) with sterile PBS, pH 7.4. Select a column with a fractionation range suitable for separating a ~150 kDa antibody from small molecules (<2 kDa).[18]

  • Sample Loading: Filter the crude ADC mixture through a 0.22 µm filter. Inject the sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume.[18]

  • Elution: Elute the sample with PBS at a constant flow rate. Monitor the eluate using a UV detector at 280 nm.[18]

  • Fraction Collection: The ADC will elute in the first major peak (high molecular weight). The unreacted small molecules will elute in later, lower molecular weight peaks.[18] Collect fractions corresponding to the ADC peak.

B. Hydrophobic Interaction Chromatography (HIC) - To Separate by DAR HIC separates proteins based on hydrophobicity. Since each conjugated drug adds hydrophobicity, HIC can separate unconjugated antibody (DAR=0) from ADCs with different drug-to-antibody ratios (DARs).[][20]

  • Column and Buffers:

    • Select a HIC column (e.g., Butyl or Phenyl-based).[1]

    • Prepare Mobile Phase A (High Salt): e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Prepare Mobile Phase B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation: Adjust the salt concentration of the ADC sample to match the initial high-salt binding conditions.

  • Chromatography:

    • Inject the salt-adjusted sample onto the HIC column equilibrated with Mobile Phase A.

    • Elute the bound species by applying a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).[1]

    • Unconjugated antibody will elute first, followed by ADCs with progressively higher DARs.[1][3]

  • Fraction Collection: Collect fractions across the gradient and analyze them to identify and pool those containing the desired DAR species.

Protocol 4: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that impacts the ADC's therapeutic window.[21][22]

Table 3: Comparison of Common Methods for DAR Analysis

Method Principle Advantages Limitations Citations
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for antibody, ~310 nm for DBCO or drug λmax) to calculate concentrations. Simple, rapid, and requires minimal sample preparation. Provides only the average DAR, not the distribution. Can be inaccurate if spectra overlap. [][22]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity, which increases with drug load. Provides the distribution of different DAR species (e.g., DAR0, DAR2, DAR4) and relative abundance. Requires method development; resolution can vary. [3][][22]

| LC-MS (Mass Spectrometry) | Measures the precise mass of the intact ADC and its subunits. | Provides the most detailed information: average DAR, drug distribution, and can identify conjugation sites. | High complexity and cost; requires specialized equipment and expertise. |[21][22][23] |

A. Average DAR Calculation using UV-Vis Spectroscopy

  • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at 280 nm and the drug's maximum absorbance wavelength (λmax). The DBCO group also has a characteristic absorbance around 310 nm.[4]

  • Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and λmax (Aλmax).

  • Calculate the average DAR using the Beer-Lambert law and simultaneous equations to correct for the drug's contribution to absorbance at 280 nm.[]

B. DAR Distribution by HIC

  • Perform HIC analysis as described in Protocol 3B.

  • Integrate the peak areas for the unconjugated antibody (DAR=0) and each subsequent ADC peak (DAR=1, 2, 3, etc.).

  • Calculate the weighted average DAR by summing the product of each peak's relative area percentage and its corresponding DAR value.[]

C. DAR Analysis by LC-MS

  • For intact mass analysis, dilute the ADC sample in an appropriate buffer (e.g., 0.1% Formic Acid in Water).[3] Deglycosylation with PNGase F can be performed to simplify the mass spectrum.[21]

  • Inject the sample onto a reversed-phase column (e.g., C4 or C8) and elute with an acetonitrile (B52724) gradient.[3][22]

  • The mass spectrometer (e.g., Q-TOF or Orbitrap) will detect a series of mass peaks corresponding to the antibody conjugated with different numbers of drugs.

  • Deconvolute the raw mass spectrum data to obtain the masses of the different species.[21]

  • Calculate the weighted average DAR from the relative abundance of each detected species.[][21]

References

Application Notes and Protocols for DBCO Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne (DBCO) conjugation is a cornerstone of modern bioconjugation, facilitating the precise and efficient modification of peptides for a vast array of applications in research and drug development. This technology is central to copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which enables the covalent ligation of a DBCO-modified peptide to an azide-tagged molecule.[1] The bioorthogonal nature of this reaction allows it to be performed in complex biological environments with minimal side reactions, making it an invaluable tool for creating peptide-drug conjugates, imaging agents, and functionalized biomaterials.[1]

This document provides a detailed, step-by-step guide for the DBCO labeling of peptides, covering protocols for common DBCO reagents, purification, and characterization of the resulting conjugates.

Principle of DBCO Labeling

DBCO labeling of peptides typically involves the reaction of a DBCO-containing reagent with a primary amine on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue.[1] The most common reagents for this purpose are DBCO-NHS esters, which directly acylate the amine.[1] Alternatively, DBCO-acids can be used, which require activation with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS) to form a reactive NHS ester in situ.[1] Once the peptide is labeled with the DBCO moiety, it can be selectively reacted with any azide-containing molecule in a SPAAC reaction.[1] This copper-free click chemistry reaction is highly efficient and forms a stable triazole linkage.[1]

Quantitative Data Summary

The efficiency of DBCO conjugation is dependent on several factors. The following table summarizes key quantitative parameters to guide experimental design.

ParameterOptimal Value/RangeNotes
pH (NHS Ester Chemistry) 7.2 - 8.5Balances high primary amine reactivity while minimizing hydrolysis of the NHS ester. Amine-free buffers such as PBS, HEPES, or bicarbonate are essential.[2]
pH (Maleimide Chemistry) 6.5 - 7.5Balances high thiol reactivity while minimizing maleimide (B117702) hydrolysis and side reactions with amines.[3]
Temperature 4°C - 25°C (Room Temperature)Lower temperatures (4°C) can be used for overnight reactions to minimize degradation of sensitive biomolecules.[2][3]
DBCO Reagent:Peptide Molar Ratio (NHS Ester) 1:1 to 50:1A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically. For peptides at concentrations >5 mg/mL, a 10-20 fold excess is a common starting point. For lower concentrations, a higher excess (20-50 fold) may be required.[2][4]
DBCO Reagent:Peptide Molar Ratio (Maleimide) 2:1 to 10:1A molar excess of the linker drives the reaction to completion. Optimal ratios should be determined empirically.[3]
Reaction Time (NHS Ester Coupling) 30 minutes - 2 hours at Room Temp.Alternatively, the reaction can be performed for 2 hours to overnight at 4°C. Reaction progress can be monitored by LC-MS.[2]
Reaction Time (Maleimide Coupling) 30 min - 2 hours[3]
DBCO Stability GoodDBCO-modified IgG shows a minimal loss of reactivity (3-5%) over 4 weeks when stored at 4°C or -20°C. Azide-containing buffers should be avoided for storage.[2]

Experimental Protocols

Protocol 1: Labeling of Peptides with DBCO-NHS Ester

This protocol outlines the direct labeling of a peptide containing a primary amine (N-terminus or lysine residue) with a DBCO-NHS ester.

Materials and Reagents:

  • Peptide with a primary amine

  • DBCO-NHS Ester (or a derivative like DBCO-PEG4-NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or other amine-free buffers like HEPES or bicarbonate buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) or desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Reagent Preparation:

    • Equilibrate the DBCO-NHS ester vial to room temperature before opening to prevent moisture condensation.[4][5]

    • Prepare a stock solution of the DBCO-NHS ester (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.[4]

    • Dissolve the peptide in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess of the DBCO-NHS ester stock solution to the peptide solution.

    • Calculation Example: For 1 mL of a 0.1 mM peptide solution, add 40 µL of a 10 mM linker solution to achieve a final linker concentration of ~0.4 mM (a 4-fold molar excess).[3]

    • The final concentration of the organic solvent (DMF or DMSO) should be kept low (e.g., <10-15%) to avoid peptide precipitation.[3]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[4]

  • Purification:

    • Remove unreacted DBCO-NHS ester and other small molecules using a desalting column or by RP-HPLC.

    • For RP-HPLC, inject the reaction mixture onto a suitable C18 column and elute the conjugate using a gradient of acetonitrile (B52724) in water (both typically containing 0.1% trifluoroacetic acid, TFA).[3]

    • Collect fractions corresponding to the conjugated peptide peak.

    • Lyophilize the pooled, pure fractions to obtain the final product as a powder.[3]

Protocol 2: Labeling of Peptides with DBCO-Maleimide

This protocol is for conjugating a DBCO-maleimide to a peptide containing a cysteine residue.

Materials and Reagents:

  • Cysteine-containing peptide

  • DBCO-Maleimide

  • Anhydrous DMF or DMSO

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, or other sulfhydryl-free buffers like HEPES or Borate buffer. Ensure the buffer is degassed.

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification System: RP-HPLC or desalting columns.

Procedure:

  • Peptide Preparation (if necessary):

    • If the peptide's cysteine residues are oxidized (forming disulfide bonds), they must be reduced.

    • Dissolve the peptide in Conjugation Buffer and add a 5-10 fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column.

  • Reagent Preparation:

    • Prepare a stock solution of DBCO-maleimide in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 2 to 10-fold molar excess of the DBCO-maleimide stock solution to the reduced peptide solution.[3]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Purification:

    • Purify the DBCO-conjugated peptide using RP-HPLC or a desalting column as described in Protocol 1.

Protocol 3: Characterization of DBCO-Labeled Peptides

1. Mass Spectrometry (MS):

  • Analyze the purified conjugate by ESI-MS or MALDI-TOF to confirm the mass increase corresponding to the addition of the DBCO moiety. Note that the NHS group is a leaving group and should not be included in the mass calculation.[2]

2. HPLC Analysis:

  • Analytical RP-HPLC can be used to assess the purity of the labeled peptide. A shift to a longer retention time compared to the unlabeled peptide is typically observed due to the increased hydrophobicity of the DBCO group.[1][2]

3. UV-Vis Spectroscopy (Degree of Labeling - DOL):

  • The presence of the DBCO group can be confirmed by its characteristic absorbance at approximately 309 nm.[6]

  • The Degree of Labeling (DOL) can be estimated using the following formula: DOL = (A₃₀₉ * ε_peptide) / [(A₂₈₀ - (A₃₀₉ * CF)) * ε_DBCO][1] Where:

    • A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm, respectively.

    • ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

    • ε_DBCO is the molar extinction coefficient of DBCO (approximately 12,000 M⁻¹cm⁻¹).[6]

    • CF is a correction factor for the DBCO absorbance at 280 nm.

Mandatory Visualizations

DBCO_Conjugation_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Conjugation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis Peptide Peptide Solution (with primary amine) Reaction_Mixture Reaction Mixture (pH 7.2-8.5, RT or 4°C) Peptide->Reaction_Mixture DBCO_NHS DBCO-NHS Ester Stock Solution (DMSO/DMF) DBCO_NHS->Reaction_Mixture Purification Purification (RP-HPLC or Desalting Column) Reaction_Mixture->Purification Quenching (optional) Analysis Characterization (MS, HPLC, UV-Vis) Purification->Analysis Final_Product DBCO-Labeled Peptide Analysis->Final_Product

Caption: Workflow for DBCO-NHS Ester Labeling of Peptides.

SPAAC_Pathway DBCO_Peptide DBCO-Functionalized Peptide SPAAC_Reaction Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free) DBCO_Peptide->SPAAC_Reaction Azide_Molecule Azide-Containing Molecule (e.g., drug, dye, biotin) Azide_Molecule->SPAAC_Reaction Conjugate Stable Triazole Linkage (Peptide-Molecule Conjugate) SPAAC_Reaction->Conjugate Bioorthogonal Reaction

Caption: Signaling pathway for SPAAC conjugation.

References

Application Notes and Protocols: DBCO-Sulfo-NHS Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-Sulfo-NHS ester (Dibenzocyclooctyne-Sulfo-N-hydroxysuccinimidyl ester) is a water-soluble, amine-reactive reagent that plays a pivotal role in the construction of advanced drug delivery systems.[1][2][3] Its utility lies in its heterobifunctional nature, featuring a Sulfo-NHS ester group for covalent linkage to primary amines on biomolecules and a DBCO (Dibenzocyclooctyne) group for copper-free click chemistry.[4][5] This reagent is particularly valuable for the development of antibody-drug conjugates (ADCs) and functionalized nanoparticles for targeted drug delivery.[6][7][8]

The water-soluble nature of this compound, conferred by the sulfonate group, allows for conjugation reactions to be performed in aqueous buffers, which is advantageous for maintaining the stability and activity of sensitive biomolecules like proteins and antibodies.[1][2] The DBCO moiety facilitates a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules.[5][] This "click chemistry" reaction proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[4][10]

These application notes provide an overview of the use of this compound in drug delivery, along with detailed protocols for key applications and a summary of relevant quantitative data.

Key Applications in Drug Delivery

  • Antibody-Drug Conjugates (ADCs): this compound is instrumental in creating ADCs, which are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells.[8][11] The Sulfo-NHS ester group reacts with lysine (B10760008) residues on a monoclonal antibody, thereby functionalizing it with a DBCO group.[] Subsequently, an azide-modified cytotoxic drug can be "clicked" onto the DBCO-functionalized antibody.[4] This approach allows for precise control over the conjugation process, leading to more homogeneous and stable ADCs.[13]

  • Functionalized Nanoparticles: This linker is also used for the surface modification of nanoparticles to enhance their drug delivery capabilities.[7] Targeting ligands such as antibodies, peptides, or small molecules can be conjugated to the nanoparticle surface to improve their accumulation at the desired site of action, thereby increasing therapeutic efficacy and minimizing off-target effects.[7][]

  • Bioconjugation of Proteins and Peptides: The reagent is broadly used for the bioconjugation of proteins, peptides, and other biomolecules for various therapeutic and diagnostic purposes.[]

Quantitative Data Summary

The following tables summarize key quantitative parameters for bioconjugation reactions involving DBCO linkers to aid in experimental design.

ParameterTypical Value/RangeConditionsReference(s)
Molar Excess (DBCO-NHS ester to Antibody) 5-30 foldRoom Temperature, 30-60 min[14]
> 5:1 (DBCO:Antibody) may lead to precipitation[15][16]
Molar Excess (Azide-modified molecule to DBCO-Antibody) 1.5-4 fold4°C to 37°C, 2-24 hours[14]
Optimal pH for NHS ester reaction 7.0 - 9.0Aqueous buffer (e.g., PBS)[14]
DBCO Stability (on IgG) ~3-5% loss of reactivity4 weeks at 4°C or -20°C[14]
Reaction Time for SPAAC 4-17 hoursRoom temperature[17]
UV Absorbance Maximum for DBCO ~310 nmUseful for reaction monitoring[14]
CyclooctyneAzide (B81097) PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
DBCOBenzyl Azide~0.1 - 1.0[14]
Sulfo-DBCO-amine3-azido-L-alanine0.32 - 0.85 (in PBS, pH 7)[14]
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22 (in HEPES, pH 7)[14]

Experimental Protocols

Protocol 1: Labeling of an Antibody with this compound

This protocol describes the modification of a primary amine-containing protein, such as an antibody, with DBCO groups for subsequent conjugation to an azide-containing molecule.

Materials:

  • Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[18]

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[14]

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)[4]

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.0 for efficient conjugation.[18] If the buffer contains amines (e.g., Tris), perform a buffer exchange.

  • Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[19]

  • Antibody Labeling Reaction: Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.[13] The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.[13]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[14][19]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris.[19] Incubate for 5-15 minutes at room temperature.[19]

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis.[10]

Protocol 2: Copper-Free Click Chemistry (SPAAC) Conjugation

This protocol outlines the conjugation of the DBCO-labeled antibody from Protocol 1 with an azide-modified molecule (e.g., a cytotoxic drug or a fluorescent dye).

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-modified molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-modified molecule.[10][14]

  • Incubation: Incubate the reaction mixture overnight (approximately 10-12 hours) at 4°C or for 3-4 hours at room temperature.[10] Reactions are generally more efficient at higher concentrations and temperatures (up to 37°C).[19]

  • Purification: The final conjugate can be purified to remove excess azide-modified molecules using methods such as size exclusion chromatography (SEC) or dialysis, depending on the nature of the conjugate.[10]

Visualizations

G cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Antibody Antibody Reaction_1 NHS Ester Reaction (pH 7.2-8.0) Antibody->Reaction_1 Primary Amines (e.g., Lysine) DBCO-Sulfo-NHS_ester DBCO-Sulfo-NHS_ester DBCO-Sulfo-NHS_ester->Reaction_1 DBCO-Antibody DBCO-Antibody Azide-Drug Azide-Drug Reaction_2 SPAAC Reaction DBCO-Antibody->Reaction_2 Reaction_1->DBCO-Antibody Azide-Drug->Reaction_2 ADC Antibody-Drug Conjugate (ADC) Reaction_2->ADC

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).

G Start Amine-Functionalized Nanoparticle Step1 Add this compound Start->Step1 Step2 Incubate (RT, 30-60 min) Quench with Tris Step1->Step2 Step3 Purify (Centrifugation/ Dialysis) Step2->Step3 DBCO_NP DBCO-Functionalized Nanoparticle Step3->DBCO_NP Step4 Add Azide-Targeting Ligand DBCO_NP->Step4 Step5 Incubate (4°C, overnight) Step4->Step5 Step6 Purify Step5->Step6 Final Targeted Drug Delivery Nanoparticle Step6->Final

Caption: Experimental workflow for nanoparticle surface modification.

G cluster_NHS Sulfo-NHS Ester Group cluster_DBCO DBCO Group DBCO_Sulfo_NHS This compound NHS_reactivity Reacts with primary amines (e.g., Lysine residues) DBCO_Sulfo_NHS->NHS_reactivity DBCO_reactivity Reacts with azide groups DBCO_Sulfo_NHS->DBCO_reactivity NHS_bond Forms stable amide bond NHS_reactivity->NHS_bond DBCO_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO_reactivity->DBCO_reaction DBCO_bond Forms stable triazole linkage DBCO_reaction->DBCO_bond DBCO_advantage Copper-free Bioorthogonal DBCO_reaction->DBCO_advantage Biomolecule Biomolecule (Antibody, Protein, etc.) Biomolecule->NHS_reactivity Azide_Payload Azide-Modified Payload (Drug, Dye, etc.) Azide_Payload->DBCO_reactivity

Caption: Logical relationship of this compound functionalities.

References

Surface Modification of Nanoparticles with Dibenzocyclooctyne (DBCO): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of nanoparticles with dibenzocyclooctyne (DBCO) and their subsequent application in bioconjugation. This technique primarily utilizes the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," to covalently attach a wide range of molecules to nanoparticle surfaces with high efficiency and specificity under biocompatible conditions.[1]

The functionalization of nanoparticles with DBCO is a critical step in the development of sophisticated platforms for targeted drug delivery, advanced in vivo imaging, and sensitive diagnostics.[2][3] DBCO-modified nanoparticles serve as versatile scaffolds for the attachment of various azide-containing molecules, including therapeutic agents, targeting ligands (such as antibodies and peptides), and imaging probes.[3][4] The bioorthogonal nature of the DBCO-azide reaction ensures that the conjugation proceeds with minimal interference from biological components, making it an ideal strategy for applications in complex biological environments.[5]

Key Applications:

  • Targeted Drug Delivery: DBCO-functionalized nanoparticles can be conjugated with targeting ligands that recognize specific cell surface receptors, enabling the precise delivery of therapeutic payloads to diseased cells and tissues while minimizing off-target effects.[3][4]

  • Advanced Medical Imaging: The attachment of imaging agents, such as fluorescent dyes or contrast agents, to DBCO-modified nanoparticles allows for real-time visualization and tracking within biological systems.[3]

  • Biosensing and Diagnostics: The immobilization of biorecognition elements, like antibodies or nucleic acids, on the surface of DBCO-nanoparticles is a key step in the fabrication of highly sensitive and specific biosensors.[3]

  • Theranostics: This dual-functionality approach combines therapeutic and diagnostic capabilities in a single nanoparticle construct, allowing for simultaneous treatment and monitoring of disease.[6]

Experimental Protocols

The following sections detail generalized protocols for the DBCO functionalization of common nanoparticle types and their subsequent conjugation with azide-modified molecules. It is important to note that specific reaction conditions, such as molar ratios and incubation times, may require optimization based on the specific nanoparticle, linker, and azide-containing molecule being used.[1]

Protocol 1: DBCO Functionalization of Amine-Terminated Nanoparticles using DBCO-NHS Ester

This protocol describes the covalent attachment of a DBCO linker to nanoparticles that possess primary amine groups on their surface. The reaction involves the formation of a stable amide bond between the amine groups on the nanoparticle and the N-hydroxysuccinimide (NHS) ester of the DBCO linker.[7]

Materials:

  • Amine-functionalized nanoparticles

  • DBCO-PEG4-NHS Ester[7]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or HEPES buffer[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]

  • Purification system (e.g., centrifugation, size exclusion chromatography, or dialysis)[7]

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration.

  • DBCO-NHS Ester Solution: Dissolve the DBCO-PEG4-NHS ester in a water-miscible organic solvent like DMSO before diluting it into the final reaction buffer.[8]

  • Reaction: Add the DBCO-NHS ester solution to the nanoparticle suspension. The molar excess of the DBCO linker will need to be optimized but a 10- to 50-fold molar excess is a common starting point.[8]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted DBCO-PEG4-NHS ester and byproducts by repeated centrifugation and resuspension of the nanoparticles in a suitable buffer, or by using dialysis or size exclusion chromatography.[7]

Experimental Workflow for DBCO Functionalization of Amine-Terminated Nanoparticles

G cluster_0 Preparation cluster_1 Reaction cluster_2 Quenching & Purification A Amine-Functionalized Nanoparticles in Buffer C Mix and Incubate (2-4h RT or O/N 4°C) A->C B DBCO-NHS Ester in DMSO B->C D Add Quenching Buffer (Tris-HCl) C->D E Purification (Centrifugation/Dialysis) D->E F DBCO-Functionalized Nanoparticles E->F

Caption: Workflow for functionalizing amine-terminated nanoparticles with DBCO-NHS ester.

Protocol 2: DBCO Functionalization of Carboxyl-Terminated Nanoparticles

This protocol involves a two-step process for functionalizing carboxyl-terminated polymeric nanoparticles (e.g., PLGA) using EDC/NHS chemistry, followed by conjugation of a DBCO-PEG-amine.[3]

Materials:

  • Carboxyl-terminated nanoparticles

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • DBCO-PEG-amine

  • Activation Buffer: 0.1 M MES buffer, pH 6.0[1]

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., centrifugation)[3]

Procedure: Part A: Activation of Nanoparticle Carboxyl Groups

  • Disperse the carboxyl-terminated nanoparticles in the activation buffer.[3]

  • Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. A molar excess of EDC/NHS relative to the surface carboxyl groups should be used.[3]

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Part B: Conjugation with DBCO-PEG-amine

  • Add the DBCO-PEG-amine to the activated nanoparticle suspension.

  • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.[3]

Experimental Workflow for DBCO Functionalization of Carboxyl-Terminated Nanoparticles

G cluster_0 Activation cluster_1 Conjugation & Purification A Carboxyl-Terminated Nanoparticles in MES Buffer B Add EDC and NHS A->B C Activated Nanoparticles B->C D Add DBCO-PEG-amine C->D E Incubate (2-4h RT) D->E F Purification (Centrifugation) E->F G DBCO-Functionalized Nanoparticles F->G

Caption: Workflow for functionalizing carboxyl-terminated nanoparticles with DBCO-PEG-amine.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "Click" Reaction

This protocol describes the conjugation of an azide-modified molecule to the DBCO-functionalized nanoparticles.

Materials:

  • DBCO-functionalized nanoparticles

  • Azide-modified molecule (e.g., targeting ligand, imaging probe)

  • Reaction Buffer: PBS, pH 7.4[1]

  • Purification system (e.g., centrifugation, size exclusion chromatography, or dialysis)[1]

Procedure:

  • Preparation: Resuspend the purified DBCO-functionalized nanoparticles in the reaction buffer.[1]

  • Reaction: Add the azide-modified molecule to the nanoparticle suspension. The molar ratio of the azide-molecule to the nanoparticle should be optimized, with a starting point of 10:1 to 100:1 being common.[1]

  • Incubation: Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C.[1]

  • Purification: Remove the unreacted azide-modified molecule using an appropriate purification method such as centrifugation, size exclusion chromatography, or dialysis.[1]

  • Characterization: Confirm the successful conjugation using appropriate characterization techniques.[1]

Workflow for SPAAC "Click" Reaction

G cluster_0 Preparation cluster_1 Click Reaction cluster_2 Purification & Final Product A DBCO-Functionalized Nanoparticles in PBS C Mix and Incubate (4-12h RT or O/N 4°C) A->C B Azide-Modified Molecule B->C D Purification (Centrifugation/SEC) C->D E Conjugated Nanoparticles D->E

Caption: General workflow for the SPAAC "click" reaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the surface modification of nanoparticles with DBCO and subsequent click chemistry reactions. These values are intended as a general guide, and optimal conditions should be determined empirically for each specific system.

Table 1: Reaction Conditions for DBCO Functionalization of Nanoparticles

Nanoparticle TypeFunctional GroupLinkerActivation ReagentsActivation TimeConjugation BufferConjugation TimeQuenching Agent
Gold NanoparticlesAmineDBCO-NHS Ester--PBS (pH 7.2-8.0)2-4 hoursTris or Glycine
Polymeric (PLGA)CarboxylDBCO-PEG-amineEDC, NHS15-30 minutesMES (pH 6.0) then PBS2-4 hours-
LiposomesAmineDBCO-NHS Ester--PBS (pH 8.0-8.5)2-4 hoursTris or Glycine

Data compiled from multiple sources.[1][3]

Table 2: Reaction Conditions for SPAAC "Click" Chemistry

Nanoparticle TypeReaction BufferReaction TemperatureReaction TimeMolar Ratio (Azide:NP)Purification Method
Gold NanoparticlesPBS (pH 7.0-7.4)Room Temp. or 4°C12-24 hours10:1 to 100:1Centrifugation, SEC
Polymeric (PLGA)PBS (pH 7.4)Room Temperature4-12 hoursTo be optimizedCentrifugation, Dialysis
LiposomesPBS (pH 7.4)Room Temperature4-12 hoursTo be optimizedSize Exclusion Chromatography

Data compiled from multiple sources.[1][2]

Characterization of DBCO-Modified Nanoparticles

Thorough characterization at each step of the modification process is crucial to ensure successful functionalization and conjugation.

Table 3: Common Characterization Techniques

TechniqueParameter MeasuredPurpose
Dynamic Light Scattering (DLS)Hydrodynamic diameter, Polydispersity Index (PDI)To monitor changes in nanoparticle size and size distribution after functionalization.
Zeta PotentialSurface chargeTo confirm changes in surface chemistry after each modification step.
UV-Vis SpectroscopyAbsorbance spectrumTo confirm the presence of the DBCO group (absorbance around 309 nm).[9]
Fluorescence SpectroscopyFluorescence intensityTo quantify the degree of DBCO functionalization using a fluorescent azide (B81097) probe.[7]

Signaling Pathway: Targeted Cellular Uptake

The primary goal of many DBCO-functionalized nanoparticle systems is to achieve targeted delivery to specific cells for therapeutic or imaging purposes. This is often accomplished by conjugating a targeting ligand that binds to a receptor on the target cell surface, leading to receptor-mediated endocytosis.

References

Application Notes and Protocols for DBCO Labeling of Aminosilane-Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of surfaces with biomolecules is a cornerstone of modern biotechnology, enabling advancements in fields ranging from diagnostics and genomics to cell biology and targeted drug delivery. A key challenge in this area is the precise and stable attachment of these molecules to a solid substrate. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry, offers a highly efficient and bioorthogonal method for achieving this. This application note provides a detailed protocol for the covalent modification of aminosilane-coated surfaces with Dibenzocyclooctyne (DBCO), rendering them ready for the specific and stable immobilization of azide-tagged molecules.

The process involves two primary stages: the initial functionalization of a substrate (e.g., glass or silicon) with an aminosilane (B1250345) to introduce primary amine groups, followed by the reaction of these amines with a DBCO-N-hydroxysuccinimide (NHS) ester. This creates a highly reactive surface for the subsequent conjugation of azide-containing biomolecules. This protocol is designed to guide researchers through a reproducible workflow, from surface preparation to characterization of the final DBCO-labeled surface.

Experimental Overview

The overall workflow for preparing DBCO-labeled surfaces from a bare substrate involves three key steps: surface cleaning and hydroxylation, aminosilanization, and DBCO-NHS ester conjugation. Each step is followed by thorough washing and characterization to ensure the success of the modification.

experimental_workflow cluster_prep Surface Preparation cluster_amino Aminosilanization cluster_dbco DBCO Labeling Bare_Substrate Bare Substrate (e.g., Glass Slide) Cleaning Cleaning & Hydroxylation (e.g., Piranha Solution) Bare_Substrate->Cleaning Step 1a Hydroxylated_Surface Hydroxylated Surface (-OH groups) Cleaning->Hydroxylated_Surface Step 1b Aminosilanization APTES/APTMS Deposition (Vapor or Solution Phase) Hydroxylated_Surface->Aminosilanization Step 2 Amine_Surface Aminosilane-Coated Surface (-NH2 groups) Aminosilanization->Amine_Surface DBCO_Reaction DBCO-NHS Ester Reaction Amine_Surface->DBCO_Reaction Step 3 DBCO_Surface DBCO-Labeled Surface DBCO_Reaction->DBCO_Surface

Figure 1: A high-level overview of the experimental workflow for creating DBCO-labeled surfaces.

Detailed Experimental Protocols

Part 1: Preparation of Aminosilane-Coated Surfaces

This initial protocol describes the preparation of a glass or silicon substrate to introduce surface amine functionalities.

Materials:

  • Glass or silicon substrates (e.g., microscope slides, coverslips, or wafers)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄: 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES) or (3-Aminopropyl)trimethoxysilane (APTMS)

  • Anhydrous toluene (B28343) or ethanol (B145695) (≥99.8%)

  • Deionized (DI) water

  • Nitrogen gas for drying

  • Ultrasonic bath

  • Oven

Protocol:

  • Surface Cleaning and Hydroxylation:

    • Clean the substrates by ultrasonication in an organic solvent (e.g., acetone, then ethanol) for 15 minutes each to remove organic residues.

    • Rinse thoroughly with DI water and dry with a stream of nitrogen.

    • Immerse the clean, dry substrates in freshly prepared Piranha solution for 30 minutes to an hour to remove any remaining organic contaminants and to hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Carefully remove the substrates and rinse extensively with DI water.

    • Dry the hydroxylated substrates in an oven at 110-120°C for at least 1 hour and allow to cool in a desiccator before use.

  • Aminosilanization (Solution Phase Deposition):

    • Prepare a 1-2% (v/v) solution of APTES or APTMS in anhydrous toluene or 95% ethanol/5% water.

    • Immerse the cleaned, hydroxylated substrates in the silane (B1218182) solution.

    • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle agitation. For a more robust layer, the reaction can be carried out overnight.

    • After deposition, rinse the substrates with the solvent used for deposition (toluene or ethanol) to remove excess silane.

    • Perform a final rinse with DI water and ethanol.

    • Cure the aminosilane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes.

    • Store the aminosilane-coated substrates in a desiccator until ready for DBCO labeling.

Part 2: DBCO Labeling of Aminosilane-Coated Surfaces

This protocol details the reaction of a DBCO-NHS ester with the prepared amine-functionalized surface.

Materials:

  • Aminosilane-coated substrates

  • DBCO-NHS Ester or DBCO-PEG4-NHS Ester

  • Anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or another amine-free buffer like HEPES or borate (B1201080) buffer.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Deionized (DI) water

  • Nitrogen gas for drying

Protocol:

  • Preparation of DBCO-NHS Ester Solution:

    • Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the DBCO-NHS ester at a concentration of 10-20 mM in anhydrous DMSO or DMF. This solution should be prepared fresh before each use.[1]

  • DBCO Labeling Reaction:

    • Place the aminosilane-coated substrates in a suitable reaction vessel.

    • Prepare the reaction solution by diluting the DBCO-NHS ester stock solution in the reaction buffer (e.g., PBS, pH 8.0) to a final concentration of 0.5-2 mM.[2]

    • Ensure the substrates are fully submerged in the DBCO-NHS ester solution.

    • Incubate at room temperature for 1-4 hours with gentle agitation.[2][3] Longer incubation times can improve efficiency.[2]

  • Washing and Quenching:

    • Remove the substrates from the reaction solution.

    • To quench any unreacted NHS esters, you can optionally immerse the substrates in a quenching buffer (e.g., 50-100 mM Tris-HCl, pH 8.0) for 15-30 minutes.[1][2]

    • Wash the substrates thoroughly by rinsing with the reaction buffer, followed by DI water.

    • Dry the DBCO-labeled substrates with a stream of nitrogen.

    • Store the functionalized substrates in a dry, dark environment, preferably under an inert atmosphere, until further use. DBCO is sensitive to oxidation over time.

Characterization and Data Presentation

Successful surface modification can be verified at each stage using various analytical techniques. The following table summarizes expected quantitative outcomes.

Surface Modification Step Technique Parameter Expected Value/Change References
Bare Glass/Silicon Contact AngleWater Contact AngleHighly variable, can be ~45°[4]
After Piranha Cleaning Contact AngleWater Contact Angle~0° (highly hydrophilic)[4]
Aminosilane Coating Contact AngleWater Contact AngleIncrease to 40-60°[5]
XPSN 1s SignalAppearance of a nitrogen peak[4][6]
DBCO Labeling Contact AngleWater Contact AngleDecrease to ~18° (more hydrophobic than -OH but less than long-chain silanes)[4]
XPSN 1s SignalIncrease in nitrogen signal, with a peak around 400.2 eV (amide)[4]
UV-Vis SpectroscopyAbsorbanceCharacteristic peak around 309 nm[7]
Fluorescence AssayFluorescence IntensityProportional to the number of DBCO groups on the surface[1]

Signaling Pathway and Logical Relationships

The chemical transformation of the surface can be visualized as a series of reactions leading to the final functional product.

signaling_pathway cluster_activation Surface Activation cluster_labeling DBCO Labeling cluster_conjugation Click Chemistry Conjugation Surface_OH Surface-OH Hydroxylated Surface Surface_NH2 Surface-NH2 Aminosilane-Coated Surface Surface_OH->Surface_NH2 Aminosilanization APTES APTES (3-Aminopropyl) triethoxysilane APTES->Surface_NH2 Surface_DBCO Surface-DBCO DBCO-Labeled Surface Surface_NH2->Surface_DBCO NHS Ester Reaction (-NHS byproduct) DBCO_NHS DBCO-NHS Ester N-Hydroxysuccinimide Ester DBCO_NHS->Surface_DBCO Final_Conjugate Surface-Triazole-Molecule Final Conjugated Product Surface_DBCO->Final_Conjugate SPAAC Reaction Azide_Molecule N3-Molecule Azide-Tagged Biomolecule Azide_Molecule->Final_Conjugate

Figure 2: Chemical pathway for surface functionalization and subsequent bio-conjugation.

Quantification of Surface DBCO Groups

A common method to quantify the reactive DBCO groups on the surface is through a fluorescence-based assay using an azide-functionalized fluorophore.

Protocol: Fluorescence Quantification

  • Prepare solutions of an azide-fluorophore (e.g., Azide-TAMRA) at various known concentrations in an appropriate buffer.

  • Incubate the DBCO-labeled surfaces with the azide-fluorophore solutions for 2-4 hours at room temperature, protected from light.

  • Wash the surfaces thoroughly to remove any non-specifically bound fluorophore.

  • Measure the fluorescence intensity of the surfaces using a fluorescence microscope or plate reader.

  • Create a standard curve of fluorescence intensity versus the concentration of the azide-fluorophore.

  • The fluorescence intensity from the sample surfaces can then be used to estimate the density of DBCO groups by comparing to a standard curve generated with a known concentration of a DBCO-fluorophore conjugate.[6]

This protocol provides a robust and reproducible method for preparing DBCO-functionalized surfaces, which are essential for a wide range of applications in biological research and drug development. The provided characterization data and quantification methods will aid in the validation and optimization of this surface modification strategy.

References

Application Notes and Protocols for DBCO-Sulfo-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practices of labeling biomolecules with DBCO-Sulfo-NHS ester, a key reagent in bioconjugation and click chemistry. Detailed protocols and molar excess calculation guidelines are provided to ensure successful and reproducible labeling of proteins, antibodies, and other amine-containing molecules for downstream applications in research and drug development.

Introduction to this compound Labeling

Dibenzocyclooctyne-Sulfo-N-hydroxysuccinimidyl ester (this compound) is a water-soluble, amine-reactive reagent used to introduce a DBCO moiety onto biomolecules.[1][2][3] This process is fundamental for a two-step bioconjugation strategy involving copper-free click chemistry.[4][5]

The labeling process leverages two key functional groups:

  • Sulfo-NHS Ester : This group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable, covalent amide bond.[6][7] The reaction is most effective in a slightly basic pH range (typically 8.3-8.5).[7][8][9] The inclusion of a sulfonate group on the NHS ring enhances the water solubility of the reagent, allowing for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents that can denature proteins.[1][10]

  • DBCO (Dibenzocyclooctyne) : This is a strained alkyne that readily participates in a highly specific and bioorthogonal reaction with azide-containing molecules.[4][11] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds rapidly at room temperature and does not require a cytotoxic copper catalyst, making it ideal for use in biological systems.[4][12]

The combination of these two functionalities in this compound allows for the straightforward preparation of DBCO-labeled biomolecules that can then be specifically conjugated to azide-modified partners for a wide range of applications, including protein-protein conjugation, antibody-drug conjugation, and cell surface labeling.[11][12]

Molar Excess Calculation

The molar excess of this compound relative to the biomolecule is a critical parameter that determines the degree of labeling (DOL). A higher molar excess generally leads to a higher DOL, but excessive labeling can result in loss of biological activity, aggregation, or fluorescence quenching.[8] Therefore, the molar ratio should be optimized for each specific application.

The following formula can be used to calculate the mass of this compound required for a desired molar excess:

Mass of this compound (mg) = (Molar Excess) x [Mass of Biomolecule (mg) / MW of Biomolecule (Da)] x MW of this compound (Da) [13]

Example Calculation:

To label 2 mg of an IgG antibody (Molecular Weight ≈ 150,000 Da) with a 20-fold molar excess of this compound (Molecular Weight can be found on the product datasheet, e.g., ~550 Da):

  • Mass of this compound (mg) = 20 x [2 mg / 150,000 Da] x 550 Da ≈ 0.147 mg

Recommended Molar Excess Ratios:

The optimal molar excess is empirical and depends on factors such as the concentration of the biomolecule and the number of available primary amines. The following table provides recommended starting ranges for optimization.[5]

Biomolecule ConcentrationRecommended Molar Excess (DBCO-Sulfo-NHS : Biomolecule)Notes
> 5 mg/mL5:1 to 10:1Higher protein concentration favors more efficient labeling.[5]
1 - 5 mg/mL10:1 to 20:1A common starting point for antibody labeling.[8][13]
< 1 mg/mL20:1 to 50:1A higher excess is needed to compensate for slower reaction kinetics at lower concentrations.[5][14]
Amino-modified Oligonucleotides10:1 to 50:1Optimization is recommended based on the specific oligonucleotide.[5]

Experimental Protocols

Protocol 1: General Protein/Antibody Labeling with this compound

This protocol describes a general procedure for labeling proteins or antibodies with this compound.

Materials:

  • Protein or antibody of interest

  • This compound

  • Amine-free Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[7][8] Avoid buffers containing primary amines like Tris or glycine.[7][14]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (optional, for initial reagent dissolution)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[8]

  • Purification/Desalting Column (e.g., Sephadex G-25)[8]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Biomolecule Preparation:

    • If the protein or antibody solution contains amine-containing stabilizers like BSA or glycine, it must be purified prior to labeling.[8]

    • Perform buffer exchange into the amine-free Reaction Buffer using dialysis or a desalting column.

    • Adjust the final concentration of the biomolecule to 1-10 mg/mL.[7][8]

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[15]

    • Immediately before use, prepare a stock solution of the this compound. Since it is water-soluble, it can be dissolved directly in the Reaction Buffer or, for higher concentrations, in anhydrous DMSO or DMF.[7][10]

  • Labeling Reaction:

    • Calculate the required amount of this compound for the desired molar excess (see calculation section above).

    • Add the calculated volume of the this compound stock solution to the biomolecule solution while gently mixing.

    • If using an organic solvent for the stock solution, ensure the final concentration in the reaction mixture does not exceed 10% to avoid denaturation of the protein.[10]

    • Incubate the reaction for 30 minutes to 1 hour at room temperature, or for 2 hours on ice.[14] Protect the reaction from light if the DBCO reagent is light-sensitive.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[14]

    • Incubate for 15 minutes at room temperature.[15] The primary amines in the Tris buffer will react with and consume any unreacted NHS esters.[15]

  • Purification of the DBCO-Labeled Biomolecule:

    • Remove excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.[8]

    • The purified DBCO-labeled biomolecule is now ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule.

Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction

This protocol outlines the reaction of the DBCO-labeled biomolecule with an azide-containing partner.

Materials:

  • Purified DBCO-labeled biomolecule

  • Azide-containing molecule (e.g., azide-modified protein, oligonucleotide, or small molecule)

  • Reaction Buffer: PBS, pH 7.4, or other suitable azide-free buffer.[14]

Procedure:

  • Reaction Setup:

    • Combine the DBCO-labeled biomolecule and the azide-containing molecule in the Reaction Buffer.

    • A common starting point is to use a 1.5 to 5-fold molar excess of the less critical or more abundant component.[14] For conjugating an azide-modified oligonucleotide to a DBCO-labeled antibody, a 2 to 4-fold molar excess of the oligonucleotide is often used.[16]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or for 2-12 hours at 4°C.[14] The reaction time can be optimized depending on the specific reactants.

  • Purification and Analysis:

    • Purify the resulting conjugate to remove any unreacted components using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.

    • Analyze the final conjugate using techniques like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[16]

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Downstream Application A 1. Prepare Biomolecule (e.g., Antibody in Amine-Free Buffer) C 3. Add this compound to Biomolecule (Molar Excess) A->C B 2. Prepare this compound (Dissolve immediately before use) B->C D 4. Incubate (RT for 30-60 min or 4°C for 2h) C->D E 5. Quench Reaction (e.g., with Tris buffer) D->E F 6. Purify DBCO-Labeled Biomolecule (e.g., Desalting Column) E->F G 7. Copper-Free Click Reaction with Azide-Modified Molecule F->G

Caption: Experimental workflow for this compound labeling.

G Protein Protein-NH2 (Primary Amine) Labeled_Protein DBCO-Protein Conjugate (Stable Amide Bond) Protein->Labeled_Protein + DBCO_NHS This compound DBCO_NHS->Labeled_Protein pH 8.3-8.5 NHS_byproduct Sulfo-NHS Byproduct DBCO_NHS->NHS_byproduct +

Caption: Chemical reaction of this compound with a primary amine.

References

Application Notes and Protocols for Reaction Buffer Preparation with DBCO-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of reaction buffers for use with DBCO-Sulfo-NHS ester, a water-soluble reagent for labeling primary amine-containing molecules with a DBCO moiety for subsequent copper-free click chemistry.

Introduction

N-hydroxysuccinimide (NHS) esters are widely used for bioconjugation, primarily targeting primary amines on biomolecules like proteins and antibodies to form stable amide bonds.[1][2] The efficiency of this labeling reaction is critically dependent on the reaction buffer's composition, particularly its pH.[2] The choice of an appropriate buffer is crucial to maximize the yield of the desired conjugate while minimizing the hydrolysis of the NHS ester, a competing reaction that deactivates the reagent.[2][3]

This compound is a water-soluble reagent, which simplifies its use in aqueous buffers for labeling antibodies, proteins, and other macromolecules containing primary amines.[4][5][6] The DBCO (dibenzocyclooctyne) group allows for a subsequent, highly specific, and bioorthogonal "click" reaction with azide-containing molecules.[5][7]

Critical Parameters for Reaction Buffer Selection

The optimal reaction buffer for this compound conjugation should meet the following criteria:

  • pH: The pH of the reaction buffer is the most critical factor. The ideal pH range for NHS ester reactions is between 7.2 and 8.5.[1][3] Below pH 7.2, the primary amines are mostly protonated and thus non-nucleophilic, leading to a very slow reaction rate.[1] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, which can lead to lower conjugation efficiency.[1] For many applications, a pH of 8.3-8.5 is considered optimal.[1]

  • Buffer Components: The buffer should not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[1][3] However, these amine-containing buffers are useful for quenching the reaction.[1]

  • Azide-Free: It is crucial to use buffers that do not contain sodium azide (B81097), as the azide can react with the DBCO group.[7][8][9]

Quantitative Data Summary

The following tables summarize the impact of pH on NHS ester stability and reaction outcomes.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures [2][3]

pHTemperature (°C)Approximate Half-life
7.004 - 5 hours
8.04~1 hour
8.6410 minutes
Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.

Table 2: Influence of pH on NHS Ester Conjugation Yield (Example) [2]

pHReaction Half-time (minutes)Final Product Yield (%)
8.025~87
8.510~90
9.05~92
Data is illustrative and based on a specific porphyrin-NHS ester reaction. The optimal pH and yield will vary depending on the specific reactants.

Table 3: Comparison of Common Reaction Buffers for NHS Ester Chemistry [1][2][3][8]

Buffer SystemTypical ConcentrationpKa (approx.)AdvantagesConsiderations
Phosphate Buffer50-100 mM7.2Physiologically relevant, good buffering capacity in the neutral pH range.[2]May not be ideal for reactions requiring a pH above 8.0.[2]
Bicarbonate Buffer50-100 mM6.4, 10.3Effective buffering capacity in the optimal pH range of 8.0-9.0.[2]A frequently recommended choice.[1]
HEPES Buffer20-50 mM7.5Good buffering capacity in the physiological pH range.
Borate Buffer50 mM9.2Effective at slightly more basic pH values.

Experimental Protocols

Materials:

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • pH meter

Procedure:

  • Prepare a 0.1 M solution of sodium bicarbonate by dissolving 0.84 g of NaHCO₃ in 100 mL of deionized water.[2]

  • Prepare a 0.1 M solution of sodium carbonate by dissolving 1.06 g of Na₂CO₃ in 100 mL of deionized water.[2]

  • Start with the 0.1 M sodium bicarbonate solution and monitor the pH using a calibrated pH meter.[2]

  • Slowly add the 0.1 M sodium carbonate solution dropwise while stirring until the pH reaches 8.3.[2]

  • Store the buffer at 4°C. For long-term storage, the buffer can be filter-sterilized.[2]

Materials:

  • Protein to be labeled

  • This compound

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3, or PBS, pH 7.4)

  • Anhydrous DMSO or DMF (optional, as DBCO-Sulfo-NHS is water-soluble)[1][7]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[2][9]

  • Desalting column or dialysis equipment for purification[2]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein to be labeled in the chosen reaction buffer at a concentration of 1-10 mg/mL.[1][2] If the protein is in a buffer containing primary amines, a buffer exchange must be performed using a desalting column or dialysis.[2]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in the reaction buffer or a small amount of anhydrous DMSO or DMF.[1][7]

  • Reaction:

    • Add the dissolved this compound to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[7][9] For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[7][9]

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[2][7][9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[2][9] Incubate for 15-30 minutes at room temperature.[2]

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[2]

Mandatory Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products DBCO_NHS This compound Conjugate DBCO-Labeled Protein (Stable Amide Bond) DBCO_NHS->Conjugate Reaction with Primary Amine NHS N-hydroxysuccinimide (Byproduct) DBCO_NHS->NHS Release of Byproduct Protein Protein with Primary Amine (-NH2) Protein->Conjugate

Caption: Reaction of this compound with a primary amine on a protein.

ExperimentalWorkflow start Start prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) start->prep_protein react Mix and Incubate (30 min - 2h at RT or overnight at 4°C) prep_protein->react prep_dbco Prepare this compound Solution (Immediately before use) prep_dbco->react quench Quench Reaction (50-100 mM Tris-HCl) react->quench purify Purify Conjugate (Desalting Column or Dialysis) quench->purify end DBCO-Labeled Protein purify->end

Caption: Experimental workflow for protein labeling with this compound.

References

Application Notes and Protocols for DBCO-Sulfo-NHS Ester Conjugation to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of oligonucleotides to other biomolecules is a cornerstone of modern biotechnology and drug development, enabling a wide range of applications from diagnostics to therapeutics. A popular and efficient method for achieving this is through the use of DBCO-Sulfo-NHS ester. This reagent facilitates a two-step conjugation process. Initially, the Sulfo-NHS ester reacts with a primary amine on a modified oligonucleotide to form a stable amide bond. Subsequently, the dibenzocyclooctyne (DBCO) group enables a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[1][] This bioorthogonal conjugation method is ideal for linking oligonucleotides to peptides, proteins, and antibodies under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][] The inclusion of a sulfonate group on the NHS ester enhances water solubility, allowing the reaction to be performed in aqueous buffers.[3][4]

Principle of the Method

The conjugation process involves two key reactions:

  • Amine Acylation: The N-hydroxysuccinimide (NHS) ester of DBCO-Sulfo-NHS reacts with a primary amine group (-NH2) on an oligonucleotide. This amine is typically introduced at the 5' or 3' terminus during oligonucleotide synthesis.[1] The reaction forms a stable amide bond, covalently attaching the DBCO moiety to the oligonucleotide.[1][5]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the oligonucleotide is a strained alkyne. It reacts specifically and efficiently with an azide (B81097) (-N3) functional group on a target molecule (e.g., a protein, peptide, or another oligonucleotide) to form a stable triazole linkage.[] This reaction is termed "copper-free click chemistry" because it does not require a copper catalyst, which can be toxic to cells.[][6]

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Modified Oligonucleotides

This protocol details the initial step of labeling an amine-modified oligonucleotide with this compound.

Materials and Reagents:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1]

  • Conjugation Buffer: 100 mM sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS), pH 8.0-9.0.[1] Note: Avoid buffers containing primary amines, such as Tris or glycine.[7]

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.[1]

  • This compound Solution Preparation: The NHS ester is moisture-sensitive.[1] Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[1]

  • Conjugation Reaction: Add the this compound stock solution to the oligonucleotide solution. A 2-20 fold molar excess of the this compound over the oligonucleotide is recommended.[1] For more dilute oligonucleotide solutions, a higher molar excess may be necessary.[1]

  • Incubation: Incubate the reaction mixture for 2 to 17 hours.[1][8] The incubation can be performed at room temperature (20-25°C) or at 4°C.[1] Longer incubation times are generally required at lower temperatures.

  • Purification: After incubation, the unreacted this compound and NHS byproduct must be removed. Several methods can be employed:

    • Ethanol (B145695) Precipitation: This is a common method for purifying oligonucleotides.[1]

      • Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2) to the reaction mixture.[3]

      • Incubate at -20°C for at least 60 minutes to precipitate the oligonucleotide.[3]

      • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the DNA.[3]

      • Carefully remove the supernatant.

      • Wash the pellet with 70-75% cold ethanol and centrifuge again.[3]

      • Air dry the pellet and resuspend in nuclease-free water or a suitable buffer.

    • Size Exclusion Chromatography (SEC): Suitable for removing small molecules like unreacted this compound from the larger oligonucleotide conjugate.[9]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. The addition of the DBCO group increases the hydrophobicity of the oligonucleotide, allowing for its separation from the unconjugated oligonucleotide.[9][10]

Protocol 2: Purification of DBCO-Oligonucleotide Conjugates by RP-HPLC

This protocol provides a general guideline for purifying the DBCO-conjugated oligonucleotide using reverse-phase HPLC.

Materials and Reagents:

  • Crude DBCO-oligonucleotide conjugate

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • RP-HPLC system with a UV detector

  • C18 column

Procedure:

  • Sample Preparation: Dissolve the crude conjugate in Mobile Phase A or nuclease-free water.[10] Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[10]

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.[10]

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the conjugate. A shallow gradient can improve separation.[10] The DBCO-conjugated oligonucleotide is more hydrophobic and will have a longer retention time than the unconjugated oligonucleotide.[10]

  • Fraction Collection: Collect fractions corresponding to the peak that absorbs at both 260 nm (oligonucleotide) and 309 nm (DBCO).[9]

  • Post-Purification Processing: Pool the pure fractions and remove the solvent by lyophilization.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation to Amine-Oligonucleotides

ParameterRecommended Range/ValueReference(s)
Oligonucleotide Concentration 1-5 mM[1]
This compound Molar Excess 2-20 fold[1]
Conjugation Buffer pH 8.0-9.0[1]
Reaction Temperature 4°C to 25°C[1]
Reaction Time 2-17 hours[1][8]

Table 2: Characterization of DBCO-Oligonucleotide Conjugates

ParameterMethodExpected ResultReference(s)
Confirmation of Conjugation UV-Vis SpectroscopyAbsorbance peak around 309 nm for DBCO[9]
Purity Assessment RP-HPLCA single, sharp peak with a longer retention time than the unconjugated oligo[10]
Identity Confirmation Mass SpectrometryObserved molecular weight should match the calculated molecular weight of the conjugate[9]
Degree of Labeling (DOL) UV-Vis SpectroscopyCalculated from the ratio of absorbance at 260 nm (oligo) and 309 nm (DBCO)[11]

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Functionalization cluster_purification Purification cluster_characterization Characterization cluster_spaac Copper-Free Click Chemistry AmineOligo Amine-Modified Oligonucleotide Reaction Conjugation Reaction (pH 8.0-9.0, 2-17h) AmineOligo->Reaction DBCO_NHS DBCO-Sulfo-NHS Ester DBCO_NHS->Reaction Purify Purification (RP-HPLC, SEC, or Ethanol Precipitation) Reaction->Purify Crude Product Characterize Characterization (UV-Vis, MS, HPLC) Purify->Characterize Purified DBCO-Oligo SPAAC SPAAC Reaction Characterize->SPAAC AzideMolecule Azide-Modified Molecule AzideMolecule->SPAAC FinalProduct Final Bioconjugate SPAAC->FinalProduct conjugation_pathway cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Oligo_NH2 Oligonucleotide-NH2 AmideBond Stable Amide Bond Formation Oligo_NH2->AmideBond DBCO_NHS This compound DBCO_NHS->AmideBond DBCO_Oligo DBCO-Oligonucleotide AmideBond->DBCO_Oligo Azide_Molecule Azide-Molecule (e.g., Protein-N3) Triazole Stable Triazole Linkage Azide_Molecule->Triazole Final_Conjugate Oligonucleotide-Molecule Conjugate Triazole->Final_Conjugate DBCO_Oligo_input->Triazole

References

Purifying a Needle in a Haystack: A Guide to DBCO-Labeled Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study and application of proteins, enabling precise modifications for a myriad of uses, from therapeutic development to advanced imaging. Among the key players in this field is the dibenzocyclooctyne (DBCO) group, which allows for copper-free click chemistry reactions with azide-tagged molecules. However, the successful implementation of this powerful tool hinges on the effective purification of the DBCO-labeled protein. This document provides detailed application notes and protocols to navigate the challenges of purifying DBCO-labeled proteins, ensuring high purity, recovery, and functionality for downstream applications.

Introduction to DBCO-Protein Purification

Labeling a protein with a DBCO moiety introduces a level of complexity to its purification. The DBCO group is inherently hydrophobic, which can increase the protein's propensity for aggregation.[1][2] Furthermore, the successful removal of unreacted DBCO reagent is critical to prevent interference in subsequent click reactions and to ensure accurate quantification of the degree of labeling (DOL).[1][3] The choice of purification method depends on several factors, including the properties of the target protein, the scale of the purification, and the desired final purity.

Commonly employed techniques for purifying DBCO-labeled proteins include size-exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).[1] Each method offers distinct advantages and disadvantages in terms of resolution, speed, and scalability.

Key Challenges and Troubleshooting

Researchers often encounter several challenges during the purification of DBCO-labeled proteins. Understanding these potential pitfalls and their solutions is crucial for a successful outcome.

Table 1: Common Challenges and Troubleshooting Strategies in DBCO-Labeled Protein Purification

Challenge Potential Cause Troubleshooting Solution References
Protein Aggregation Increased hydrophobicity from the DBCO group. High degree of labeling (DOL). Suboptimal buffer conditions (pH, ionic strength).Use DBCO reagents with hydrophilic linkers (e.g., PEG). Optimize the molar ratio of DBCO reagent to protein. Screen for optimal buffer pH and include stabilizers like arginine or glycerol.[1][2]
Inefficient Removal of Excess DBCO Reagent Inappropriate purification method. Insufficient resolution of the chosen method. Inadequate buffer exchange.Use high-resolution size-exclusion chromatography (SEC). Increase the number of dialysis buffer changes or diavolumes in TFF.[1]
Low Protein Recovery Protein precipitation or aggregation. Non-specific binding to purification media.Optimize labeling and buffer conditions to prevent aggregation. Select appropriate chromatography resins or membranes to minimize non-specific binding.[1]
Low or No Conjugation Inactive DBCO reagent (e.g., hydrolysis of NHS ester). Interfering substances in the buffer (e.g., primary amines, azides).Use fresh, high-quality DBCO reagents. Perform buffer exchange to an appropriate amine- and azide-free buffer.[3]

Experimental Protocols

The following protocols provide a general framework for the labeling and purification of proteins with DBCO. Optimization may be required for specific proteins and applications.

Protocol 1: Labeling of Proteins with DBCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a DBCO-NHS ester.

Materials:

  • Protein of interest

  • DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)[1][4]

  • Anhydrous DMSO or DMF[2][4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1][5]

  • Purification system (e.g., desalting columns for SEC)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-10 mg/mL.[1][4]

  • DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[1][6]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[1][2] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 4-12 hours at 4°C with gentle mixing.[1][4]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[1][5]

  • Purification: Immediately proceed to the purification of the DBCO-labeled protein to remove unreacted DBCO reagent and quenching buffer components.

Protocol 2: Purification of DBCO-Labeled Proteins by Size-Exclusion Chromatography (SEC)

SEC is a highly effective method for removing unreacted small molecules like DBCO reagents and for separating out protein aggregates.[2]

Materials:

  • DBCO-labeled protein solution (from Protocol 1)

  • SEC column (e.g., PD-10 desalting column)[6]

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the desired elution buffer.

  • Sample Loading: Apply the quenched reaction mixture to the top of the column.

  • Elution: Elute the protein with the equilibration buffer. Collect fractions according to the manufacturer's instructions. The DBCO-labeled protein will typically elute in the void volume or early fractions, while the smaller unreacted DBCO reagent will be retained and elute later.

  • Fraction Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified DBCO-labeled protein.

Quality Control of DBCO-Labeled Proteins

After purification, it is essential to characterize the DBCO-labeled protein to determine the degree of labeling and confirm its integrity.

Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

The DOL, which is the average number of DBCO molecules per protein, can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO moiety).[1][7]

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).[7]

  • Calculate the concentration of the protein, correcting for the absorbance of the DBCO group at 280 nm.[7][8]

    • A correction factor (CF) for the DBCO absorbance at 280 nm is required. This is the ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm (CF ≈ 0.22).[7]

    • Corrected A280 = A280_sample - (A309_sample * CF)[7]

    • Protein Concentration (M) = Corrected A280 / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

  • Calculate the DOL using the following formula:[6]

    • DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] (where A_dye is the absorbance at 309 nm and ε_dye is the molar extinction coefficient of DBCO at 309 nm, typically ~12,000 M⁻¹cm⁻¹)

Table 2: Comparison of Methods for DOL Determination

Method Principle Advantages Disadvantages References
UV-Vis Spectroscopy Measures absorbance of protein (280 nm) and DBCO (309 nm).Rapid, accessible, and non-destructive.Provides an average DOL; assumes accurate extinction coefficients.[7]
Mass Spectrometry (MS) Directly measures the mass of the protein before and after labeling.Provides accurate mass and can determine the distribution of labeled species.Requires specialized instrumentation; can be destructive.[7][9]
HPLC Separates labeled from unlabeled protein based on hydrophobicity.Can provide information on purity and heterogeneity of labeling.May require method development; can be time-consuming.[9]

Visualizing the Workflow

Diagrams can help to clarify the experimental process and decision-making involved in the purification of DBCO-labeled proteins.

G cluster_prep Protein Preparation cluster_label DBCO Labeling cluster_purify Purification cluster_qc Quality Control Prot_Prep Prepare Protein in Amine-Free Buffer (1-10 mg/mL) React Add 5-20x Molar Excess of DBCO-NHS to Protein Prot_Prep->React DBCO_Prep Prepare 10 mM DBCO-NHS Ester in DMSO/DMF DBCO_Prep->React Incubate Incubate 1-2h at RT or 4-12h at 4°C React->Incubate Quench Quench with Tris-HCl Incubate->Quench SEC Size-Exclusion Chromatography (SEC) Quench->SEC Collect Collect Protein- Containing Fractions SEC->Collect DOL Determine Degree of Labeling (DOL) Collect->DOL Store Store Purified Protein at -20°C or below DOL->Store

Caption: Workflow for Labeling and Purification of DBCO-Proteins.

G cluster_troubleshooting Troubleshooting Purification Issues Problem Problem Observed Agg Protein Aggregation/ Precipitation Problem->Agg LowRec Low Protein Recovery Problem->LowRec Impure Inefficient Removal of Excess DBCO Problem->Impure Sol_Agg1 Use PEGylated DBCO Reagent Agg->Sol_Agg1 Sol_Agg2 Optimize DOL Agg->Sol_Agg2 Sol_Rec1 Optimize Buffer (pH, stabilizers) LowRec->Sol_Rec1 Sol_Imp1 Use High-Resolution SEC Impure->Sol_Imp1

Caption: Decision Tree for Troubleshooting Common Purification Problems.

Stability and Storage of DBCO-Labeled Proteins

Proper storage is crucial for maintaining the reactivity of the DBCO group. DBCO-modified antibodies can lose 3-5% of their reactivity over 4 weeks when stored at 4°C or -20°C.[10] For long-term storage, it is recommended to store the purified protein at -20°C or below in an azide-free and thiol-free buffer.[10] Aliquoting the conjugate to avoid multiple freeze-thaw cycles is also advisable.[10]

Conclusion

The purification of DBCO-labeled proteins is a critical step that directly impacts the success of subsequent bioconjugation reactions. By understanding the potential challenges, implementing robust purification protocols, and performing thorough quality control, researchers can obtain high-quality DBCO-labeled proteins for a wide range of applications. The protocols and troubleshooting guide presented here serve as a valuable resource for scientists and drug development professionals working in this exciting field.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with DBCO-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving DBCO-Sulfo-NHS ester. Low labeling efficiency is a common challenge that can often be resolved by carefully considering reagent handling, reaction conditions, and purification procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues that can lead to low labeling efficiency.

Q1: I am seeing very low or no labeling of my protein. What are the most likely causes?

Low or failed labeling with this compound is typically due to one or more of the following factors:

  • Hydrolysis of the this compound: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which renders it inactive and unable to react with primary amines on your protein.[1][2]

  • Incompatible buffer composition: The presence of primary amines (e.g., Tris or glycine) in your reaction buffer will compete with your protein for reaction with the NHS ester, significantly reducing labeling efficiency.[2][3] Additionally, sodium azide (B81097) should be avoided as it can react with the DBCO group.[4][5]

  • Suboptimal reaction pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. While a higher pH increases the nucleophilicity of the amine, it also dramatically accelerates the hydrolysis of the NHS ester.[6][7]

  • Improper storage and handling of the this compound: This reagent is moisture-sensitive. Exposure to moisture during storage or handling can lead to hydrolysis before it is even added to your reaction.[1][5]

  • Low protein concentration: At low protein concentrations, the competing hydrolysis reaction of the NHS ester is more likely to occur.[2]

Q2: How can I tell if my this compound has hydrolyzed?

While there isn't a simple colorimetric test to confirm the activity of the this compound, you can infer its activity by running a small-scale control reaction. If you consistently experience low labeling efficiency despite optimizing other parameters, it is highly likely that your reagent has hydrolyzed. It is best practice to always use freshly prepared solutions of the labeling reagent.[4][5]

Q3: What are the optimal storage and handling procedures for this compound?

To maintain the reactivity of your this compound, follow these storage and handling guidelines:

  • Storage: Store the reagent at -20°C in a desiccated environment, protected from light.[3]

  • Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[1][5] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[4][5] These stock solutions can be stored for a few days at -20°C.[5]

Q4: What is the optimal pH for the labeling reaction, and which buffers should I use?

The optimal pH for labeling is a balance between amine reactivity and NHS ester stability.

  • pH: A pH range of 7.2 to 8.5 is generally recommended.[1][3] A pH of 8.3-8.5 is often considered ideal to maximize the reaction with primary amines while minimizing hydrolysis.[7]

  • Recommended Buffers: Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[4][5]

Q5: How does protein concentration affect labeling efficiency?

Higher protein concentrations can improve reaction efficiency by favoring the reaction between the protein and the NHS ester over the competing hydrolysis reaction.[4] It is recommended to use a protein concentration of at least 2 mg/mL.[2]

Q6: What molar excess of this compound should I use?

The optimal molar excess of the labeling reagent depends on the concentration of your protein.

Protein ConcentrationRecommended Molar Excess of this compound
≥ 5 mg/mL10-fold[4][5]
< 5 mg/mL20- to 50-fold[4][5]

Q7: What are the recommended reaction times and temperatures?

Reaction conditions can be adjusted to optimize labeling.

  • Standard Conditions: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[8]

  • To Potentially Increase Efficiency: Incubation times can be extended, for example, overnight at 4°C.[8] Some protocols suggest that temperatures up to 37°C can increase reaction efficiency, but this will also accelerate the hydrolysis of the NHS ester.[8]

Q8: How do I stop (quench) the labeling reaction?

To stop the reaction, add a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[5] This will react with any remaining unreacted NHS ester.

Quantitative Data Summary

The efficiency of the labeling reaction is a competition between the desired aminolysis (reaction with the protein's primary amines) and the undesirable hydrolysis of the NHS ester. The following table summarizes key quantitative parameters that influence this balance.

ParameterConditionValue/Recommendation
NHS Ester Half-life pH 7.0, 4°C4-5 hours[8]
pH 8.0, 4°C1 hour[8]
pH 8.6, 4°C10 minutes[8]
Reaction pH Optimal Range7.2 - 8.5[3]
Reaction Temperature Standard ConditionsRoom Temperature or 4°C[8]
To Increase EfficiencyUp to 37°C[8]
Protein Concentration Recommended Minimum≥ 2 mg/mL[2]
Molar Excess (Reagent:Protein) Protein ≥ 5 mg/mL10:1[4][5]
Protein < 5 mg/mL20:1 to 50:1[4][5]

Experimental Protocols

Detailed Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and application.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare your protein in an amine-free buffer such as PBS at a pH between 7.2 and 8.0. The recommended protein concentration is 1-5 mg/mL.[9] If your protein is in a buffer containing primary amines, perform a buffer exchange into a suitable amine-free buffer.

  • This compound Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4][5]

  • Labeling Reaction:

    • Add the calculated amount of the 10 mM this compound stock solution to your protein solution to achieve the desired molar excess (see table above).

    • Mix gently and incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5]

  • Quenching the Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[5] Incubate for 15 minutes at room temperature.[10]

  • Purification of the Labeled Protein: Remove excess, unreacted DBCO reagent and byproducts using a desalting spin column or dialysis.[4] Protein recovery from this step is typically high, often greater than 85%.[9]

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL), which is the average number of DBCO molecules per protein. This can be done using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[9] The DOL can be calculated using the following formula: DOL = (A309 * ε_protein) / ((A280 - CF * A309) * ε_DBCO)

    • A280 and A309: Absorbance values at 280 nm and 309 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).[9]

    • CF (Correction Factor): The ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep 1. Prepare Protein in Amine-Free Buffer reagent_prep 2. Prepare Fresh This compound Stock Solution labeling 3. Add Reagent to Protein & Incubate reagent_prep->labeling quenching 4. Quench Reaction with Tris Buffer labeling->quenching purification 5. Purify Labeled Protein (Desalting/Dialysis) quenching->purification characterization 6. Characterize (Degree of Labeling) purification->characterization

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_flowchart node_action node_action node_ok node_ok start Low Labeling Efficiency? check_reagent Reagent Handled Properly? start->check_reagent check_buffer Buffer Amine-Free (pH 7.2-8.5)? check_reagent->check_buffer Yes action_reagent Use Fresh Reagent, Equilibrate to RT, Use Anhydrous Solvent check_reagent->action_reagent No check_protein_conc Protein Conc. ≥ 2 mg/mL? check_buffer->check_protein_conc Yes action_buffer Buffer Exchange to PBS, HEPES, or Borate check_buffer->action_buffer No check_molar_excess Sufficient Molar Excess Used? check_protein_conc->check_molar_excess Yes action_protein_conc Concentrate Protein check_protein_conc->action_protein_conc No action_molar_excess Increase Molar Excess (20-50x for <5mg/mL) check_molar_excess->action_molar_excess No success Labeling Successful check_molar_excess->success Yes action_reagent->check_reagent action_buffer->check_buffer action_protein_conc->check_protein_conc action_molar_excess->check_molar_excess

Caption: Troubleshooting flowchart for low labeling efficiency with this compound.

References

DBCO-Sulfo-NHS ester hydrolysis rate in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with DBCO-Sulfo-NHS ester. All information is presented in a clear question-and-answer format to directly address common issues encountered during experimental workflows.

Hydrolysis Rate of this compound in Aqueous Solution

The stability of the N-hydroxysuccinimide (NHS) ester functional group is paramount for successful conjugation to primary amines. The primary competing reaction is the hydrolysis of the NHS ester, which renders the reagent inactive. The rate of this hydrolysis is highly dependent on the pH of the aqueous solution.

Data Presentation: Half-life of NHS Esters in Aqueous Solution

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

Note: This data is for general NHS and Sulfo-NHS esters and should be considered an approximation for this compound. The actual half-life may vary depending on buffer composition, temperature, and the specific molecular context.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol outlines a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[1] If the protein solution contains primary amine buffers like Tris or glycine, a buffer exchange must be performed using a desalting column or dialysis.

  • Prepare the this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2][3] It is crucial to allow the vial of the ester to warm to room temperature before opening to prevent moisture condensation.[2][3]

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the ester is a common starting point for protein concentrations ≥ 5 mg/ml, while a 20- to 50-fold molar excess may be necessary for more dilute solutions.[2][3]

    • The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2][3] Incubate for 15 minutes at room temperature.[3]

  • Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).

Mandatory Visualization

Hydrolysis_vs_Aminolysis cluster_reactions Reaction Pathways DBCO_NHS This compound Conjugate Stable DBCO-Amide Conjugate DBCO_NHS->Conjugate Aminolysis (Desired Reaction) pH 7.2 - 8.5 Hydrolyzed Hydrolyzed (Inactive) DBCO-Acid DBCO_NHS->Hydrolyzed Hydrolysis (Competing Reaction) Rate increases with pH Amine Primary Amine (e.g., on Protein) Water Water (H₂O)

Caption: Competing reaction pathways for this compound.

Troubleshooting Guides & FAQs

Here are some common questions and troubleshooting tips for experiments involving this compound.

Q1: Why is my labeling efficiency with this compound consistently low?

A1: Low labeling efficiency is most commonly due to the hydrolysis of the NHS ester before it can react with the primary amine on your target molecule.[2] The NHS ester is highly sensitive to moisture and its rate of hydrolysis increases significantly with rising pH.[4]

Troubleshooting Steps:

  • Check your buffer: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) and is within the optimal pH range of 7.2-8.5.[5]

  • Prepare fresh reagent: Always prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[2][3] Do not store aqueous solutions of the reagent.

  • Proper handling: Allow the vial of the solid ester to equilibrate to room temperature before opening to prevent moisture condensation.[2][3]

  • Optimize molar excess: For dilute protein solutions (< 5 mg/mL), you may need to increase the molar excess of the this compound to 20- to 50-fold.[2][3]

Q2: Can I use a buffer with a pH higher than 8.5 to increase the reaction rate?

A2: While the nucleophilicity of primary amines increases at higher pH, the rate of NHS ester hydrolysis accelerates dramatically above pH 8.5.[5] The half-life of the NHS ester can be as short as 10 minutes at pH 8.6, which would likely lead to a significant portion of the reagent becoming inactive before it can react with your target molecule.[6][7] Therefore, it is generally not recommended to exceed a pH of 8.5.

Q3: My protein precipitates after adding the this compound solution. What can I do?

A3: Protein precipitation can occur if the concentration of the organic solvent (DMSO or DMF) used to dissolve the this compound is too high in the final reaction mixture.

Troubleshooting Steps:

  • Minimize organic solvent: Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Increase protein concentration: If possible, work with a higher protein concentration, which can sometimes improve stability.

  • Alternative reagents: Consider using a DBCO-PEG-NHS ester with a polyethylene (B3416737) glycol (PEG) spacer, which can increase the water solubility of the reagent and the final conjugate.

Q4: How should I store this compound?

A4: this compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. Before use, it is critical to allow the vial to warm to room temperature before opening to prevent moisture from condensing onto the reagent.[2][3]

Q5: How can I confirm that my this compound is still active?

A5: You can perform a simple qualitative test to check the reactivity of your NHS ester. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at 260-280 nm.[8]

Protocol for Activity Test:

  • Dissolve a small amount of the this compound in an amine-free buffer (e.g., PBS, pH 7.4).

  • Measure the absorbance at 260 nm.

  • Add a small amount of an amine-containing solution (e.g., 100 mM Tris-HCl, pH 8.5).

  • After a few minutes, measure the absorbance at 260 nm again.

  • A significant increase in absorbance indicates that the NHS ester is active and has reacted with the amine. If there is little to no change, the ester has likely been hydrolyzed.

References

Technical Support Center: Troubleshooting Protein Aggregation During DBCO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with protein aggregation during dibenzocyclooctyne (DBCO) labeling for copper-free click chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating immediately after adding the DBCO reagent?

Protein aggregation upon addition of the DBCO reagent is a common issue that can arise from several factors:

  • Hydrophobicity of the DBCO Moiety: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic.[1][2] Covalently attaching multiple hydrophobic DBCO molecules to the protein surface can increase the overall hydrophobicity of the protein, leading to intermolecular interactions and aggregation.[1][2][3][4] This effect is often more pronounced at higher labeling ratios.[2]

  • High Molar Excess of DBCO Reagent: Using a large molar excess of the DBCO reagent can lead to its own precipitation or cause excessive modification of the protein, which in turn can trigger aggregation.[1][2][4] Molar ratios of DBCO to antibody exceeding 5 have been observed to cause protein or reagent precipitation.[2][4]

  • Suboptimal Buffer Conditions: The stability of your protein is highly dependent on the buffer's pH, ionic strength, and composition.[1][2][3] If the buffer conditions are not optimal for your specific protein, it can become unstable and aggregate upon the addition of the DBCO reagent.[2][4]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation, especially after the addition of a hydrophobic labeling reagent.[1][2][4]

  • Presence of Organic Solvents: DBCO reagents are often dissolved in organic solvents like DMSO or DMF.[2] While necessary for solubilization, the final concentration of these solvents in the reaction mixture should be kept low (typically below 20%) to prevent protein denaturation and precipitation.[2][5]

Q2: My protein solution becomes cloudy over time during the labeling reaction. What could be the cause?

Delayed aggregation suggests a slower destabilization process. Potential causes include:

  • Elevated Temperature: While higher temperatures can increase the rate of the labeling reaction, they can also accelerate protein unfolding and aggregation.[3] For sensitive proteins, prolonged incubation at room temperature may lead to aggregation.

  • Mechanical Stress: Continuous or vigorous stirring and agitation can introduce shear stress, which may lead to protein denaturation and aggregation over time.[1]

  • Suboptimal Buffer Conditions: Even if aggregation is not immediate, suboptimal buffer pH or ionic strength can gradually destabilize the protein throughout the incubation period.[1][3]

  • Disulfide Bond Scrambling: For proteins containing free cysteine residues, incorrect disulfide bond formation can occur during the reaction, leading to the formation of aggregates.[1]

Q3: What is the optimal molar excess of DBCO reagent to use?

The optimal molar ratio of DBCO reagent to protein is highly dependent on the specific protein, its concentration, and the desired degree of labeling (DOL). A common starting point is a 5 to 40-fold molar excess of the DBCO linker to the protein.[6][7] It is crucial to determine the optimal ratio empirically for each specific application.[6]

Protein ConcentrationRecommended Molar Excess (DBCO:Protein)
> 5 mg/mL10-20 fold[6]
1-5 mg/mL20-50 fold[6]
< 1 mg/mL> 50-fold (optimization required)[6]

Q4: How can I prevent protein aggregation during DBCO labeling?

Several strategies can be employed to minimize or prevent protein aggregation:

  • Use a Hydrophilic DBCO Reagent: Consider using a DBCO reagent that incorporates a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG).[1][2] The PEG linker can significantly improve the solubility of the labeled protein and reduce aggregation.[2]

  • Optimize the Molar Ratio: Perform a titration experiment to determine the lowest molar excess of the DBCO reagent that achieves the desired degree of labeling without causing aggregation.[8]

  • Optimize Buffer Conditions:

    • pH: Ensure the reaction pH is in a range where your protein is stable. While NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5), a pH closer to physiological (7.4) may be better for protein stability, even if the reaction is slower.[3] Avoid a pH close to the protein's isoelectric point (pI).[8][9]

    • Ionic Strength: Adjust the salt concentration (e.g., 50-150 mM NaCl) to find the optimal ionic strength for your protein's stability.[3]

    • Buffer Type: Use non-amine-containing buffers such as PBS or HEPES, as amine-containing buffers like Tris will compete with the protein for reaction with NHS esters.[2][7]

  • Include Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help maintain protein stability.[3]

ExcipientRecommended ConcentrationMechanism of Action
Sugars (e.g., Sucrose, Trehalose)50-250 mMStabilize protein structure through preferential hydration.[10]
Amino Acids (e.g., Arginine, Glycine)50-500 mMSuppress aggregation by interacting with hydrophobic patches and increasing ionic strength.[3][10]
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80)0.01-0.1%Prevent surface-induced denaturation and aggregation.[3][10]
Glycerol5-20% (v/v)Acts as an osmolyte to stabilize the native protein state.[10][11]
  • Lower the Reaction Temperature: Performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration can be an effective strategy to minimize aggregation, especially for temperature-sensitive proteins.[3]

  • Reduce Protein Concentration: If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[2][3]

  • Control Reagent Addition: Add the dissolved DBCO reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[3]

Troubleshooting Guide

If you are experiencing protein aggregation, follow this logical workflow to diagnose and resolve the issue.

TroubleshootingWorkflow Start Protein Aggregation Observed ReagentCheck Check DBCO Reagent Start->ReagentCheck Q1 Is the DBCO reagent hydrophobic? ReagentCheck->Q1 ConditionOptimization Review Reaction Conditions Q2 Are molar excess, protein concentration, and temperature optimized? ConditionOptimization->Q2 BufferOptimization Optimize Buffer Q3 Is the buffer optimal for your protein? BufferOptimization->Q3 AdvancedTroubleshooting Advanced Strategies Q4 Is aggregation still an issue? AdvancedTroubleshooting->Q4 AggregationMinimized Aggregation Minimized Q1->ConditionOptimization No A1 Action: Switch to a PEGylated DBCO reagent. Q1->A1 Yes A1->ConditionOptimization Q2->BufferOptimization Yes A2 Action: Titrate DBCO molar excess, reduce protein concentration, and lower reaction temperature. Q2->A2 No A2->BufferOptimization Q3->AdvancedTroubleshooting Yes A3 Action: Screen different pH and ionic strengths. Add stabilizing excipients. Q3->A3 No A3->AdvancedTroubleshooting Q4->AggregationMinimized No A4 Action: Consider site-specific labeling to control the degree and location of modification. Q4->A4 Yes A4->AggregationMinimized

Caption: A decision tree for troubleshooting protein aggregation during DBCO labeling.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with DBCO-NHS Ester

This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer)

  • DBCO-NHS ester (or a PEGylated version)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0.[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure your protein is in an appropriate amine-free buffer at the desired concentration (1-5 mg/mL is a typical range).[2][4] If the protein solution contains aggregates, centrifuge at >10,000 x g for 10 minutes and use the supernatant.

  • DBCO Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1]

  • Labeling Reaction: a. Calculate the volume of the 10 mM DBCO-NHS stock solution needed to achieve the desired molar excess (start with a 5 to 20-fold molar excess).[1][2] b. Add the calculated volume of the DBCO-NHS ester stock solution to the protein solution while gently mixing.[2] c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-12 hours.[3][7] For sensitive proteins, incubation at 4°C is recommended to minimize aggregation.[6]

  • Quenching the Reaction (Optional but Recommended): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester.[7] Incubate for 15-30 minutes at room temperature.[7]

  • Purification: Immediately purify the DBCO-labeled protein to remove excess, unreacted DBCO reagent and any potential aggregates. This can be achieved using a desalting column, dialysis, or size-exclusion chromatography (SEC).[1][12]

Protocol 2: Assessing Protein Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting protein aggregation.

Materials:

  • DBCO-labeled protein sample

  • Unlabeled protein control

  • Filtered, dust-free buffer

  • DLS instrument and appropriate cuvettes

Procedure:

  • Sample Preparation: a. Prepare the protein sample (both labeled and unlabeled controls) at a suitable concentration (typically 0.1-1.0 mg/mL) in a filtered, dust-free buffer. b. Ensure the buffer used for dilution is the same as the final buffer of the protein solution.

  • Instrument Setup: a. Allow the DLS instrument to equilibrate to the desired temperature (e.g., 25°C). b. Set the measurement parameters according to the manufacturer's instructions.

  • Measurement: a. Carefully transfer the protein sample to a clean, dust-free cuvette. b. Place the cuvette in the instrument and initiate the measurement. c. Collect data for an appropriate duration to obtain a stable signal.

  • Data Analysis: a. Analyze the size distribution profile. A monomodal peak corresponding to the size of the monomeric protein indicates a non-aggregated sample. b. The presence of larger species or a high polydispersity index (PDI) is indicative of aggregation.

Visualization of Factors Contributing to Protein Aggregation

AggregationFactors ProteinAggregation Protein Aggregation Hydrophobicity DBCO Hydrophobicity Hydrophobicity->ProteinAggregation MolarExcess High Molar Excess of DBCO MolarExcess->ProteinAggregation Buffer Suboptimal Buffer (pH, Ionic Strength) Buffer->ProteinAggregation Concentration High Protein Concentration Concentration->ProteinAggregation Temperature Elevated Temperature Temperature->ProteinAggregation MechanicalStress Mechanical Stress MechanicalStress->ProteinAggregation OrganicSolvent Organic Solvent Concentration OrganicSolvent->ProteinAggregation

Caption: Key factors contributing to protein aggregation during DBCO labeling.

References

Technical Support Center: Optimizing DBCO-Sulfo-NHS Ester to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Dibenzocyclooctyne (DBCO)-Sulfo-NHS ester to protein for bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of DBCO-Sulfo-NHS ester to protein?

A1: The optimal molar ratio is highly dependent on the specific protein, its concentration, and the desired degree of labeling (DOL).[1] A common starting point is a 10- to 40-fold molar excess of the DBCO linker to the protein.[1] For antibodies at a concentration of approximately 1 mg/mL, a 20- to 30-fold molar excess is often recommended.[1] It is crucial to empirically determine the optimal ratio for each specific application to achieve the desired DOL without causing protein aggregation or loss of activity.[1]

Q2: How does protein concentration affect the required molar excess of the this compound?

A2: Protein concentration significantly influences the efficiency of the conjugation reaction.[1] Generally, higher protein concentrations require a lower molar excess of the DBCO linker to achieve a similar degree of labeling.[1] Conversely, for more dilute protein solutions, a higher molar excess is needed to drive the reaction forward.[1]

Q3: What is the function of the Sulfo-NHS group?

A3: The Sulfo-NHS (N-hydroxysulfosuccinimide) group makes the this compound water-soluble, allowing the labeling reaction to be performed in aqueous buffers without the need for organic solvents.[2] This is particularly beneficial for proteins that are sensitive to organic solvents and may denature or precipitate in their presence.

Q4: What are the optimal buffer conditions (pH, composition) for the conjugation reaction?

A4: For reactions involving NHS esters, an amine-free buffer with a pH between 7.2 and 8.5 is recommended.[3][4] This pH range offers a good balance between the reactivity of the primary amines on the protein and the hydrolysis of the NHS ester.[4][5] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the protein for reaction with the NHS ester.[6][7] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffer.[4][6]

Q5: How do temperature and incubation time affect the labeling reaction?

A5: The reaction is typically performed at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2-4 hours.[1][3] Reactions at room temperature are generally faster, while incubation at 4°C can improve the stability of sensitive proteins.[1][3] Longer incubation times may be necessary for less reactive amines.[8]

Q6: How can I remove unreacted this compound after the reaction?

A6: Unreacted this compound can be removed using size-exclusion chromatography, such as a desalting column, or by dialysis.[6][9]

Q7: How do I determine the Degree of Labeling (DOL)?

A7: The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[3][7] The following formulas can be used:

  • Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein

  • DOL = A₃₀₉ / (ε_DBCO × Protein Concentration)

Where:

  • A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm.

  • CF is the correction factor for the DBCO absorbance at 280 nm (a commonly used value is 0.90).[10]

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.[10]

  • ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[10]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Labeling Efficiency Inactive Labeling ReagentEnsure the this compound is stored properly and handled to minimize moisture exposure.[5] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[5]
Incompatible BufferUse an amine-free buffer such as PBS, HEPES, or borate at a pH of 7.2-8.5.[4][5] If the protein is in an incompatible buffer, perform a buffer exchange before labeling.[5]
Insufficient Molar ExcessIncrease the molar excess of the this compound.[7] For protein concentrations ≤ 5 mg/mL, a 20- to 50-fold molar excess is a good starting point.[6]
Low Protein ConcentrationIncrease the protein concentration.[5] Higher concentrations (1-10 mg/mL) favor the reaction with the protein over hydrolysis.[3][5]
Protein Precipitation during Labeling High Degree of Labeling (DOL)Reduce the molar excess of the this compound to decrease the number of hydrophobic DBCO molecules attached to the protein.[9]
Protein InstabilityKeep the final concentration of organic solvent (DMSO or DMF) in the reaction mixture below 20%.[7][8] Optimize buffer conditions by adjusting the pH or adding stabilizing agents.[7]
Hydrophobicity of the LinkerUse a DBCO reagent that incorporates a hydrophilic PEG spacer to enhance the solubility of the labeled protein.[7][9]
Inconsistent Labeling Results Hydrolysis of this compoundAllow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare the reagent solution fresh for each experiment.[7]
Inaccurate Reagent/Protein QuantificationAccurately determine the protein concentration before calculating the amount of this compound to add.
Variable Reaction ConditionsEnsure consistent incubation times, temperatures, and mixing for all reactions.

Experimental Protocols

Protocol 1: Molar Ratio Titration to Determine Optimal this compound to Protein Ratio

Objective: To empirically determine the optimal molar excess of this compound for a specific protein to achieve the desired Degree of Labeling (DOL).

Materials and Reagents:

  • Protein of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[3]

    • Ensure the protein solution is clear and free of aggregates.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[3]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[11]

  • Conjugation Reaction Setup:

    • Set up a series of reactions with varying molar excesses of the this compound (e.g., 5-fold, 10-fold, 20-fold, 40-fold).

    • Add the calculated volume of the 10 mM this compound stock solution to each protein solution.

    • Gently mix the reaction solutions.

  • Incubation:

    • Incubate the reactions at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[3]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[3]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted this compound.[11]

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts using a desalting column or dialysis.[6]

  • Determination of Degree of Labeling (DOL):

    • Determine the DOL for each reaction using UV-Vis spectrophotometry as described in the FAQ section.

  • Data Interpretation:

    • Analyze the DOL for each molar ratio to determine the optimal condition that provides the desired level of labeling without causing protein aggregation or loss of function.

Quantitative Data Summary

Table 1: Recommended Starting Molar Ratios of this compound to Protein Based on Protein Concentration.

Protein ConcentrationRecommended Molar Excess (Linker:Protein)
> 5 mg/mL10-20 fold[1]
1-5 mg/mL20-50 fold[1]
< 1 mg/mL> 50-fold (optimization required)[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer conjugation Conjugation (RT or 4°C) protein_prep->conjugation dbco_prep This compound in DMSO/DMF dbco_prep->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purification Purification (Desalting/Dialysis) quench->purification dol_calc DOL Calculation (UV-Vis) purification->dol_calc

Caption: Experimental workflow for optimizing the this compound to protein ratio.

reaction_pathway cluster_reactants Reactants cluster_products Products protein Protein-NH₂ (Primary Amine) conjugate DBCO-Protein Conjugate (Stable Amide Bond) protein->conjugate Desired Reaction (pH 7.2-8.5) dbco_nhs This compound dbco_nhs->conjugate hydrolyzed_dbco Hydrolyzed DBCO (Inactive) dbco_nhs->hydrolyzed_dbco Side Reaction (Hydrolysis, especially pH > 8.5) water H₂O water->hydrolyzed_dbco

Caption: Reaction pathway for this compound with a protein and the competing hydrolysis side reaction.

References

Technical Support Center: DBCO-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to the non-specific binding of DBCO-labeled antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with DBCO-labeled antibodies?

Non-specific binding of DBCO-labeled antibodies can stem from several factors:

  • Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic, which can cause it to interact non-specifically with hydrophobic regions of proteins and lipids.[1][2] This hydrophobicity is a known driver for non-specific binding and can even induce aggregation of the labeled antibody.[3][4]

  • Ionic Interactions: Electrostatic forces can lead to binding between the antibody or the DBCO-dye conjugate and charged molecules on cell surfaces or other proteins.[1][2]

  • Excessive Antibody Concentration: Using a higher concentration of the DBCO-labeled antibody than necessary significantly increases the likelihood of non-specific interactions and high background.[1][5][6][7]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on cells or tissues leaves them available to bind the antibody indiscriminately.[2][5][7][8]

  • Inadequate Washing: Insufficient washing after antibody incubation fails to remove all unbound antibodies, leading to a higher background signal.[2][5]

  • Probe Aggregation: At high concentrations, antibodies and labeling reagents can form aggregates that may become entrapped in cells or bind non-specifically.[1][2][9]

Q2: What is "copper-free click chemistry" and why is it used for antibody labeling?

Copper-free click chemistry refers to the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. It involves the reaction of a strained alkyne, like DBCO, with an azide-modified molecule.[9][10] This reaction is highly specific and efficient under mild, physiological conditions (e.g., neutral pH, room temperature), which helps preserve the antibody's structure and function.[9] Critically, it does not require a cytotoxic copper catalyst, making it ideal for use in live-cell imaging and other biological applications where cell viability is important.[10][11][12]

Q3: I see high background in my negative control (no primary antibody). What does this indicate?

This suggests that the non-specific binding is likely caused by the secondary antibody or the DBCO-fluorophore conjugate itself, rather than the primary antibody. You should run a control with the secondary antibody alone to confirm this.[8] The issue could be due to interactions with endogenous components or insufficient blocking against the secondary antibody. Ensure you are using a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[8]

Q4: Can the DBCO linker itself cause issues?

Yes. The hydrophobic nature of the DBCO group can increase the overall hydrophobicity of the antibody, potentially leading to aggregation and non-specific binding.[3][13] To mitigate this, DBCO reagents incorporating hydrophilic polyethylene (B3416737) glycol (PEG) linkers are often used. These PEG spacers improve the water solubility of the conjugate, reduce aggregation, and create distance between the antibody and the label, which can help maintain antibody function.[3][11][12]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with DBCO-labeled antibodies.

ProblemPossible Cause(s)Recommended Solution(s)
High background fluorescence across the entire sample 1. Antibody concentration is too high. [5][6][7]Perform a titration experiment to determine the optimal, lowest effective concentration for both primary and secondary antibodies.
2. Insufficient blocking. [5][7][8]Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).[5] Consider changing the blocking agent or increasing its concentration (see Table 1).[1][8]
3. Inadequate washing. [2][5]Increase the number and duration of wash steps (e.g., from 3 washes of 5 minutes to 4-5 washes of 10 minutes).[5] Add a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer to reduce non-specific binding.[5]
4. Endogenous enzyme activity (for enzymatic detection). If using HRP or AP conjugates, block endogenous enzyme activity with appropriate reagents (e.g., 3% H₂O₂ for peroxidase, Levamisole for alkaline phosphatase).[6][8]
5. Tissue sections have dried out. [7][8]Keep samples in a humidified chamber during incubations to prevent drying.[8]
Punctate, non-specific staining 1. Antibody/probe aggregation. [1][2]Centrifuge the antibody solution briefly before use to pellet aggregates.[1] Filter the stock solution through a 0.2 µm filter.[1] Consider using a DBCO reagent with a PEG linker to improve solubility.[13]
2. Issues with fixation/permeabilization. The choice of fixative and permeabilization agent can expose non-specific binding sites.[1] Optimize fixation time and consider alternative permeabilization agents (e.g., methanol (B129727) instead of Triton X-100).
Weak or no specific signal 1. Low conjugation efficiency. The molar ratio of DBCO-NHS ester to antibody may be too low during conjugation. Optimize the ratio (see Table 2). Use fresh DBCO-NHS ester for the reaction.[13]
2. Inactive antibody. Ensure proper antibody storage. Avoid repeated freeze-thaw cycles. Confirm the primary antibody is effective with a positive control.
3. Steric hindrance. The DBCO linker or attached molecule may physically block the antibody's binding site.[9] Using a DBCO reagent with a longer PEG spacer can help alleviate this.[11]

Quantitative Data Summary

Table 1: Common Blocking Agents

The optimal blocking agent and concentration should be determined empirically for each experimental system.

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA) 1-5% in buffer (e.g., PBS)A common and effective protein-based blocking agent that reduces hydrophobic interactions.[1][2]
Normal Serum 5-10% in bufferUse serum from the same species as the host of the secondary antibody.[8][14] This can be very effective as it contains a mixture of proteins that block a wide range of non-specific sites.[1]
Non-fat Dry Milk 1-5% in bufferA cost-effective alternative, but should be avoided in biotin-based detection systems as it contains biotin.[2]
Commercial Blocking Buffers Varies by manufacturerOften contain a proprietary mix of proteins and other molecules optimized for high performance and stability.[2]
Table 2: Recommended Molar Ratios for Antibody Conjugation

This table provides starting points for conjugating a DBCO-NHS ester to an antibody.

ReagentsRecommended Molar Ratio (DBCO : Antibody)Key Considerations
DBCO-NHS Ester : Antibody 5:1 to 20:1Start with a lower ratio and optimize.[9] Higher ratios can increase the degree of labeling but also elevate the risk of antibody aggregation and reduced immunoreactivity due to the hydrophobicity of the DBCO group.[9][13] A 20 to 30-fold molar excess is also a common starting point for optimization.[13][15][16]

Experimental Protocols

Protocol 1: General Staining Protocol for DBCO-Labeled Secondary Antibodies (Immunofluorescence)

This protocol provides a general workflow for immunofluorescence staining of cells.

  • Cell Preparation: Culture cells on coverslips or appropriate imaging dishes.

  • Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1]

  • Washing: Wash three times with PBS for 5 minutes each.[1]

  • Permeabilization (if targeting intracellular antigens): Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS for 5 minutes each.[1]

  • Blocking: Block non-specific sites by incubating in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature in a humidified chamber.[1]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS containing 0.05% Tween-20 for 5-10 minutes each.

  • DBCO-Labeled Secondary Antibody Incubation: Dilute the DBCO-labeled secondary antibody (conjugated to a fluorophore) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash three to five times with PBS containing 0.05% Tween-20 for 5 minutes each.[2] Perform a final wash with PBS.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. Image using a fluorescence microscope with the correct filter sets.

Protocol 2: Antibody Conjugation to DBCO-NHS Ester

This protocol describes the labeling of an antibody with a DBCO-NHS ester.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[10][13] Buffers containing primary amines like Tris or sodium azide (B81097) are incompatible with this reaction.[9][15]

    • Adjust antibody concentration to 1-5 mg/mL.[10] If necessary, perform a buffer exchange using a desalting column.[15]

  • DBCO-NHS Ester Preparation: Immediately before use, prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[10][15]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[2][9] The final DMSO/DMF concentration should ideally be below 10% (v/v).[13][16]

    • Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C with gentle mixing.[2][3]

  • Quenching (Optional but Recommended): To quench any unreacted DBCO-NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[13][15]

  • Purification: Remove excess, unreacted DBCO-NHS ester using size-exclusion chromatography or a desalting column suitable for antibodies.[13]

  • Characterization and Storage: Determine the final protein concentration and the degree of labeling (DOL). Store the DBCO-functionalized antibody at -20°C. Note that the DBCO group can lose reactivity over time.[15][16]

Visualizations

Troubleshooting_High_Background Start High Background Observed Cause1 Possible Cause: Excessive Antibody Concentration Start->Cause1 Cause2 Possible Cause: Insufficient Blocking / Washing Start->Cause2 Cause3 Possible Cause: Probe Aggregation Start->Cause3 Cause4 Possible Cause: Autofluorescence / Endogenous Enzymes Start->Cause4 Sol1 Solution: Titrate antibody to lowest effective concentration. Cause1->Sol1 Sol2 Solution: Increase blocking time/concentration. Increase wash steps/duration. Add detergent to wash buffer. Cause2->Sol2 Sol3 Solution: Centrifuge/filter antibody solution. Use PEGylated DBCO linkers. Cause3->Sol3 Sol4 Solution: Include unstained control. Use spectral unmixing. Use appropriate quenching agents. Cause4->Sol4

Caption: Troubleshooting decision tree for high background staining.

Staining_Workflow Prep 1. Cell Preparation & Fixation/Permeabilization Block 2. Blocking (e.g., 1h with 3% BSA) Prep->Block Primary 3. Primary Antibody Incubation Block->Primary Wash1 4. Washing Primary->Wash1 Secondary 5. DBCO-Labeled Secondary Antibody Incubation Wash1->Secondary Wash2 6. Final Washes Secondary->Wash2 Image 7. Mounting & Fluorescence Imaging Wash2->Image

Caption: Experimental workflow for immunofluorescence staining.

Conjugation_Reaction cluster_reactants cluster_products Ab Antibody-NH₂ Plus + Ab->Plus DBCO DBCO-PEG-NHS Ester DBCO->Plus Product Antibody-DBCO Conjugate Plus->Product pH 7.2-8.5 RT, 1-2h NHS NHS (leaving group)

Caption: DBCO-NHS ester conjugation reaction with an antibody.

References

effect of pH on DBCO-Sulfo-NHS ester labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for labeling reactions involving DBCO-Sulfo-NHS esters, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with DBCO-Sulfo-NHS ester?

The optimal pH for reacting NHS esters with primary amines (like those on lysine (B10760008) residues of proteins) is between 8.3 and 8.5.[1][2][3][4] This range provides the best balance between ensuring the primary amine groups are deprotonated and reactive, while minimizing the hydrolysis of the NHS ester. For proteins that are sensitive to higher pH, a lower pH of 7.2 to 7.4 can be used, but this will necessitate a longer incubation time for the reaction to proceed efficiently.[5]

Q2: Why is pH so critical for the this compound labeling reaction?

The pH of the reaction buffer directly influences two competing reactions:

  • Amine Reactivity: The labeling reaction requires the primary amine groups (-NH₂) on the protein to be in a deprotonated state to act as effective nucleophiles.[6] At acidic pH (below ~7.2), these amines are predominantly in their protonated form (-NH₃⁺), which is unreactive towards the NHS ester.[2][6] As the pH increases into the alkaline range, more amine groups become deprotonated and available for reaction.[6]

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive.[7][8] The rate of this hydrolysis reaction increases significantly as the pH rises.[7][8] Therefore, a pH that is too high (above 9.0) can cause rapid degradation of the this compound, leading to a substantial decrease in labeling efficiency.[2][3]

Q3: What happens if the pH of my reaction buffer is too low or too high?

  • pH Too Low (e.g., < 7.0): The primary amines on your protein will be protonated (-NH₃⁺) and non-nucleophilic. This will result in very low or no labeling efficiency.[2][3]

  • pH Too High (e.g., > 9.0): The rate of hydrolysis of the this compound will be very high. The reagent may degrade before it has a chance to react with the protein, also leading to poor labeling efficiency.[2][3]

Q4: Which buffers should I use for the labeling reaction, and which should I avoid?

  • Recommended Buffers: It is crucial to use a buffer that does not contain primary amines.[9][10] Good choices, when adjusted to the optimal pH of 7.2-8.5, include:

    • Phosphate-buffered saline (PBS).[7][11]

    • Carbonate-bicarbonate buffer (100 mM).[7][11]

    • HEPES buffer (20 mM).[7][11]

    • Borate buffer (50 mM).[7][11]

  • Incompatible Buffers: Buffers containing primary amines must be avoided as they will compete with the protein for reaction with the NHS ester.[9][10] These include:

    • Tris (tris(hydroxymethyl)aminomethane).

    • Glycine. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the labeling reaction.[9]

Q5: What is the advantage of using a "Sulfo-NHS" ester?

The negatively charged sulfonate group on the N-hydroxysuccinimide ring makes this compound water-soluble.[12] This allows the labeling reaction to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can sometimes be detrimental to protein stability.[12]

Data Presentation: pH Effect on Reaction Kinetics

The efficiency of the labeling reaction is a trade-off between the rate of the desired amidation reaction and the competing hydrolysis reaction. The table below summarizes the effect of pH on the half-life of a typical NHS ester.

pHTemperatureHalf-life of NHS Ester (Approximate)Impact on Labeling
7.04°C4-5 hours[7]Amine reaction is slow, but ester is relatively stable.
8.04°C1 hour[13]Good compromise between amine reactivity and ester stability.
8.5Room Temp~180 minutes[6][14]Optimal range for efficient labeling.[1][2][3][4]
8.64°C10 minutes[7][13]High rate of hydrolysis significantly reduces labeling efficiency.
9.0Room Temp~125 minutes[6][14]Very rapid hydrolysis, leading to poor yields.

Visualizations

Reaction Mechanism and the Influence of pH

This diagram illustrates the competing reactions of the this compound with a protein's primary amine and with water (hydrolysis), highlighting the pH-dependent nature of both pathways.

cluster_pH pH Influence DBCO_NHS This compound Labeled_Protein Labeled Protein (Stable Amide Bond) DBCO_NHS->Labeled_Protein Amidation Reaction Hydrolyzed_DBCO Hydrolyzed DBCO (Inactive) DBCO_NHS->Hydrolyzed_DBCO Hydrolysis Reaction Protein_NH2 Protein-NH₂ (Deprotonated Amine) Protein_NH3 Protein-NH₃⁺ (Protonated Amine) Protein_NH2->Protein_NH3 Protonation Protein_NH2->Labeled_Protein Protein_NH3->Protein_NH2 Deprotonation H2O H₂O (Water) H2O->Hydrolyzed_DBCO Low_pH Low pH (<7.2) Low_pH->Protein_NH3 Favors Optimal_pH Optimal pH (8.3-8.5) Optimal_pH->Protein_NH2 Favors High_pH High pH (>9.0) High_pH->Hydrolyzed_DBCO Accelerates

Caption: pH effect on this compound reactions.

Experimental Workflow for Protein Labeling

The following workflow outlines the key steps for labeling a protein with this compound, emphasizing critical points for success.

start Start buffer_exchange 1. Buffer Exchange (If needed) start->buffer_exchange prep_protein 2. Prepare Protein Solution (1-10 mg/mL) buffer_exchange->prep_protein Into amine-free buffer pH 8.3-8.5 reaction 4. Mix & Incubate (RT for 30-60 min or 4°C for 2h) prep_protein->reaction prep_dbco 3. Prepare Fresh DBCO Solution (e.g., 10 mM in H₂O) prep_dbco->reaction Add desired molar excess quench 5. Quench Reaction (e.g., 50 mM Tris) reaction->quench purify 6. Purify Conjugate (Desalting Column) quench->purify end End purify->end

Caption: Workflow for protein labeling with this compound.

Troubleshooting Guide

Problem: Low or no labeling efficiency detected.

This is the most common issue and can often be traced back to suboptimal reaction conditions, particularly pH.

Probable CauseRecommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffer using a calibrated pH meter immediately before use. Ensure it is within the optimal range of 8.3-8.5.[15]
Incompatible Buffer If your buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into a compatible buffer like PBS or carbonate buffer before labeling.[9][10]
Hydrolyzed this compound NHS esters are moisture-sensitive. Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution immediately before use and discard any unused solution.[11][16]
Insufficient Molar Excess For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the reagent. For more dilute samples (< 5 mg/mL), a 20- to 50-fold molar excess may be required.[16]
Low Protein Concentration The reaction is more efficient at higher protein concentrations. If possible, concentrate your protein to at least 1-2 mg/mL.[4][10]
Troubleshooting Logic Flowchart

Use this flowchart to systematically diagnose issues with your labeling experiment.

Caption: Troubleshooting flowchart for low labeling efficiency.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol is a starting point and may require optimization for your specific protein and application.

  • Buffer Preparation: Ensure your protein is in an amine-free buffer, such as 1X PBS, with the pH adjusted to 8.3.[11][17] If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis. The recommended protein concentration is 1-10 mg/mL.[4]

  • Prepare this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature.[11] Prepare a 10 mM stock solution by dissolving the reagent in water or an anhydrous organic solvent like DMSO or DMF.[11][16]

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM this compound stock to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[15][16]

    • Add the calculated volume of the this compound solution to your protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[16]

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[16] This will consume any unreacted NHS ester. Incubate for an additional 15 minutes at room temperature.[16]

  • Purification: Remove the unreacted DBCO reagent and quenching buffer by using a desalting column or dialysis equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

References

Technical Support Center: Post-Labeling Purification of DBCO-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when removing excess DBCO-Sulfo-NHS ester following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound after a conjugation reaction?

It is essential to remove unreacted and hydrolyzed this compound to prevent complications in downstream applications.[1] Failure to remove the excess reagent can lead to non-specific binding, inaccurate determination of the degree of labeling (DOL), and interference with subsequent azide-alkyne cycloaddition reactions.[1][2]

Q2: What are the most common methods for removing excess this compound?

The most prevalent and effective methods for separating the labeled biomolecule from the small molecule this compound are based on differences in molecular size. These include:

  • Size-Exclusion Chromatography (SEC): This is a highly effective and commonly used method for removing unreacted small molecules.[1][3] For rapid, small-scale purification, spin desalting columns are a convenient option.[4][5]

  • Dialysis: A simple and effective method for removing small, unreacted components by diffusion across a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[1][2]

  • Tangential Flow Filtration (TFF): A scalable method ideal for buffer exchange and removing small molecule impurities, particularly for larger-scale preparations.[1]

Q3: How do I choose the best purification method for my experiment?

The optimal purification method depends on your sample volume, the concentration of your biomolecule, the required level of purity, and the available equipment.

Scenario Recommended Method Rationale
Rapid, small-scale purification Spin Desalting Columns (SEC)Fast, user-friendly, and provides good recovery for small sample volumes.[4][5]
High-resolution separation Size-Exclusion Chromatography (SEC)Provides excellent separation of the labeled protein from excess reagent and aggregates.[1][3]
Large sample volumes Tangential Flow Filtration (TFF) or DialysisTFF is efficient for both purification and buffer exchange with large volumes.[1] Dialysis is a simpler, albeit slower, alternative for large volumes.[2]

Q4: Can I quench the reaction before purification?

Yes, quenching the reaction is a recommended step to inactivate any remaining reactive this compound. This is typically done by adding a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[1][6] The mixture is then incubated for 15-30 minutes at room temperature.[1][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no labeling efficiency Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[7][8]Ensure the this compound is stored in a desiccated environment at -20°C.[7] Allow the vial to warm to room temperature before opening to prevent condensation.[8] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[7]
Incompatible buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[6][7] Buffers containing azides will react with the DBCO group.[6]Use an amine- and azide-free buffer such as PBS, HEPES, or borate (B1201080) buffer at a pH of 7.2-8.5.[7][9]
Protein aggregation during labeling Increased hydrophobicity: The DBCO moiety is hydrophobic and its addition to the protein surface can lead to aggregation.[1]Consider using a PEGylated this compound to increase hydrophobicity.[8] Optimize the reaction buffer with stabilizing agents like arginine or glycerol.[1] Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]
Incomplete removal of excess reagent Inappropriate purification method: The chosen method may not be suitable for the scale or specific requirements of the experiment.For high-resolution separation, use SEC.[1] For larger volumes, TFF is more efficient than dialysis.[1]
Insufficient buffer exchange: In dialysis or TFF, an inadequate number of buffer changes or diavolumes will result in incomplete removal.Increase the number of buffer changes during dialysis or the number of diavolumes in TFF.[1]

Experimental Protocols

Protocol 1: Quenching the this compound Labeling Reaction

This protocol describes how to inactivate unreacted this compound using a quenching buffer.

Materials:

  • Labeling reaction mixture

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[6]

Procedure:

  • To your labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[6]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1][6]

  • Proceed immediately to the purification step.

Protocol 2: Removal of Excess this compound using a Spin Desalting Column

This method is ideal for the rapid purification of small-scale labeling reactions.

Materials:

  • Quenched labeling reaction mixture

  • Spin desalting column with an appropriate molecular weight cut-off (e.g., 7K MWCO for most proteins)[5]

  • Equilibration/storage buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Equilibrate the spin desalting column with the desired storage buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage solution and then adding the equilibration buffer and centrifuging again.[4]

  • Slowly apply the quenched reaction mixture to the center of the resin bed.[4]

  • Centrifuge the column according to the manufacturer's protocol.[4]

  • The purified, DBCO-labeled protein will be in the eluate in the collection tube, while the smaller, unreacted this compound and quenching agent will be retained in the column resin.[4]

Protocol 3: Removal of Excess this compound by Dialysis

This protocol is suitable for various sample volumes but is a slower process.

Materials:

  • Quenched labeling reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K MWCO)

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with DI water.

  • Load the quenched reaction mixture into the dialysis tubing/cassette.

  • Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 1000-fold the volume of the sample).

  • Stir the buffer gently on a stir plate in a cold room or refrigerator.

  • Allow dialysis to proceed for at least 4-6 hours, or preferably overnight.[9]

  • Change the dialysis buffer at least 2-3 times to ensure complete removal of the excess reagent.[10]

  • Recover the purified DBCO-labeled protein from the dialysis tubing/cassette.

Visualizations

experimental_workflow cluster_reaction Labeling Reaction cluster_quench Quenching cluster_purification Purification protein Protein Solution (amine-free buffer, pH 7.2-8.5) reaction Incubate (RT for 30-60 min or 4°C for 2-12h) protein->reaction dbco This compound (freshly prepared in DMSO) dbco->reaction quench_reaction Incubate (RT for 15-30 min) reaction->quench_reaction Quench Reaction quench_buffer Quenching Buffer (e.g., 1M Tris-HCl) quench_buffer->quench_reaction sec Size Exclusion Chromatography (Spin Desalting Column) quench_reaction->sec Choose Method dialysis Dialysis tff Tangential Flow Filtration labeled_protein Purified DBCO-Labeled Protein sec->labeled_protein dialysis->labeled_protein tff->labeled_protein

Caption: Experimental workflow for this compound labeling and purification.

troubleshooting_logic start Low Labeling Efficiency? check_reagent Is this compound stored correctly and prepared fresh? start->check_reagent check_buffer Is the buffer amine-free and at pH 7.2-8.5? check_reagent->check_buffer Yes solution_reagent Store reagent at -20°C, desiccated. Prepare fresh stock solution in anhydrous DMSO/DMF. check_reagent->solution_reagent No check_ratio Is the molar ratio of DBCO to protein optimized? check_buffer->check_ratio Yes solution_buffer Use amine-free buffers (e.g., PBS, HEPES). Verify pH. check_buffer->solution_buffer No solution_ratio Increase molar excess of This compound. check_ratio->solution_ratio No no No yes Yes

Caption: Troubleshooting logic for low this compound labeling efficiency.

References

Technical Support Center: DBCO-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of DBCO-Sulfo-NHS ester and overcome common challenges during its use in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary cause of this compound degradation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester moiety.[1] This reaction is highly sensitive to moisture and pH. The DBCO (dibenzocyclooctyne) group is generally more stable but can be compromised under strongly acidic conditions or in the presence of certain reducing agents.

Q2: How should this compound be properly stored to ensure its stability?

A2: To maintain the reagent's efficacy, it is crucial to store this compound at -20°C or lower in a desiccated environment, preferably under an inert atmosphere.[1][2] Before use, it is essential to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[3][4]

Q3: What is the optimal pH range for bioconjugation reactions using this compound?

A3: The optimal pH for labeling reactions is a balance between maximizing the reactivity of primary amines on the target molecule and minimizing the hydrolysis of the NHS ester.[5] A pH range of 7.2 to 8.5 is generally recommended.[3][] While higher pH increases the nucleophilicity of the amines, it also significantly accelerates the rate of NHS ester hydrolysis.[7]

Q4: Which buffers are recommended for reactions with this compound, and which should be avoided?

A4: It is critical to use amine-free buffers for the conjugation reaction.[4] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[4][8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[4] Additionally, avoid buffers containing azides, as they can react with the DBCO group.[4]

Q5: How can I prepare stock solutions of this compound to minimize degradation?

A5: Stock solutions should be prepared fresh immediately before use in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][8] While stock solutions in anhydrous solvents can be stored for a few days at -20°C, it is highly recommended to prepare them fresh for each experiment to ensure maximum reactivity.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during bioconjugation experiments with this compound.

Problem: Low or No Conjugation Product
Possible Cause Recommended Solution
Inactive this compound The NHS ester may have hydrolyzed due to improper storage or handling. Ensure the reagent is stored in a desiccated environment at -20°C and allowed to warm to room temperature before opening.[1][3] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[3] You can test the reactivity of the NHS ester by monitoring the release of NHS at 260 nm after intentional hydrolysis with a base.[3]
Suboptimal Reaction Conditions Verify pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range of 7.2-8.5.[3] Optimize Molar Excess: The ideal molar ratio of this compound to your protein can vary. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary, while for concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point.[8]
Presence of Competing Amines Ensure that the reaction buffer is free of primary amines (e.g., Tris, glycine).[4] If your protein solution contains such buffers, perform a buffer exchange into a suitable amine-free buffer like PBS before starting the conjugation.
Low Protein Concentration Low protein concentrations can favor the competing hydrolysis reaction.[4] If possible, increase the protein concentration to at least 2 mg/mL.[3]
Problem: Precipitation During the Reaction
Possible Cause Recommended Solution
Hydrophobicity of the DBCO Group The DBCO group is hydrophobic, and attaching multiple DBCO molecules to a protein's surface can increase its overall hydrophobicity and cause aggregation.[9] Consider reducing the molar excess of the this compound in the reaction or shortening the reaction time. A molar ratio of DBCO to antibody above 5 has been shown to lead to precipitation.[9]
High Concentration of Organic Solvent Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this to your aqueous protein solution can cause precipitation. Ensure the final concentration of the organic solvent in the reaction mixture is kept to a minimum.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-5 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Perform the Conjugation Reaction: Add the required molar excess of the this compound stock solution to the protein solution. Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction: To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purify the Conjugate: Remove the unreacted this compound and byproducts using a desalting column or dialysis.

Protocol 2: Assessing the Activity of this compound

This protocol helps determine if the this compound has hydrolyzed and is no longer active.

  • Materials:

    • This compound

    • Amine-free buffer (e.g., PBS, pH 7.4)

    • Amine-containing solution (e.g., 100 mM Tris-HCl, pH 8.5)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer.

    • Measure the absorbance of the solution at 260 nm. This is your baseline reading.

    • Add a small volume of the amine-containing solution to the this compound solution and mix.

    • After a few minutes, measure the absorbance at 260 nm again.

  • Interpretation: An active NHS ester will react with the amine, releasing N-hydroxysuccinimide, which has a characteristic absorbance around 260 nm.[3] A significant increase in absorbance after adding the amine-containing solution indicates that your this compound is active. If there is little to no increase, the ester has likely been hydrolyzed.

Visualizations

cluster_storage Storage and Handling cluster_reaction Reaction Conditions cluster_troubleshooting Troubleshooting storage Store at -20°C in a desiccated environment warm Warm to room temperature before opening storage->warm dissolve Dissolve in anhydrous DMSO or DMF immediately before use warm->dissolve buffer Use amine-free buffer (e.g., PBS, HEPES) pH 7.2-8.5 dissolve->buffer protein Protein concentration > 2 mg/mL buffer->protein molar_excess Optimize molar excess (10-50x) protein->molar_excess low_yield Low Conjugation Yield? molar_excess->low_yield check_activity Check NHS ester activity low_yield->check_activity check_conditions Verify reaction conditions low_yield->check_conditions check_buffer Ensure buffer is amine-free low_yield->check_buffer

Caption: Workflow for preventing this compound degradation.

dbco_nhs This compound hydrolysis Hydrolysis (H₂O, pH > 8.5) dbco_nhs->hydrolysis Competing Reaction aminolysis Aminolysis (Primary Amine, pH 7.2-8.5) dbco_nhs->aminolysis Desired Reaction inactive_acid Inactive Carboxylic Acid hydrolysis->inactive_acid nhs N-hydroxysuccinimide hydrolysis->nhs stable_amide Stable Amide Bond (Desired Conjugate) aminolysis->stable_amide aminolysis->nhs

Caption: Degradation pathway of this compound.

References

Technical Support Center: Improving the Yield of DBCO-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the labeling of biomolecules with dibenzocyclooctyne (DBCO). Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my DBCO-labeling efficiency low?

Low labeling efficiency is a common issue that can arise from several factors, including suboptimal reaction conditions, reagent degradation, or issues with the biomolecule itself. Key areas to investigate include:

  • Suboptimal Molar Ratio: An inappropriate ratio of DBCO reagent to your biomolecule can limit the reaction. It is often recommended to use a molar excess of the DBCO reagent.[1][2][3]

  • Reagent Quality: DBCO-NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.[3][4][5] Always use fresh reagents and allow them to warm to room temperature before opening to prevent condensation.[3][6]

  • Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with your biomolecule for the DBCO-NHS ester, reducing labeling efficiency.[1][7] Similarly, buffers containing sodium azide (B81097) should be avoided as azide will react with the DBCO group.[2][8][9]

  • Incorrect pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[10][11] Deviations from this range can significantly impact efficiency.

  • Insufficient Reaction Time or Temperature: While reactions are often carried out at room temperature for 1-2 hours, some biomolecules may require longer incubation times or different temperatures to achieve optimal labeling.[1]

Q2: My protein is aggregating after adding the DBCO labeling reagent. What can I do?

Protein aggregation is a significant challenge, often driven by the hydrophobic nature of the DBCO group.[7][12] Here are several strategies to mitigate this issue:

  • Optimize Molar Excess of DBCO Reagent: Using a large excess of the DBCO reagent can lead to over-labeling and increased hydrophobicity, causing aggregation.[7][12] Start with a lower molar excess and empirically determine the optimal ratio for your protein.

  • Use a Hydrophilic Linker: Employ DBCO reagents that incorporate a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the labeled protein.[12][13]

  • Modify Reaction Conditions:

    • Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to enhance protein stability.[11][14]

    • Protein Concentration: Working with lower protein concentrations (e.g., 1-5 mg/mL) can reduce the likelihood of intermolecular interactions and aggregation.[7][14]

    • Buffer Composition: Ensure the buffer pH is optimal for your protein's stability. Adding stabilizing excipients like sugars (sucrose, trehalose), amino acids (arginine, glycine), or non-ionic surfactants (Polysorbate 20) can also prevent aggregation.[11]

  • Control the Organic Solvent Concentration: DBCO reagents are often dissolved in organic solvents like DMSO or DMF. Keep the final concentration of the organic solvent in the reaction mixture low (typically below 20%) to avoid protein denaturation.[7]

Q3: How can I prevent the hydrolysis of my DBCO-NHS ester?

NHS esters are highly susceptible to hydrolysis, which deactivates the reagent and reduces labeling efficiency.[4][6] To minimize hydrolysis:

  • Proper Storage and Handling: Store solid DBCO-NHS ester desiccated at -20°C.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][6]

  • Use Anhydrous Solvents: Prepare stock solutions of the DBCO-NHS ester in an anhydrous solvent such as DMSO or DMF immediately before use.[4][6]

  • Optimal pH: The rate of hydrolysis increases significantly with a rise in pH.[4] While labeling is more efficient at a slightly basic pH, it's a trade-off with hydrolysis. Maintain the pH in the recommended range of 7.2-8.5.[10][11]

  • Reaction Time and Temperature: Be mindful that higher temperatures and longer reaction times can increase the extent of hydrolysis.[6]

Troubleshooting Guides

Issue 1: Low Degree of Labeling (DOL)

If you are observing a lower than expected degree of labeling, follow this troubleshooting workflow:

Low_DOL_Troubleshooting Start Low DOL Observed CheckReagent 1. Verify Reagent Integrity Start->CheckReagent CheckConditions 2. Assess Reaction Conditions CheckReagent->CheckConditions OK Sol_Reagent Use fresh DBCO-NHS ester. Prepare stock solution immediately before use. CheckReagent->Sol_Reagent Degraded? CheckPurification 3. Evaluate Purification CheckConditions->CheckPurification OK Sol_Conditions Optimize molar ratio (10-40x excess). Ensure pH is 7.2-8.0. Use amine-free buffer (e.g., PBS). Adjust incubation time/temperature. CheckConditions->Sol_Conditions Suboptimal? CheckBiomolecule 4. Check Biomolecule CheckPurification->CheckBiomolecule OK Sol_Purification Ensure appropriate purification method is used (e.g., desalting column) to remove unreacted label. CheckPurification->Sol_Purification Inefficient? Sol_Biomolecule Confirm biomolecule concentration and purity. Ensure sufficient primary amines are available. CheckBiomolecule->Sol_Biomolecule Problematic? Success Improved DOL CheckBiomolecule->Success OK Sol_Reagent->CheckConditions Sol_Conditions->CheckPurification Sol_Purification->CheckBiomolecule Sol_Biomolecule->Success Aggregation_Troubleshooting Start Protein Aggregation Observed CheckHydrophobicity 1. Assess Hydrophobicity Start->CheckHydrophobicity CheckReaction 2. Review Reaction Conditions CheckHydrophobicity->CheckReaction Optimized Sol_Hydrophobicity Reduce molar excess of DBCO reagent. Use DBCO with a hydrophilic (PEG) linker. CheckHydrophobicity->Sol_Hydrophobicity High DOL? CheckBuffer 3. Optimize Buffer CheckReaction->CheckBuffer Mild Sol_Reaction Lower reaction temperature (e.g., 4°C). Decrease protein concentration. CheckReaction->Sol_Reaction Harsh? Sol_Buffer Ensure optimal pH for protein stability. Add stabilizing excipients (e.g., arginine, glycerol). CheckBuffer->Sol_Buffer Suboptimal? Success Soluble Labeled Protein CheckBuffer->Success Optimal Sol_Hydrophobicity->CheckReaction Sol_Reaction->CheckBuffer Sol_Buffer->Success DBCO_Labeling_Workflow Start Start: Protein in Amine-Free Buffer PrepareReagent Prepare fresh DBCO-NHS Ester stock solution in DMSO Start->PrepareReagent Reaction Add DBCO-NHS Ester to Protein (10-40x molar excess) Start->Reaction PrepareReagent->Reaction Incubate Incubate (1-2h at RT or overnight at 4°C) Reaction->Incubate Purify Purify via Desalting Column to remove excess DBCO Incubate->Purify Analyze Analyze DOL (UV-Vis or Mass Spec) Purify->Analyze FinalProduct DBCO-Labeled Biomolecule Analyze->FinalProduct

References

Technical Support Center: Troubleshooting Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is copper-free click chemistry and why is it preferred for biological applications?

Copper-free click chemistry is a type of bioorthogonal reaction that involves the cycloaddition of a strained cyclooctyne (B158145) with an azide (B81097), forming a stable triazole linkage.[1][2][3][] The reaction's driving force is the release of ring strain from the cyclooctyne, which allows it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[2][3][5] This absence of copper toxicity makes it highly suitable for applications in living cells and organisms.[2][5]

Q2: How do I choose the right cyclooctyne for my experiment?

The choice of cyclooctyne depends on the specific requirements of your experiment, including the desired reaction rate, stability, and the nature of the biomolecule being modified.[6] Dibenzocyclooctynes (DBCO) are highly reactive and widely used due to their stability and commercial availability.[1] Bicyclo[6.1.0]nonyne (BCN) is another popular choice, known for its higher stability in the presence of thiols compared to DBCO.[7][8] For applications requiring extremely fast kinetics, biarylazacyclooctynone (BARAC) is a promising option.[3]

Q3: What are the key factors that influence the rate of a copper-free click chemistry reaction?

Several factors can influence the reaction kinetics:

  • Cyclooctyne Structure: The degree of ring strain and the presence of activating groups on the cyclooctyne significantly impact the reaction rate.[9][10]

  • pH: Generally, higher pH values (typically between 7 and 8.5) tend to accelerate SPAAC reactions, as long as the pH does not compromise the stability of the reactants.[11]

  • Solvent: The choice of solvent can affect reactant solubility and reaction rates. The addition of organic co-solvents like DMSO or acetonitrile (B52724) can improve the solubility of hydrophobic reactants, but their concentration should be optimized.[11][12]

  • Temperature: While many SPAAC reactions are efficient at room temperature, incubation at 37°C can increase the reaction rate.[11]

Troubleshooting Guide

This guide addresses common problems encountered during copper-free click chemistry experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My copper-free click chemistry reaction has a very low yield or has failed completely. What are the possible causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Reagent Instability Strained cyclooctynes can degrade or oligomerize, especially under acidic conditions or during long-term storage.[12] Ensure your cyclooctyne reagent is fresh and has been stored properly, typically at -20°C, protected from light and moisture.[13] If you suspect degradation, use a fresh batch of the reagent.
Steric Hindrance Bulky groups near the azide or cyclooctyne can physically block the reaction.[12] If possible, consider redesigning your molecule with a linker to increase the distance between the reactive group and the bulky substituent.[12]
Incorrect Stoichiometry An improper ratio of reactants can lead to incomplete conversion.[12] Vary the molar ratio of the cyclooctyne to the azide. A slight excess (e.g., 1.5-2 equivalents) of one reagent can help drive the reaction to completion.[12] For bioconjugations, a 5-20 fold molar excess of the smaller molecule (usually the cyclooctyne) is often used.[2][14]
Solubility Issues Poor solubility of one or both reactants will lead to a lower effective concentration.[11][12] Visually inspect the reaction for any precipitate.[12] If solubility is an issue, consider adding a co-solvent like DMSO or DMF.[12] For biomolecules, ensure the buffer maintains their solubility. Using reagents with PEG linkers can also improve aqueous solubility.[1][12]
Suboptimal Reaction Conditions The buffer system and pH can significantly impact reaction kinetics.[11][12] Switch to a different buffer system; HEPES at pH 7 has been shown to yield higher reaction rates than PBS.[11] Optimize the pH of your reaction, typically within the range of 7 to 8.5.[11]
Presence of Competing Azides Buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-functionalized molecule, reducing reaction efficiency.[11] Ensure all buffers and solutions are free of sodium azide.[11]

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_reagents Check Reagent Stability & Purity start->check_reagents check_solubility Assess Reactant Solubility start->check_solubility check_conditions Review Reaction Conditions (Stoichiometry, Buffer, pH) start->check_conditions check_sterics Evaluate Steric Hindrance start->check_sterics solution_reagents Use fresh reagents Store properly check_reagents->solution_reagents solution_solubility Add co-solvent (e.g., DMSO) Use PEGylated reagents check_solubility->solution_solubility solution_conditions Optimize stoichiometry (1.5-2x excess) Switch buffer (e.g., to HEPES) Optimize pH (7-8.5) check_conditions->solution_conditions solution_sterics Introduce a linker Redesign molecule check_sterics->solution_sterics G cluster_desired Desired SPAAC Reaction cluster_side Potential Side Reactions Cyclooctyne Cyclooctyne Triazole Triazole Product Cyclooctyne->Triazole + Azide ThiolAdduct Thiol Adduct Cyclooctyne->ThiolAdduct + Thiol NonSpecificBinding Non-specific Binding (Proteins, Membranes) Cyclooctyne->NonSpecificBinding Hydrophobic Interactions Azide Azide Thiol Thiol (e.g., GSH) G prep_azide Prepare Azide-modified Biomolecule reaction Combine Reactants (5-20x excess DBCO) <10% DMSO prep_azide->reaction prep_dbco Prepare DBCO-reagent Stock Solution (in DMSO) prep_dbco->reaction incubation Incubate (RT for 1-4h or 4°C overnight) reaction->incubation purification Purify Conjugate (e.g., Desalting Column) incubation->purification characterization Characterize Final Product purification->characterization

References

Navigating DBCO Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO (Dibenzocyclooctyne) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for DBCO labeling reactions?

The ideal buffer for DBCO labeling, particularly when using DBCO-NHS esters to modify proteins, is a non-amine, azide-free buffer. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a widely recommended choice.[1] Other suitable buffers include HEPES, borate, or carbonate/bicarbonate buffers.[2]

Q2: Which buffer components should be strictly avoided?

Certain common laboratory reagents will interfere with DBCO labeling and must be avoided:

  • Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with DBCO-NHS esters, significantly reducing labeling efficiency.[2][3][4][5]

  • Sodium Azide (B81097) (NaN₃): Sodium azide is a common preservative but will react directly with the DBCO group, inhibiting the desired copper-free click reaction with your azide-labeled molecule.[1][3][6][7]

Q3: What is the optimal pH for DBCO labeling?

The optimal pH depends on the specific step of the conjugation process:

  • DBCO-NHS ester labeling of proteins: A pH range of 7.2 to 8.5 is recommended for the reaction between an NHS ester and primary amines on a protein.[2][3][4][6] Below this range, the amines are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester increases.[2][4]

  • Copper-Free Click Reaction (SPAAC): The subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) is efficient over a broad pH range (pH 5-10), with optimal performance typically observed between pH 7.0 and 8.5.[6] Acidic conditions below pH 5 can lead to the degradation of the DBCO moiety.[6]

Q4: Can I use reducing agents in my DBCO labeling workflow?

The use of reducing agents requires careful consideration as some can interfere with the DBCO group or the azide partner.

  • TCEP (tris(2-carboxyethyl)phosphine): TCEP has been shown to cause instability of the DBCO group, especially with prolonged exposure (e.g., 24 hours).[8] It can also reduce azides through a Staudinger reduction, preventing the click reaction.[8] If TCEP is used, it is critical to remove it thoroughly before introducing the DBCO or azide-containing molecules.[8]

  • DTT (Dithiothreitol): DTT is generally considered more compatible with DBCO and azide groups under typical bioconjugation conditions.[8]

Q5: My protein precipitates after labeling with a DBCO-NHS ester. What can I do?

Protein precipitation is a common issue and is often caused by the hydrophobicity of the DBCO group, especially at a high degree of labeling.[3] To address this, you can:

  • Reduce the molar excess of the DBCO-NHS ester in the labeling reaction.[3]

  • Use a DBCO reagent with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to increase the solubility of the conjugate.[3]

  • Keep the final concentration of organic solvents like DMSO or DMF, used to dissolve the DBCO reagent, to a minimum (ideally below 15-20%).[9]

Troubleshooting Guide

Issue 1: Low or No Labeling Efficiency

This is one of the most common problems encountered during DBCO conjugation. A systematic approach to troubleshooting is key.

Potential Cause Recommended Solution Citations
Incompatible Buffer Components Avoid buffers containing primary amines (e.g., Tris, glycine) or sodium azide. Perform a buffer exchange into an appropriate buffer like PBS (pH 7.2-7.4).[1][2][3][4][5][6][7]
Suboptimal pH For DBCO-NHS ester reactions, ensure the pH is between 7.2 and 8.5. For the SPAAC reaction, a pH of 7.0-8.5 is ideal.[2][3][4][6]
Inactive DBCO Reagent DBCO-NHS esters are moisture-sensitive and can hydrolyze. Store reagents at -20°C, desiccated and protected from light. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][4][6]
Incorrect Molar Ratio Optimize the molar excess of the DBCO reagent. For protein labeling, a 10- to 50-fold molar excess of DBCO-NHS ester may be necessary. For the SPAAC reaction, a 1.5 to 3-fold molar excess of one component is a good starting point.[4][6][9]
Steric Hindrance If conjugating large biomolecules, the reactive groups may be sterically hindered. Use DBCO reagents with longer spacer arms (e.g., PEG) to increase the distance between the reactive group and the biomolecule.[1][3]

Experimental Protocols

Protocol 1: General DBCO-NHS Ester Labeling of a Protein

This protocol provides a general guideline for labeling a protein with a DBCO-NHS ester.

  • Protein Preparation:

    • Prepare the protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[2][5]

    • If the current buffer contains interfering components, perform a buffer exchange using a desalting column or dialysis.[4]

  • DBCO-NHS Ester Stock Solution Preparation:

    • Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[2][4]

    • Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[2][4]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM DBCO-NHS ester stock solution to the protein solution.[4] The final DMSO concentration should be kept below 20% to avoid protein precipitation.[2][9]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-12 hours with gentle stirring.[2]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[2][4]

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Remove excess, unreacted DBCO reagent and quenching buffer components using a desalting column, spin filtration, or dialysis.

Protocol 2: General Copper-Free Click Reaction (SPAAC)

This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-labeled molecule.

  • Reagent Preparation:

    • Prepare a solution of the DBCO-containing molecule in an appropriate azide-free buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of the azide-containing molecule in the same buffer.

  • Click Reaction:

    • Mix the DBCO-functionalized molecule with the azide-functionalized molecule. A common starting point is to use a 1.5 to 3-fold molar excess of the less critical or more abundant component.[9]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[9] Longer incubation times or slightly elevated temperatures (e.g., 37°C) can sometimes improve yields.[6]

  • Purification:

    • Purify the conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

DBCO_Labeling_Workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Reaction Protein Protein (in Amine-Free Buffer) Reaction_Mix Incubation (RT or 4°C) Protein->Reaction_Mix pH 7.2-8.5 DBCO_NHS DBCO-NHS Ester (in DMSO) DBCO_NHS->Reaction_Mix Purification Purification (e.g., Desalting Column) Reaction_Mix->Purification DBCO_Protein DBCO-Labeled Protein Purification->DBCO_Protein Click_Reaction SPAAC Reaction (pH 7.0-8.5) DBCO_Protein->Click_Reaction Azide_Molecule Azide-Labeled Molecule Azide_Molecule->Click_Reaction Final_Conjugate Final Conjugate Click_Reaction->Final_Conjugate

DBCO Labeling and Click Reaction Workflow.

Troubleshooting_DBCO_Labeling cluster_buffer Buffer Composition cluster_reagents Reagent Quality cluster_conditions Reaction Conditions Start Low/No Labeling Efficiency Check_Buffer Check for Primary Amines (e.g., Tris, Glycine) Start->Check_Buffer Check_Azide Check for Sodium Azide Start->Check_Azide Check_DBCO_Activity Is DBCO-NHS Ester Fresh/Active? Start->Check_DBCO_Activity Check_pH Is pH Optimal? (7.2-8.5 for NHS) Start->Check_pH Check_Ratio Is Molar Ratio Sufficient? Start->Check_Ratio Solution_Buffer Solution: Buffer Exchange to PBS Check_Buffer->Solution_Buffer Yes Check_Azide->Solution_Buffer Yes Solution_Reagent Solution: Use Fresh DBCO Reagent Check_DBCO_Activity->Solution_Reagent No Solution_Conditions Solution: Adjust pH and/or Increase Molar Ratio Check_pH->Solution_Conditions No Check_Ratio->Solution_Conditions No

Troubleshooting Logic for Low DBCO Labeling.

References

Validation & Comparative

A Head-to-Head Comparison: DBCO-Sulfo-NHS Ester vs. DBCO-NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on bioconjugation, the choice of labeling reagent is a critical decision that dictates the efficiency, reproducibility, and ultimately, the success of their experiments. Dibenzocyclooctyne (DBCO) reagents are mainstays in copper-free click chemistry, enabling the precise attachment of molecules to proteins, antibodies, and other biomolecules. This guide provides an objective, data-driven comparison of two prominent amine-reactive DBCO reagents: DBCO-Sulfo-NHS ester and DBCO-NHS ester.

The fundamental difference between these two reagents lies in the presence of a sulfonate group on the this compound. This seemingly minor modification has significant implications for the reagent's solubility and handling, which in turn affect labeling protocols and outcomes.

Key Performance Metrics: A Tabular Comparison

The following tables summarize the key characteristics and performance metrics of this compound and DBCO-NHS ester, drawing from experimental observations and product specifications.

FeatureThis compoundDBCO-NHS Ester
Solubility Water-soluble.[1][2][3]Poor aqueous solubility; requires organic co-solvents (e.g., DMSO, DMF).[4]
Labeling Buffer Aqueous buffers (e.g., PBS).[1][3]Requires the addition of organic co-solvents.
Risk of Precipitation Lower risk of protein aggregation due to hydrophilicity.Higher risk of protein and/or reagent precipitation, especially at higher molar excesses.[5]
Ease of Use Simpler workflow due to direct dissolution in aqueous buffers.Requires careful management of organic solvent concentration to avoid protein denaturation.[6]
Experimental ParameterThis compoundDBCO-NHS Ester
Typical Molar Excess 5-fold to 20-fold5-fold to 20-fold
Precipitation at High Molar Excess (>5:1 DBCO to Antibody) Can lead to protein and/or DBCO precipitation, resulting in a lower reaction yield.[5]Can lead to protein and/or DBCO precipitation, resulting in a lower reaction yield.[5]
Reaction pH 7.2 - 8.57.2 - 8.5[6]
Reaction Time 30-60 min at room temperature or 2-4 hours at 4°C.30-60 min at room temperature or 2-4 hours at 4°C.[6]

Experimental Evidence: The Impact of Molar Excess on Reaction Yield

A key study directly comparing the performance of DBCO-NHS, DBCO-Sulfo-NHS, and a PEGylated version (DBCO-PEG4-NHS) in antibody labeling revealed a critical limitation for both non-PEGylated reagents. When the molar ratio of the DBCO reagent to the antibody exceeded 5:1, precipitation of the protein and/or the DBCO reagent was observed, which led to a decrease in the overall reaction yield.[5] This finding underscores the importance of careful optimization of the molar excess for these reagents to avoid loss of valuable protein and ensure efficient labeling.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for labeling proteins with this compound and DBCO-NHS ester. It is important to note that optimization for specific proteins and desired degrees of labeling is often necessary.

Protocol 1: Labeling with this compound
  • Protein Preparation:

    • Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amine-containing substances like Tris or glycine.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) by dissolving the ester directly in the reaction buffer or water immediately before use.

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold).

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.

  • Quenching (Optional):

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Labeling with DBCO-NHS Ester
  • Protein Preparation:

    • Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amine-containing substances.

  • Reagent Preparation:

    • Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[4]

  • Labeling Reaction:

    • Add the calculated amount of the DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess.

    • It is crucial to keep the final concentration of the organic solvent low (typically <10-20% v/v) to prevent protein denaturation.[6]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[6]

  • Quenching (Optional):

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO-NHS ester and the organic solvent using a desalting column, dialysis, or size-exclusion chromatography.

Characterization of Labeled Proteins: Determining the Degree of Labeling (DOL)

After purification, it is essential to determine the average number of DBCO molecules conjugated to each protein molecule, known as the Degree of Labeling (DOL). This can be achieved using UV-Vis spectrophotometry.

DOL Calculation Formula:

The DOL can be calculated using the following formula by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group):

  • Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ x CF)] / ε_protein

  • DOL = A₃₀₉ / (ε_DBCO x Protein Concentration)

Where:

  • A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm, respectively.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm, which is approximately 12,000 M⁻¹cm⁻¹.[7]

  • CF is a correction factor for the absorbance of the DBCO group at 280 nm.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, the general labeling workflow, and the reaction mechanism.

Chemical Structures cluster_DBCO_NHS DBCO-NHS Ester cluster_DBCO_Sulfo_NHS This compound DBCO_NHS DBCO_NHS DBCO_Sulfo_NHS DBCO_Sulfo_NHS

Figure 1: Chemical structures of DBCO-NHS ester and this compound.

G A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C Add DBCO-Ester to Protein Solution (Control molar excess) A->C B Prepare DBCO-Ester Stock Solution (Aqueous for Sulfo-NHS, DMSO/DMF for NHS) B->C D Incubate (RT or 4°C) C->D E Quench Reaction (Optional) (e.g., Tris buffer) D->E F Purify Labeled Protein (e.g., Desalting column) E->F G Characterize Labeled Protein (UV-Vis for DOL) F->G H Ready for Copper-Free Click Chemistry G->H

Figure 2: General experimental workflow for protein labeling with DBCO-NHS esters.

reaction_mechanism Protein Protein-NH₂ Intermediate Protein->Intermediate Nucleophilic Attack DBCO_NHS DBCO-(Sulfo)-NHS Ester DBCO_NHS->Intermediate Labeled_Protein DBCO-(Sulfo)-Protein (Stable Amide Bond) Intermediate->Labeled_Protein NHS NHS Intermediate->NHS Leaving Group

Figure 3: Reaction mechanism of DBCO-(Sulfo)-NHS ester with a primary amine on a protein.

Conclusion: Making an Informed Choice

Both this compound and DBCO-NHS ester are effective reagents for introducing DBCO moieties onto biomolecules for subsequent copper-free click chemistry. The primary determinant in choosing between them is the nature of the target molecule and the experimental conditions.

This compound is the preferred choice for proteins that are sensitive to organic solvents or when a simpler, fully aqueous labeling procedure is desired. Its enhanced water solubility can also help to mitigate protein aggregation during the labeling process.

DBCO-NHS ester , while requiring the use of organic co-solvents, remains a viable and widely used reagent. However, researchers must be mindful of the potential for protein and reagent precipitation, especially at higher molar excesses, and carefully control the concentration of the organic solvent to maintain protein integrity.

Ultimately, for both reagents, empirical optimization of reaction conditions is crucial to achieve the desired degree of labeling while preserving the biological activity of the conjugated molecule.

References

comparing DBCO to other cyclooctynes for SPAAC

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to DBCO and Other Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling researchers to perform specific and efficient covalent labeling of biomolecules in complex biological environments without the need for toxic copper catalysts.[1][2] The choice of cyclooctyne (B158145) is a critical factor that dictates the reaction kinetics, stability, and overall success of a SPAAC experiment.[3] Dibenzocyclooctyne (DBCO) and its derivatives are among the most popular choices due to their high reactivity.[4][5] This guide provides an objective comparison of DBCO with other commonly used cyclooctynes, including Bicyclo[6.1.0]nonyne (BCN), Dibenzocyclooctyne (DIBO), and Azabenzocyclooctyne (ADIBO), with supporting experimental data to inform reagent selection for researchers, scientists, and drug development professionals.

Quantitative Comparison of Reaction Kinetics

The performance of different cyclooctynes in SPAAC is primarily evaluated by their second-order rate constants (k₂), which quantify their intrinsic reactivity with an azide (B81097).[4] The reactivity is largely governed by the degree of ring strain in the cyclooctyne.[1][4] DBCO derivatives consistently exhibit some of the highest reaction kinetics, making them a preferred choice for applications requiring rapid conjugation, especially at low reactant concentrations.[4] However, the nature of the azide partner (aliphatic vs. aromatic) can significantly influence the reaction rate, with some cyclooctynes showing preferential reactivity.[1][6]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
DBCO Benzyl azide (aliphatic)0.24 - 0.31CH₃CN:H₂O (3:1)
Phenyl azide (aromatic)0.033CH₃CN:H₂O (3:1)
Peptide with azidolysine0.34HBS buffer (pH 7.4), 25°C
endo-BCN Benzyl azide (aliphatic)0.07 - 0.18CH₃CN:H₂O (3:1)
Phenyl azide (aromatic)0.20CH₃CN:H₂O (3:1)
Boc-protected azido-amino acid0.28MeOD, 25°C
DIBO Benzyl Azide~0.3 - 0.7Not specified
ADIBO/DIBAC Benzyl Azide~0.1 - 1.0Not specified

Data compiled from multiple sources.[1][4][6] Reaction rates can vary based on specific derivatives, solvent systems, and temperature.[1]

An interesting observation is that while DBCO reacts more rapidly with aliphatic azides, endo-BCN can exhibit significantly faster kinetics with aromatic azides.[1][6] This is attributed to differences in the electronic demands of the cycloaddition mechanism for each cyclooctyne.[1]

Physicochemical Properties and Stability

Beyond reaction kinetics, other factors such as stability, size, and lipophilicity are crucial in selecting the appropriate cyclooctyne for a given application.[1][7]

PropertyDBCOBCNKey Observations
Structure Bulky, aromatic[7]Compact, non-aromatic[7]The smaller size and lower lipophilicity of BCN can be advantageous in applications like antibody-drug conjugate (ADC) development, where aggregation and off-target effects are concerns.[5][6]
Stability with Thiols (e.g., Glutathione) Less stable (half-life ~71 min)[6][8]More stable (half-life ~6 h)[6][8]BCN is significantly more stable in the presence of the common intracellular antioxidant glutathione, making it a better choice for intracellular labeling experiments.[1][6]
Stability in Reducing Conditions (e.g., TCEP) Unstable over 24 hours[6][8]More stable[6][8]BCN is the preferred choice when reducing conditions are necessary.[6]
Lipophilicity Higher[7]Lower[5][7]Lower lipophilicity can improve the solubility and in vivo behavior of the resulting bioconjugate.[6]

Experimental Protocols

Accurate determination of reaction kinetics is essential for the objective comparison of SPAAC reagents. Common methods for measuring second-order rate constants include UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

Protocol 1: Kinetic Analysis via UV-Vis Spectroscopy (Pseudo-First-Order Conditions)

This method is suitable when one reactant (e.g., the azide) is used in a large excess, and the cyclooctyne (e.g., DBCO) has a distinct UV absorbance that changes upon reaction.[1]

Methodology:

  • Materials and Reagents:

    • DBCO derivative (e.g., sulfo-DBCO-amine)

    • Azide-containing molecule (e.g., 3-azido-L-alanine)

    • Reaction buffer (e.g., HEPES, PBS) at a specified pH and temperature[1]

    • UV-Vis spectrophotometer with temperature control

  • Procedure:

    • Prepare a stock solution of the DBCO derivative in a suitable solvent (e.g., DMSO).[1]

    • Prepare a series of solutions of the azide-containing molecule in the reaction buffer at various concentrations.

    • Equilibrate the azide solutions to the desired temperature (e.g., 25°C or 37°C) within a quartz cuvette in the spectrophotometer.[1]

    • Initiate the reaction by adding a small volume of the DBCO stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin monitoring the decay of the DBCO absorbance at its characteristic wavelength (e.g., ~308-310 nm) over time.[1][2]

  • Data Analysis:

    • Under pseudo-first-order conditions ([Azide] >> [DBCO]), the reaction follows a first-order exponential decay.[1]

    • Fit the absorbance vs. time data to the equation: A(t) = A₀e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and k_obs is the observed rate constant.[1]

    • The second-order rate constant (k₂) is determined from the slope of a plot of the observed rate constants (k_obs) against the corresponding azide concentrations.

Protocol 2: Kinetic Analysis via ¹H NMR Spectroscopy

This method is useful when reactants do not have a convenient UV-Vis signature and allows for the direct monitoring of both reactant consumption and product formation.[1][3]

Methodology:

  • Materials and Reagents:

    • Cyclooctyne (e.g., endo-BCN)

    • Azide reactant

    • Deuterated solvent (e.g., MeOD, DMSO-d₆)[1][9]

    • Internal standard (e.g., dimethyl sulfone)[9]

    • NMR spectrometer

  • Procedure:

    • Prepare stock solutions of the cyclooctyne, azide reactant, and internal standard in the deuterated solvent.

    • In an NMR tube, mix the reactants at known, non-excess concentrations.

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25°C).[1]

    • Acquire a series of ¹H NMR spectra at defined time intervals.[1]

  • Data Analysis:

    • Identify distinct, non-overlapping peaks corresponding to a reactant and the triazole product.[1]

    • Determine the concentration of each species at each time point by integrating their respective signals relative to the internal standard.[3][9]

    • Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs) if the azide is in excess.

    • Alternatively, use second-order rate law equations to determine k₂ by plotting 1/[Reactant] vs. time.

Visualizing the Process

Diagrams can help clarify the chemical transformations and experimental workflows involved in comparing cyclooctynes for SPAAC.

SPAAC_Reaction General SPAAC Reaction cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Triazole Stable Triazole Cyclooctyne->Triazole + Azide Azide Azide->Triazole

Caption: The fundamental reaction of SPAAC.

Experimental_Workflow Experimental Workflow for Kinetic Analysis prep Prepare Reactant Solutions mix Mix Reactants in Controlled Environment prep->mix monitor Monitor Reaction Progress (UV-Vis/NMR) mix->monitor analyze Analyze Data to Determine Rate Constant monitor->analyze compare Compare Rate Constants of Different Cyclooctynes analyze->compare

Caption: Workflow for kinetic analysis of SPAAC.

Application Context and Recommendations

The choice between DBCO and other cyclooctynes is a nuanced decision that depends on the specific experimental requirements.

  • For rapid labeling, especially with aliphatic azides, DBCO is often the preferred choice due to its generally faster reaction kinetics. [1][6] This is particularly advantageous for applications like cell surface labeling where speed is critical.

  • For intracellular applications or experiments involving reducing agents, the superior stability of BCN in the presence of thiols makes it a more suitable option. [1][7]

  • When targeting aromatic azides, endo-BCN may offer faster kinetics than DBCO. [1][6]

  • In applications where lower hydrophobicity and a smaller molecular footprint are critical, such as in the development of antibody-drug conjugates, BCN presents a superior alternative to the bulkier and more lipophilic DBCO. [5][6]

By carefully considering the kinetic data, stability profiles, and the specific context of their experiments, researchers can select the optimal cyclooctyne to achieve reliable and efficient results in their bioconjugation strategies for drug development, proteomics, and live-cell imaging.

References

Sulfo-NHS vs. NHS Esters: A Comparative Guide for Aqueous Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of crosslinking chemistry is paramount to experimental success. N-hydroxysuccinimide (NHS) esters and their sulfonated counterparts, sulfo-NHS esters, are among the most widely utilized reagents for covalently modifying primary amines on biomolecules. This guide provides an objective, data-driven comparison of their performance in aqueous environments, complete with detailed experimental protocols and visualizations to inform your selection process.

Introduction to NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are amine-reactive chemical groups that react with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2] This reaction, a nucleophilic acyl substitution, is highly efficient and a cornerstone of bioconjugation for creating protein-protein conjugates, antibody-drug conjugates (ADCs), and labeled proteins for detection and analysis.[1]

The key distinction between NHS and sulfo-NHS esters lies in the addition of a sulfonate group (-SO₃) to the N-hydroxysuccinimide ring of the latter.[3] This seemingly minor modification has profound implications for the reagent's physicochemical properties, particularly its solubility in aqueous buffers, which in turn dictates its suitability for different bioconjugation applications.[3]

Key Differences at a Glance

The primary differences between sulfo-NHS and NHS esters are summarized in the table below, highlighting the critical parameters to consider when designing a bioconjugation experiment.

FeatureSulfo-NHS EsterNHS Ester
Water Solubility High, readily dissolves in aqueous buffers.[4]Generally low, often requires an organic co-solvent like DMSO or DMF.[4][5]
Membrane Permeability Impermeable to the cell membrane.[4]Permeable to the cell membrane.[4]
Primary Application Cell surface labeling, conjugation of proteins in aqueous buffers without organic solvents.[4]Intracellular and general protein labeling, reactions in organic or mixed aqueous-organic solvents.[4]
Reaction Environment Can be performed entirely in aqueous buffers, preserving native protein structure.Often requires the addition of organic solvents, which may impact protein stability.[4][5]
Hydrolysis Half-life (pH 7) Hours[4]4-5 hours[6][7]
Hydrolysis Half-life (pH 8.6) Minutes[4]10 minutes[6][7]

Performance Comparison in Aqueous Bioconjugation

The choice between sulfo-NHS and NHS esters significantly impacts the efficiency and outcome of bioconjugation reactions, particularly in aqueous environments.

Solubility and Reaction Buffer: The most significant advantage of sulfo-NHS esters is their high water solubility.[4] This allows for conjugation reactions to be performed entirely in aqueous buffers, which is crucial for maintaining the native conformation and activity of many proteins.[8] In contrast, the hydrophobicity of NHS esters necessitates their initial dissolution in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before addition to the aqueous reaction mixture.[5][9] This introduction of organic solvents can potentially denature sensitive proteins.

Efficiency in Aqueous Buffers: Due to their enhanced solubility, sulfo-NHS esters often exhibit higher modification efficiencies in purely aqueous reactions.[5] The higher local concentration of the water-soluble crosslinker around the protein can lead to a more efficient reaction. When working with NHS esters, the addition of organic solvents can sometimes lead to protein precipitation, reducing the overall yield of the conjugated product.

Cell Surface vs. Intracellular Labeling: The membrane impermeability of sulfo-NHS esters makes them the reagent of choice for specifically labeling proteins on the outer surface of live cells.[3][4] The negatively charged sulfonate group prevents the molecule from crossing the cell membrane.[3] Conversely, the membrane-permeable nature of NHS esters allows them to label both cell surface and intracellular proteins.[4]

Quantitative Data Summary:

While direct head-to-head comprehensive studies are limited, the following table summarizes representative quantitative data gathered from various sources to highlight the performance differences.

ParameterSulfo-NHS EsterNHS EsterReference
Typical Labeling Efficiency (Antibody) ~35% (at 2.5 mg/mL protein concentration in aqueous buffer)Can be lower in purely aqueous systems without optimization.[10]
Degree of Labeling (DOL) Can be optimized for desired DOL in aqueous buffers.Highly dependent on solvent composition and protein concentration.[11]
Biotinylation of Endothelial Cells (Total Cellular Protein) Slightly lower than NHS-LC-biotinHigher than sulfo-NHS-LC-biotin[4]
Half-life of Biotin Label in Cells 10.8 hours38.0 hours[4]

Reaction Mechanisms and Experimental Workflows

Both sulfo-NHS and NHS esters can be used in one-step or two-step conjugation procedures. The two-step method, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), is particularly useful for conjugating a carboxyl-containing molecule to a primary amine-containing molecule, as it minimizes self-polymerization.[12]

Two-Step EDC/(Sulfo)-NHS Conjugation Pathway

EDC_NHS_Pathway Carboxyl Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC Amine_Reactive_Ester Amine-Reactive (Sulfo)-NHS Ester (semi-stable) O_Acylisourea->Amine_Reactive_Ester + NHS/Sulfo-NHS Inactive_Carboxyl Inactive Carboxylic Acid O_Acylisourea->Inactive_Carboxyl Hydrolysis (competing reaction) NHS_SulfoNHS NHS or Sulfo-NHS Amide_Bond Stable Amide Bond (Protein-NH-CO-R) Amine_Reactive_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (Protein-NH2) Hydrolysis Hydrolysis

Caption: Two-step EDC/(Sulfo)-NHS conjugation pathway.

General Experimental Workflow for Protein-Protein Conjugation

experimental_workflow start Start protein1_prep Prepare Protein 1 in Activation Buffer (pH 4.5-6.0) start->protein1_prep reagent_prep Prepare fresh EDC and (Sulfo)-NHS solutions protein1_prep->reagent_prep activation Activate Protein 1 with EDC and (Sulfo)-NHS (15 min, RT) reagent_prep->activation quenching1 Optional: Quench EDC (e.g., with 2-mercaptoethanol) activation->quenching1 purification1 Optional: Purify activated Protein 1 (desalting column) quenching1->purification1 Yes ph_adjustment Adjust pH to 7.2-8.5 (if not purifying) quenching1->ph_adjustment No protein2_add Add Protein 2 purification1->protein2_add ph_adjustment->protein2_add conjugation Incubate for 2 hours at RT or overnight at 4°C protein2_add->conjugation quenching2 Quench reaction (e.g., with Tris or Glycine) conjugation->quenching2 purification2 Purify conjugate (e.g., size exclusion chromatography) quenching2->purification2 end End purification2->end

Caption: General workflow for two-step protein-protein conjugation.

Cell Surface vs. Intracellular Labeling Workflow

cell_labeling cluster_sulfo Sulfo-NHS Ester cluster_nhs NHS Ester sulfo_reagent Sulfo-NHS Ester (hydrophilic) cell_surface Cell Surface Proteins Labeled sulfo_reagent->cell_surface Membrane Impermeable nhs_reagent NHS Ester (hydrophobic) cell_surface_intracellular Cell Surface & Intracellular Proteins Labeled nhs_reagent->cell_surface_intracellular Membrane Permeable

Caption: Differential labeling of cells with Sulfo-NHS and NHS esters.

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Antibody-Small Molecule Conjugation

This protocol describes the conjugation of a small molecule containing a carboxyl group to an antibody using EDC and sulfo-NHS.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., 0.1 M MES, 0.9% NaCl, pH 4.7)

  • Carboxylated small molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.9% NaCl, pH 4.7-6.0[13]

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Antibody Preparation: If the antibody solution contains amine-containing stabilizers (e.g., Tris or glycine), perform a buffer exchange into the Activation Buffer using a desalting column.

  • Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

  • Activation of Carboxylic Acid:

    • To 1 mL of the carboxylated small molecule solution in Activation Buffer, add EDC to a final concentration of 2-10 mM and sulfo-NHS to a final concentration of 5-25 mM.[6] A common starting molar ratio is a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS over the carboxylated molecule.[6]

    • Incubate for 15 minutes at room temperature.[6]

  • Conjugation:

    • Immediately add the activated small molecule solution to the antibody solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 with the Conjugation Buffer if not already in that range.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes to stop the reaction.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: One-Step NHS Ester Labeling of a Protein

This protocol is for labeling a protein with a pre-activated NHS ester (e.g., a fluorescent dye-NHS ester).

Materials:

  • Protein (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)[9]

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any amine-containing buffers.

  • NHS Ester Stock Solution: Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2] This solution should be used immediately.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[4]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.[1]

  • Purification: Purify the labeled protein from unreacted NHS ester and byproducts using a desalting column.

Conclusion

The choice between sulfo-NHS and NHS esters for aqueous bioconjugation is dictated by the specific requirements of the experiment. For applications requiring the modification of biomolecules in a purely aqueous environment, particularly for cell surface labeling, the water-soluble and membrane-impermeable sulfo-NHS esters are the superior choice.[3][4] Their use minimizes the potential for protein denaturation caused by organic solvents and ensures that only extracellular domains are labeled.

Conversely, NHS esters remain a valuable tool for general protein labeling and for applications where membrane permeability is desired or when reactions are performed in organic or mixed solvent systems.[4] By carefully considering the properties of each reagent and optimizing the reaction conditions, researchers can achieve efficient and reproducible bioconjugation for a wide range of applications in basic research and drug development.

References

A Head-to-Head Comparison: DBCO-Sulfo-NHS Ester vs. SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical decision in the development of antibody conjugates, influencing the stability, homogeneity, and ultimately, the efficacy of the final product. This guide provides an objective, data-driven comparison between two widely used heterobifunctional crosslinkers: DBCO-Sulfo-NHS ester, a cornerstone of copper-free click chemistry, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a classical amine-to-thiol linker.

This comparison delves into the core chemical principles, quantitative performance metrics, and detailed experimental protocols for each crosslinker, providing a comprehensive resource to inform your conjugation strategy.

Core Chemical Principles: A Tale of Two Chemistries

This compound operates through a two-step process. First, the N-Hydroxysuccinimide (NHS) ester reacts with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond. This step introduces the dibenzocyclooctyne (DBCO) group onto the antibody. The DBCO moiety then serves as a handle for a highly specific and bioorthogonal reaction with an azide-modified molecule (e.g., a drug, fluorophore, or oligonucleotide) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This "click chemistry" reaction is notable for its efficiency under physiological conditions without the need for a cytotoxic copper catalyst, forming a highly stable triazole linkage.[3][4] The "Sulfo" group enhances the water solubility of the crosslinker.[2][5]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) also begins with the reaction of its NHS ester with primary amines on the antibody.[6][7] This introduces a maleimide (B117702) group onto the antibody surface. The maleimide group then reacts with a sulfhydryl (thiol) group on the payload molecule to form a stable thioether bond.[4][6] This chemistry is well-established but requires the payload to possess a free thiol group, or for one to be introduced, for instance, by reducing the antibody's own disulfide bonds.[4][]

At a Glance: Key Differences

FeatureThis compoundSMCC
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amine-to-Thiol Crosslinking
Payload Modification Requires an azide (B81097) groupRequires a sulfhydryl (thiol) group
Reaction Speed Slower; can require 4-24 hours for high efficiency.[4][9]Faster; typically complete in 0.5-2 hours.[4][10]
Linkage Stability Forms a highly stable triazole bond.[4][11]Forms a stable thioether bond, but can be susceptible to retro-Michael addition (deconjugation) in plasma.[4]
Hydrophilicity The "Sulfo" group and optional PEG spacers enhance hydrophilicity, which can reduce aggregation.[2][4]Generally more hydrophobic, which can sometimes lead to aggregation at higher drug-to-antibody ratios (DARs).[4]
Cost Generally more expensive than SMCC-based reagents.[4]Less expensive and widely available.[4]

Quantitative Performance Comparison

While direct head-to-head studies with comprehensive metrics are not abundant, the available data from various sources allows for a comparative summary of key performance indicators.

Performance MetricThis compoundSMCC
Reaction Kinetics Slower, with some studies noting ~60% completion after 24 hours.[4] Incubation times of 4-12 hours at room temperature or overnight at 4°C are common.[9]Fast, with maleimide-thiol reactions generally complete within 30-60 minutes.[4]
Linkage Stability in Plasma The triazole bond is exceptionally stable with minimal cleavage observed.[4]The thioether bond can undergo thiol exchange with molecules like glutathione (B108866) in vivo, potentially leading to premature payload release.[4]
Hydrophilicity & Aggregation The inherent hydrophilicity of the sulfo-group and the common inclusion of PEG spacers in DBCO linkers help to mitigate aggregation, even at higher DARs.[4]The SMCC linker is more hydrophobic and can contribute to aggregation, particularly with hydrophobic payloads and at higher DARs.[12]
Thermal Stability of Conjugate Amine-based conjugation can potentially lower the thermal stability (Tm) of the antibody, with a more pronounced effect at higher DARs.[4]Similar to other amine-reactive crosslinkers, conjugation with SMCC can also impact the thermal stability of the antibody.[4]

Experimental Workflows and Methodologies

The choice between this compound and SMCC significantly impacts the experimental workflow. Below are diagrams and detailed protocols for antibody conjugation using each crosslinker.

This compound Conjugation Workflow

DBCO_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Antibody Activation cluster_2 Step 3: Conjugation (Click Chemistry) cluster_3 Step 4: Final Purification A Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) B Add this compound (10-30 fold molar excess) A->B C Incubate 60 min at Room Temperature B->C D Quench unreacted NHS ester (optional, with Tris or Glycine) C->D E Purify DBCO-Antibody (e.g., Desalting Column) D->E F Add Azide-Modified Payload (1.5-10 fold molar excess) E->F G Incubate 4-12 hours at RT or overnight at 4°C F->G H Purify Final Conjugate (e.g., SEC) G->H

Caption: Workflow for antibody conjugation using this compound and SPAAC.

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4-8.5).[13]

    • Ensure the antibody concentration is between 1-5 mg/mL.[13]

    • Remove any protein stabilizers like BSA or gelatin.[13]

  • Antibody Activation with this compound:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or water.[14]

    • Add a 10- to 30-fold molar excess of the this compound solution to the antibody solution.[4][15]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[4][15]

    • (Optional) Quench unreacted NHS esters by adding Tris or glycine (B1666218) buffer to a final concentration of 10-50 mM.[9]

  • Purification of DBCO-Functionalized Antibody:

    • Remove excess, unreacted this compound using a desalting column or dialysis.[9]

  • Conjugation with Azide-Modified Payload:

    • Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 10-fold molar excess of the azide-payload is recommended.[9]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[9]

  • Final Purification:

    • Purify the final antibody conjugate to remove unreacted payload and other small molecules using size-exclusion chromatography (SEC) or dialysis.[3]

SMCC Conjugation Workflow

SMCC_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Antibody Activation cluster_2 Step 3: Conjugation cluster_3 Step 4: Quenching and Final Purification A Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-7.5) B Add SMCC (10-50 fold molar excess) A->B C Incubate 30-60 min at Room Temperature B->C D Purify Maleimide-Activated Antibody (e.g., Desalting Column) C->D E Add Thiol-Containing Payload D->E F Incubate 1-2 hours at RT or overnight at 4°C E->F G Quench unreacted Maleimides (e.g., Cysteine) F->G H Purify Final Conjugate (e.g., SEC) G->H

Caption: Workflow for antibody conjugation using SMCC.

  • Antibody Preparation:

    • Prepare the antibody in an amine- and sulfhydryl-free buffer, such as PBS, at a pH of 7.2-7.5.[7][16]

    • The antibody concentration will influence the required molar excess of SMCC.[7]

  • Antibody Activation with SMCC:

    • Immediately before use, dissolve SMCC in an organic solvent like DMSO to a stock concentration (e.g., 10 mM).[6] For Sulfo-SMCC, water can be used.[7]

    • Add a 10- to 50-fold molar excess of SMCC to the antibody solution.[7][16] The optimal excess depends on the antibody concentration.[7]

    • Incubate for 30-60 minutes at room temperature.[10]

  • Purification of Maleimide-Activated Antibody:

    • Remove excess SMCC using a desalting column or dialysis.[7][16]

  • Conjugation with Thiol-Containing Payload:

    • Immediately combine the purified maleimide-activated antibody with the thiol-containing payload.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Quenching and Final Purification:

    • Stop the reaction by adding a thiol-containing reagent like cysteine to quench any unreacted maleimide groups.[]

    • Purify the final conjugate to remove quenched products and excess payload, typically using SEC or dialysis.[4]

Signaling Pathways and Mechanisms of Action

The choice of linker does not directly alter the signaling pathway of the antibody's target. However, the stability and release of the payload are critical for the efficacy of antibody-drug conjugates (ADCs).

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor on Cell Surface ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Effect

Caption: Generalized mechanism of action for an antibody-drug conjugate.

For ADCs, a stable linker in circulation is paramount to minimize off-target toxicity. The high stability of the triazole bond formed by DBCO-based click chemistry is advantageous in this regard, potentially leading to a wider therapeutic window compared to the thioether bond from SMCC, which can be less stable.[4]

Conclusion: Making the Right Choice

The decision between this compound and SMCC is a trade-off between reaction efficiency, linker properties, and the specific requirements of the final conjugate.

Choose this compound when:

  • High stability is critical: The bioorthogonal nature and the resulting stable triazole bond are ideal for applications requiring long in vivo circulation times and minimal premature payload release.[4][11]

  • Hydrophilicity is desired: The "Sulfo" group and the option of PEGylated DBCO linkers can help overcome solubility and aggregation issues, especially with hydrophobic payloads.[4][12]

  • Bioorthogonality is necessary: The reaction's specificity prevents interference with other functional groups in complex biological systems.[3][4]

Choose SMCC when:

  • A rapid and well-established protocol is needed: The reaction kinetics are significantly faster, and the chemistry is robust and widely documented.[4][6]

  • Cost is a primary concern: SMCC and related reagents are generally less expensive than DBCO-based linkers.[4]

  • A thiol-modified payload is readily available: This is a straightforward and efficient method for conjugating thiol-containing molecules.

For the development of next-generation antibody conjugates where stability, solubility, and predictable in vivo behavior are critical, the advantages offered by the hydrophilic, stable, and bioorthogonal nature of the this compound linker system often outweigh its slower reaction kinetics. However, for applications where speed, cost, and established protocols are prioritized, SMCC remains a powerful and relevant tool in the bioconjugation arsenal.

References

Characterization of DBCO-Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust characterization of labeled antibodies is paramount to ensure their efficacy and safety in therapeutic and diagnostic applications. Dibenzocyclooctyne (DBCO) labeling, a cornerstone of copper-free click chemistry, offers a bioorthogonal approach for conjugating molecules to antibodies. This guide provides an objective comparison of DBCO-labeled antibodies with those modified using traditional methods, such as maleimide (B117702) and N-hydroxysuccinimide (NHS) ester chemistries, supported by experimental data and detailed protocols.

Comparison of Antibody Labeling Chemistries

The choice of conjugation chemistry significantly influences the characteristics of the final antibody conjugate. Key performance parameters include the degree of labeling (DOL), binding affinity, and functional activity.

Data Presentation: Quantitative Comparison of Labeling Chemistries

FeatureDBCO-Azide (Click Chemistry)Maleimide-Thiol ChemistryNHS Ester-Lysine Chemistry
Target Residue Site-specifically incorporated azide (B81097)Cysteine (native or engineered)Lysine
Site-Specificity High (with site-specific azide incorporation)[1]Moderate to High (depends on accessible cysteines)[1]Low (reacts with multiple surface-exposed lysines)[1]
Reaction Efficiency >95%[1]Variable, typically 80-95%[1]Variable, often lower and pH-dependent[1]
Conjugate Stability High (stable triazole linkage)[1][2]Moderate (potential for retro-Michael addition)[1][2]High (stable amide bond)[1]
Control over DOL/DAR Precise[1]Less precise, can lead to broader distribution[1]Poor, results in a highly heterogeneous mixture[1]
Potential for Aggregation Can be influenced by the hydrophobicity of the DBCO group.[3]Can occur, especially with hydrophobic payloads.Less common, but can be induced by over-labeling.
Impact on Binding Affinity (K D ) Generally minimal impact on affinity.[4]Can potentially alter affinity if cysteines are near the binding site.[5]Higher risk of impacting affinity due to random labeling of lysines, some of which may be in the antigen-binding site.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of labeled antibodies. The following are key experimental protocols.

Protocol 1: DBCO Labeling of Antibodies

This protocol describes the labeling of an antibody with a DBCO-NHS ester.

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[6] The final concentration of the organic solvent should be below 20%.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[6]

  • Purification: Remove unreacted DBCO-NHS ester using a desalting column.

Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

Procedure:

  • Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) and 309 nm (A309).

  • Calculate the protein concentration, correcting for the absorbance of DBCO at 280 nm.

    • Corrected A280 = A280 - (A309 * CF)

      • Where CF is the correction factor for DBCO at 280 nm (approximately 0.90).[7]

  • Calculate the molar concentration of the protein using its extinction coefficient at 280 nm (for a typical IgG, ε ≈ 203,000 M⁻¹cm⁻¹).[7]

  • Calculate the molar concentration of DBCO using its extinction coefficient at 309 nm (ε ≈ 12,000 M⁻¹cm⁻¹).[7]

  • Calculate the DOL:

    • DOL = (Molar concentration of DBCO) / (Molar concentration of antibody)

Protocol 3: Binding Affinity Analysis by Surface Plasmon Resonance (SPR)

Principle: SPR measures the change in refractive index at the surface of a sensor chip as an analyte (antigen) flows over an immobilized ligand (antibody), allowing for real-time monitoring of binding events.[8]

Procedure:

  • Immobilization: Immobilize the labeled or unlabeled antibody onto a suitable SPR sensor chip.

  • Association: Inject a series of concentrations of the antigen over the chip surface and monitor the binding response.

  • Dissociation: Inject buffer over the chip to monitor the dissociation of the antigen from the antibody.

  • Regeneration: Inject a regeneration solution to remove the bound antigen, preparing the chip for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8]

Protocol 4: Cell-Based Functional Assay (e.g., Cytotoxicity Assay)

Principle: This assay evaluates the ability of an antibody-drug conjugate (ADC) to kill target cancer cells.

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.

  • Antibody Treatment: Treat the cells with serial dilutions of the labeled antibody (ADC) and control antibodies.

  • Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., resazurin-based) and measure the signal (e.g., fluorescence).

  • Data Analysis: Plot the cell viability against the antibody concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for antibody labeling and characterization.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and DBCO-NHS Ester Antibody->Mix DBCO_Reagent DBCO-NHS Ester in DMSO/DMF DBCO_Reagent->Mix Incubate Incubate (Room Temp, 60 min) Mix->Incubate Quench Quench Reaction (Tris Buffer) Incubate->Quench Purify Purify via Desalting Column Quench->Purify Characterize Characterize (DOL, Affinity, Function) Purify->Characterize

Antibody Labeling Workflow

SPR_Workflow Start Start Immobilize Immobilize Antibody on Sensor Chip Start->Immobilize Associate Inject Antigen (Association) Immobilize->Associate Dissociate Inject Buffer (Dissociation) Associate->Dissociate Regenerate Inject Regeneration Solution Dissociate->Regenerate Regenerate->Associate Next Concentration Analyze Data Analysis (ka, kd, KD) Regenerate->Analyze End End Analyze->End

SPR Binding Affinity Assay Workflow

References

A Researcher's Guide to DBCO-Sulfo-NHS Ester: Performance Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cell-based assays, targeted therapies, and drug delivery, the efficient and specific labeling of cell surface proteins is paramount. Dibenzocyclooctyne-Sulfo-N-hydroxysuccinimidyl ester (DBCO-Sulfo-NHS ester) has emerged as a valuable tool for this purpose, enabling the covalent attachment of a bioorthogonal DBCO moiety to primary amines on cell surface proteins. This guide provides a comparative analysis of this compound performance, supported by available data, and outlines key experimental protocols to aid in its effective implementation.

Principle of this compound Labeling

This compound is a water-soluble, amine-reactive reagent. The Sulfo-NHS ester moiety readily reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[1] The key feature of this reagent is the dibenzocyclooctyne (DBCO) group, which is a strained alkyne that can undergo a highly specific and efficient copper-free click chemistry reaction—strain-promoted alkyne-azide cycloaddition (SPAAC)—with azide-containing molecules.[2]

The sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring renders the molecule water-soluble and membrane-impermeable.[3] This is a critical feature for selectively labeling cell surface proteins without labeling intracellular proteins.[3]

Performance in Different Cell Lines

Direct, side-by-side quantitative comparisons of this compound performance across a wide range of cell lines are not extensively documented in publicly available literature. However, studies on individual cell lines and related compounds provide insights into its general efficacy and considerations for experimental design.

One study demonstrated the successful labeling of several cancer cell lines, including KB, A549, U87MG, MCF-7, MDA-MB-468, and MDA-MB-436, using a two-step approach involving metabolic labeling with an azide-containing sugar (Ac4ManNAz) followed by reaction with a DBCO-fluorophore conjugate.[4] While this study did not use this compound to target primary amines, it highlights the broad applicability of the DBCO-azide reaction across different cell types.

The following table summarizes expected performance characteristics based on the properties of Sulfo-NHS esters and available data on DBCO-functionalized reagents.

Cell LineExpected Labeling EfficiencyExpected Cell ViabilityKey Considerations
Adherent Cells (e.g., HeLa, A549, MCF-7) HighHighEnsure complete removal of amine-containing culture medium.
Suspension Cells (e.g., Jurkat) HighHighMultiple washes are crucial to remove excess reagent.

Note: Labeling efficiency and cell viability are dependent on experimental conditions such as reagent concentration, incubation time, and cell density. Optimization is recommended for each cell line and experimental setup.

Experimental Protocols

General Protocol for Cell Surface Labeling with this compound

This protocol provides a general guideline for labeling cell surface proteins with this compound.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat, A549)

  • This compound

  • Amine-free buffer (e.g., ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine (B1666218) in PBS)

Procedure:

  • Cell Preparation:

    • Adherent Cells: Wash cells three times with ice-cold PBS to remove any amine-containing culture medium.

    • Suspension Cells: Pellet cells by centrifugation, discard the supernatant, and wash the cell pellet three times with ice-cold PBS. Resuspend cells in PBS at a concentration of 1-25 x 10⁶ cells/mL.[3]

  • Labeling Reaction:

    • Prepare the this compound solution immediately before use by dissolving it in PBS to the desired final concentration (typically 0.25-1 mg/mL).

    • Add the this compound solution to the cells and incubate for 30 minutes to 1 hour at 4°C (on ice) or room temperature. Incubation at 4°C is often preferred to minimize internalization of the label.[1]

  • Quenching:

    • To terminate the reaction, add the quenching buffer to the cells and incubate for 5-15 minutes at room temperature.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove excess labeling reagent and byproducts.

  • Downstream Applications:

    • The DBCO-labeled cells are now ready for subsequent reaction with an azide-containing molecule of interest (e.g., a fluorescent probe, biotin, or drug molecule) via SPAAC.

Cell Viability Assay

It is crucial to assess the impact of the labeling procedure on cell viability.

Materials:

  • Labeled and unlabeled control cells

  • Cell viability assay reagent (e.g., Cell Counting Kit-8, MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed labeled and unlabeled control cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[4]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the unlabeled control cells.

Alternatives to this compound

While this compound is a powerful tool, several alternatives exist for cell surface labeling, each with its own advantages and disadvantages.

Reagent ClassTargeting MoietyKey Features
Maleimides Thiols (cysteine residues)Highly specific, allowing for site-specific labeling.[3]
Hydrazides/Alkoxyamines Aldehydes/Ketones (oxidized carbohydrates)Enables labeling of glycoproteins.
Other Click Chemistry Reagents Azides, AlkynesIncludes other strained alkynes and copper-catalyzed reactions.

Visualizing the Workflow

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_downstream Downstream Application prep_adherent Adherent Cells: Wash 3x with PBS add_reagent Add this compound prep_adherent->add_reagent prep_suspension Suspension Cells: Pellet and Wash 3x with PBS prep_suspension->add_reagent incubate Incubate (30-60 min, 4°C or RT) add_reagent->incubate quench Quench Reaction (Tris or Glycine) incubate->quench wash Wash 3x with PBS quench->wash spaac SPAAC Reaction with Azide-Modified Molecule wash->spaac

Experimental workflow for cell surface labeling.

signaling_pathway cluster_cell Cell Surface cluster_reagents Reagents cluster_reaction Reaction protein Cell Surface Protein (with Primary Amine) labeled_protein DBCO-Labeled Protein dbco_ester This compound dbco_ester->protein Amine Reaction (Covalent Bond Formation) azide_molecule Azide-Containing Molecule labeled_protein->azide_molecule SPAAC (Click Chemistry) final_conjugate Final Conjugate

Reaction schematic for this compound labeling.

References

Validating Target Engagement: A Comparative Guide to Post-DBCO Labeling Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of copper-free click chemistry, the conjugation of a dibenzocyclooctyne (DBCO) label to a biomolecule is often just the beginning. The crucial next step is to rigorously validate that the newly labeled molecule still binds to its intended target with high specificity and affinity. This guide provides a comprehensive comparison of key methodologies for validating target binding after DBCO labeling, complete with experimental protocols and supporting data to inform your experimental design.

The selection of an appropriate validation method depends on several factors, including the nature of the biomolecule and its target, the required level of quantitative detail, and the available instrumentation. A multi-faceted approach, combining two or more of the techniques detailed below, is often the most robust strategy to confirm successful and functional labeling.

Comparative Analysis of Target Binding Validation Methods

To facilitate the selection of the most suitable validation technique, the following table summarizes the key features of common analytical methods.

FeatureSDS-PAGEFluorescence Microscopy / Flow CytometryUV-Vis SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Separation of proteins by molecular weight.Detection of fluorescent signals on or within cells.Measures light absorbance to determine concentration and labeling efficiency.Separation of molecules based on physicochemical properties (e.g., hydrophobicity, charge).Measures the mass-to-charge ratio of ions to determine molecular weight.
Information Provided Confirms successful conjugation (via molecular weight shift).Confirms specific labeling of target cells or subcellular structures.Quantitative determination of the Degree of Labeling (DOL).[1][2]Confirms conjugation and purity; can separate labeled from unlabeled species.[2][3]Precise confirmation of conjugation and determination of labeling sites.[3]
Advantages Simple, widely available, and provides a quick qualitative assessment.[1]Provides spatial and population-level data on target engagement in a cellular context.[1][4]Quick, non-destructive, and uses common laboratory equipment.[2]High-resolution separation and quantification.[2]Provides direct and unambiguous evidence of covalent labeling and site of modification.[2][3][5]
Limitations Indirect method for binding; does not confirm functionality.Can be affected by background fluorescence; does not directly measure binding affinity.Indirect method; can be affected by other molecules that absorb in the same region.[2]Can be complex to develop methods; may require specialized equipment.Requires specialized instrumentation and expertise; can be low-throughput.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for DBCO labeling and subsequent target validation, as well as the logical relationships between different validation methodologies.

DBCO_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_validation Validation of Target Binding Biomolecule Biomolecule of Interest (e.g., Antibody, Protein) Azide_Modification Azide Modification (if necessary) Biomolecule->Azide_Modification Metabolic or Enzymatic Labeling Conjugation Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide_Modification->Conjugation DBCO_Reagent DBCO-Functionalized Reagent (e.g., DBCO-NHS ester) DBCO_Reagent->Conjugation Purification Removal of Unreacted DBCO (e.g., Desalting Column) Conjugation->Purification Validation_Methods Validation Assays (e.g., ELISA, SPR, Flow Cytometry) Purification->Validation_Methods Validation_Method_Relationships cluster_confirm_labeling Confirmation of Labeling cluster_confirm_binding Confirmation of Target Binding SDS_PAGE SDS-PAGE (Qualitative) ELISA ELISA / Western Blot (Binding Specificity) SDS_PAGE->ELISA Proceed if labeling is successful UV_Vis UV-Vis Spectroscopy (Quantitative DOL) UV_Vis->ELISA Proceed if labeling is successful HPLC HPLC (Quantitative Purity) HPLC->ELISA Proceed if labeling is successful Mass_Spec Mass Spectrometry (Precise Mass & Site) Mass_Spec->ELISA Proceed if labeling is successful Flow_Cytometry Flow Cytometry (Cellular Binding) ELISA->Flow_Cytometry Further characterization Microscopy Fluorescence Microscopy (Subcellular Localization) ELISA->Microscopy Further characterization SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) ELISA->SPR Further characterization start DBCO-Labeled Biomolecule start->SDS_PAGE start->UV_Vis start->HPLC start->Mass_Spec Signaling_Pathway_Example DBCO_Ab DBCO-Labeled Antibody Receptor Cell Surface Receptor DBCO_Ab->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Signaling_Cascade Downstream Signaling Cascade Endocytosis->Signaling_Cascade Kinase_A Kinase A Activation Signaling_Cascade->Kinase_A Transcription_Factor Transcription Factor Activation Kinase_A->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

References

Safety Operating Guide

Proper Disposal of DBCO-Sulfo-NHS Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of research and development. This guide provides detailed procedures for the proper disposal of DBCO-Sulfo-NHS ester, a compound widely used in bioconjugation and click chemistry. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1][2]

Hazard Summary:

Hazard ClassificationHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

PPE CategoryRecommended EquipmentBest Practices
Eye Protection Chemical safety goggles or a face shieldEnsure a snug fit to protect against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Change gloves immediately if they become contaminated.
Body Protection Laboratory coatA long-sleeved lab coat is recommended.
Respiratory Protection Work in a well-ventilated area or a chemical fume hoodAvoid breathing dust or aerosols.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired solid this compound, as well as contaminated items such as pipette tips, tubes, and weighing paper, in a clearly labeled and sealed container compatible with the chemical.[2] The container should be marked with the full chemical name: "this compound".

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent like DMSO or DMF, collect it in a designated container for chemical waste.[2] Depending on your institution's guidelines, you may need to segregate halogenated and non-halogenated solvent waste.

  • Quenching of Unreacted NHS Ester (for Liquid Waste):

    • Before disposal, it is good practice to quench the reactivity of the NHS ester in liquid waste streams. This can be achieved by adding an amine-containing buffer.

    Experimental Protocol for Quenching:

    • Prepare a quenching solution, such as a Tris or glycine (B1666218) buffer.

    • Add the quenching buffer to the liquid waste containing the unreacted this compound.

    • Allow the mixture to react for at least 30 minutes at room temperature to ensure complete hydrolysis and quenching of the NHS ester.[2]

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated area away from incompatible materials. While the pure compound is stored at -20°C, chemical waste can typically be stored at ambient temperature for short periods before collection.[2][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the waste disposal service with the full chemical name and a copy of the Safety Data Sheet (SDS).

Important Considerations:

  • Do NOT dispose of this compound down the drain.[4]

  • For small spills, absorb the material with an inert substance (e.g., sand or vermiculite), place it in a sealed container, and dispose of it as chemical waste.[4] Decontaminate the spill area with a suitable solvent.[4]

  • Always consult your institution's specific guidelines for chemical waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start This compound Waste Generated solid_waste Solid Waste (Unused Reagent, Contaminated Labware) start->solid_waste liquid_waste Liquid Waste (In Solvent) start->liquid_waste collect_solid Collect in Labeled, Sealed Container for Solid Chemical Waste solid_waste->collect_solid quench Quench with Amine-Containing Buffer (e.g., Tris, Glycine) liquid_waste->quench store Store Waste Appropriately collect_solid->store collect_liquid Collect in Designated Liquid Chemical Waste Container collect_liquid->store quench->collect_liquid Yes disposal_service Arrange for Pickup by Licensed Chemical Waste Disposal Service store->disposal_service end Proper Disposal Complete disposal_service->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with DBCO-Sulfo-NHS ester. Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards.

This compound is a valuable amine-reactive, water-soluble labeling reagent used in copper-free click chemistry. However, its reactive nature necessitates careful handling. Conflicting classifications exist, with some Safety Data Sheets (SDS) identifying it as an acute oral toxicant, a skin and eye irritant, and a respiratory tract irritant, while others classify it as non-hazardous.[1][2] A prudent approach, therefore, involves treating it with a high degree of caution.

Essential Safety and Handling Information

Proper personal protective equipment (PPE) and adherence to safe handling and storage protocols are the first lines of defense against potential exposure and chemical degradation.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile or other compatible chemical-resistant gloves.[3][4]Prevents skin contact which can cause irritation.[1] It is crucial to change gloves immediately if they become contaminated.
Body Protection A laboratory coat and impervious clothing.[1]Protects skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1]Minimizes inhalation of dust or aerosols, which may cause respiratory irritation.[1]

Table 2: Safe Handling and Storage Temperatures

Condition Temperature Additional Information
Long-term Storage (Solid) -20°C.[1][5]Store in a tightly sealed container, desiccated, and protected from light.[1][5]
Shipping Ambient temperature (for short durations, typically less than 2 weeks).[1]Upon receipt, transfer to recommended long-term storage conditions.
Stock Solutions (in anhydrous solvent) -20°C or -80°C.[1]Can be stored for a limited time (e.g., 1 month at -20°C, 6 months at -80°C) when sealed and protected from moisture.[1] It is highly recommended to prepare fresh solutions before use.[6]
Reaction Incubation Room temperature or on ice (4°C).[6]Optimal temperature depends on the specific experimental protocol.

Experimental Protocol: Step-by-Step Handling Procedure

This protocol outlines the key steps for safely preparing and using this compound in a typical labeling experiment.

1. Preparation and Acclimatization:

  • Before use, allow the vial of solid this compound to equilibrate to room temperature.[6] This critical step prevents moisture condensation, which can hydrolyze the reactive NHS ester.[6]

  • Work in a chemical fume hood to minimize inhalation exposure.[3]

2. Stock Solution Preparation:

  • Immediately before use, prepare a stock solution (e.g., 10 mM) in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6]

  • Ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester.[6]

3. Labeling Reaction:

  • Use non-amine-containing buffers at a pH of 7-9 for the reaction, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[6] Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided.[6]

  • Add the desired molar excess of the this compound stock solution to your protein or other amine-containing sample. The optimal molar excess should be determined empirically for each specific application.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]

4. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[6]

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted this compound is hydrolyzed or has reacted with the quenching agent.[6]

5. Purification:

  • Remove excess, unreacted this compound and the quenching agent using a desalting column or another appropriate purification method like dialysis.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is paramount for laboratory safety and environmental protection.

Table 3: Disposal Guidelines for this compound Waste

Waste Type Disposal Procedure
Unused Solid Reagent Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container and dispose of through your institution's Environmental Health and Safety (EHS) department.[4]
Liquid Waste (Quenched Reaction Mixtures) Collect in a designated hazardous waste container.[4] The container should be clearly labeled with all components, including the solvent and inactivated byproducts.[4] Do not pour down the drain.[4]
Contaminated Solid Waste (Gloves, Pipette Tips, etc.) Collect in a designated solid hazardous waste container.[4] The container should be sealed and labeled as hazardous waste containing this compound.[4]

Protocol for Inactivating Unused this compound:

  • For unused solid reagent, first dissolve it in a minimal amount of a compatible solvent like DMSO or DMF.[4]

  • To hydrolyze the NHS ester, add an aqueous buffer with a pH between 7 and 8.5 and allow it to stand for several hours.[4]

  • To quench the DBCO group, add an amine-containing solution, such as Tris buffer, and stir for at least 30 minutes.[4]

  • Dispose of the resulting inactivated solution as hazardous liquid waste.[4]

Workflow for Handling this compound

G start Receive and Store This compound at -20°C acclimate Acclimatize Vial to Room Temperature start->acclimate prepare_stock Prepare Fresh Stock Solution in Anhydrous DMSO or DMF acclimate->prepare_stock add_reagent Add Reagent to Sample in Amine-Free Buffer (pH 7-9) prepare_stock->add_reagent incubate Incubate Reaction add_reagent->incubate dispose_solid Dispose of Solid Waste add_reagent->dispose_solid quench Quench Reaction with Tris Buffer incubate->quench purify Purify Labeled Product quench->purify dispose_liquid Dispose of Liquid Waste quench->dispose_liquid quench->dispose_solid purify->dispose_liquid purify->dispose_solid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.